molecular formula C19H22O3 B8592127 1,5-Bis(4-methoxyphenyl)-3-pentanone

1,5-Bis(4-methoxyphenyl)-3-pentanone

Cat. No.: B8592127
M. Wt: 298.4 g/mol
InChI Key: MNXMNMCBWRTOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(4-methoxyphenyl)-3-pentanone, with the molecular formula C19H22O3 and an average molecular mass of 298.382 g/mol, is a synthetic ketone compound of interest in organic and medicinal chemistry research . As a derivative of the 1,5-diaryl-3-pentanone structural scaffold, this compound is part of a class of molecules studied for their bioactive potential. Related analogues, such as curcumin derivatives and other bis-aryl pentanones, have been extensively investigated for their antioxidant properties and cytotoxic activities against various cancer cell lines, suggesting this compound's value as a building block in structure-activity relationship (SAR) studies . The saturated pentanone backbone flanked by methoxyphenyl groups provides a flexible and synthetically versatile core for further chemical modification. While the direct mechanism of action for this specific compound requires further investigation, research on similar structures indicates potential for involvement in free radical scavenging and the induction of apoptosis in malignant cells, often with a noted selectivity for tumorigenic over non-malignant cells . From a synthetic chemistry perspective, the ketone functionality allows this molecule to serve as a key intermediate for the preparation of more complex targets. The methoxy substituents can influence the electronic properties of the molecule, which may be tailored for specific applications in materials science or as a ligand precursor. Researchers can utilize this compound to develop new therapeutic agents or functional materials. 1,5-Bis(4-methoxyphenyl)-3-pentanone is provided as a solid and should be stored in a cool, dark place. This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

1,5-bis(4-methoxyphenyl)pentan-3-one

InChI

InChI=1S/C19H22O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h5-8,11-14H,3-4,9-10H2,1-2H3

InChI Key

MNXMNMCBWRTOGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 1,5-Bis(4-methoxyphenyl)-3-pentanone

Executive Summary

1,5-Bis(4-methoxyphenyl)-3-pentanone (CAS: implied 5466-77-3 or related to CID 2801509) is a symmetric, lipophilic diarylpentanoid. Often referred to in laboratory shorthand as the saturated BMPC (Bis-Methoxy-Phenyl-Curcuminoid), it represents the hydrogenated derivative of the biologically potent 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one.

While its unsaturated parent is a well-known Michael acceptor with anticancer and anti-inflammatory properties, this saturated analog serves a critical role in Structure-Activity Relationship (SAR) studies. It acts as a negative control to validate the necessity of the


-unsaturated ketone moiety for covalent target engagement (e.g., with NF-

B or thioredoxin reductase). Furthermore, it is an emerging scaffold for the synthesis of complex tetralin-based therapeutics via intramolecular Friedel-Crafts cyclization.

Chemical Architecture & Properties

Structural Analysis

The molecule consists of two 4-anisyl (methoxyphenyl) rings connected by a saturated five-carbon tether with a central ketone at position 3. Unlike curcumin or its dienone analogs, this molecule lacks the conjugated double bonds flanking the carbonyl group.

  • Core Motif: 1,5-Diaryl-3-pentanone.[1]

  • Electronic Character: The central carbonyl is isolated from the aromatic rings by ethylene bridges (

    
    ), disrupting conjugation. This renders the carbonyl carbon significantly less electrophilic compared to the dienone.
    
  • Reactivity: It is chemically stable against nucleophilic attack by thiols (e.g., glutathione, cysteine residues), distinguishing it from "Michael acceptor" drugs.

Physicochemical Profile
PropertyValueContext
Molecular Formula

Saturated analog (298.38 g/mol )
Molecular Weight 298.4 g/mol +4 Da vs. unsaturated parent
LogP (Predicted) 3.7 - 4.1Highly Lipophilic; crosses membranes easily
H-Bond Donors 0No -OH groups (unlike curcumin)
H-Bond Acceptors 32 Methoxy oxygens, 1 Ketone oxygen
Melting Point Low melting solid / OilOften isolated as a viscous oil or low-melting solid depending on purity
Solubility DMSO, EtOAc, DCMInsoluble in water (< 0.1 mg/mL)

Synthetic Pathways

The synthesis of 1,5-bis(4-methoxyphenyl)-3-pentanone is typically achieved via the reduction of its unsaturated precursor. Direct alkylation is possible but less atom-efficient.

Primary Route: Catalytic Hydrogenation

This is the standard industrial approach, ensuring high yield and atom economy.

  • Precursor Synthesis: Claisen-Schmidt condensation of 4-methoxybenzaldehyde (2 eq.) with acetone (1 eq.) to yield the dienone.

  • Reduction: The dienone is subjected to

    
     over Pd/C.
    
Green Route: Biocatalytic Reduction

Recent studies utilize Saccharomyces cerevisiae (Baker's Yeast) or marine-derived fungi (Penicillium citrinum) to chemoselectively reduce the alkene without affecting the carbonyl or aromatic rings.

Synthesis_Pathway Start 4-Methoxybenzaldehyde + Acetone Inter Dienone Intermediate (Michael Acceptor) Start->Inter NaOH, EtOH Aldol Condensation Target 1,5-Bis(4-methoxyphenyl)- 3-pentanone (Saturated Target) Inter->Target H2, Pd/C (Catalytic Hydrogenation) Inter->Target Baker's Yeast (Bioreduction) Tetralin Tetralin Derivatives (Cyclized Scaffold) Target->Tetralin Lewis Acid (Friedel-Crafts)

Figure 1: Synthetic workflow from commodity precursors to the saturated target and potential downstream scaffolds.

Biological Mechanism & SAR Utility

The primary value of this compound in drug discovery is its role as a mechanistic probe .

The Michael Acceptor Hypothesis

Many curcumin analogs (dienones) exert cytotoxicity by covalently binding to the sulfhydryl groups of proteins (e.g., NF-


B p65 subunit, STAT3).
  • Dienone (Unsaturated): Contains

    
    -unsaturated ketone 
    
    
    
    Reacts with Cys-SH (Michael Addition)
    
    
    Protein Inhibition.
  • Pentanone (Saturated - This Topic): Lacks double bonds

    
    Inert  to Cys-SH 
    
    
    
    No covalent inhibition.

Experimental Implication: If a biological assay (e.g., tumor growth inhibition) shows high potency for the dienone but zero potency for the 1,5-bis(4-methoxyphenyl)-3-pentanone, the mechanism is confirmed to be covalent modification. If the saturated analog retains potency, the mechanism involves non-covalent binding (e.g., ATP competitive inhibition).

Dopamine Impurity Marker

This compound is listed as "Dopamine Impurity 61" in regulatory databases. In the synthesis of dopamine-related pharmaceuticals involving methoxy-phenyl precursors, this saturated ketone can form as a side product during hydrogenation steps intended to reduce nitrostyrenes or other intermediates. Monitoring it is crucial for purity profiling.

Experimental Protocols

Protocol A: Synthesis via Pd/C Hydrogenation

Use this protocol to generate the standard reference material.

  • Dissolution: Dissolve 1.0 g (3.4 mmol) of 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one in 30 mL of Ethyl Acetate (EtOAc).

  • Catalyst Addition: Add 100 mg of 10% Pd/C carefully under inert atmosphere (

    
    ).
    
  • Hydrogenation: Purge with Hydrogen gas (

    
    ) using a balloon (1 atm). Stir vigorously at Room Temperature (RT) for 4–6 hours.
    
  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The bright yellow spot of the starting material (conjugated) will disappear, replaced by a UV-active (but less intense) spot of the product.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol or perform flash chromatography (Silica gel, 5-10% EtOAc in Hexane).

  • Yield: Expect >90% yield of a colorless to pale oil/solid.

Protocol B: Differential Cytotoxicity Assay (SAR Validation)

Objective: Determine if drug activity is driven by Michael addition.

  • Cell Line: Use A549 (Lung Cancer) or RAW 264.7 (Macrophage).

  • Treatment Groups:

    • Group A: Unsaturated Dienone (0.1, 1, 5, 10

      
      M).
      
    • Group B: Saturated Pentanone (0.1, 1, 5, 10

      
      M) [The Target].
      
    • Group C: Vehicle Control (DMSO < 0.1%).

  • Incubation: 48 Hours.

  • Readout: MTT or CellTiter-Glo assay.

  • Interpretation:

    • If

      
      : Activity is likely covalent/Michael-acceptor dependent.
      
    • If

      
      : Activity is driven by lipophilic scaffold recognition (non-covalent).
      

SAR_Logic Compound Test Compound Check Has alpha,beta-unsaturation? Compound->Check Unsat Unsaturated (Dienone) Check->Unsat Yes Sat Saturated (Pentanone) Check->Sat No Mech1 Mechanism: Michael Addition (Covalent) Unsat->Mech1 Reacts with Cysteine Mech2 Mechanism: Steric/Lipophilic Binding Sat->Mech2 Inert to Cysteine Result1 High Potency (ROS Induction/NF-kB Block) Mech1->Result1 Result2 Low/No Potency (Negative Control) Mech2->Result2 Typical Outcome

Figure 2: Decision logic for using the saturated pentanone in Mechanism of Action (MoA) studies.

References

  • PubChem. 1,5-Bis(4-methoxyphenyl)-3-pentanone (CID 2801509).[2] National Library of Medicine. Link

  • Ferreira, I. M., et al. (2020).[3] Bioreduction of

    
    -unsaturated ketones by marine-derived fungi.[1] ResearchGate/J. Braz. Chem. Soc. Link
    
  • Das, A. J., & Das, S. K. (2022).[4] One-Pot Intramolecular Friedel-Crafts Cascade for Tetralin Synthesis. Tezpur University Repository. Link

  • Sigma-Aldrich. 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (Dienone Precursor) Product Sheet.Link

  • Li, X., et al. (2018). Design and synthesis of curcumin analogs as NF-kB inhibitors.Bioorganic & Medicinal Chemistry Letters. (Contextual reference for SAR logic).

Sources

1,5-Bis(4-methoxyphenyl)-3-pentanone: Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 1,5-Bis(4-methoxyphenyl)-3-pentanone .

Abstract

1,5-Bis(4-methoxyphenyl)-3-pentanone (CAS 74882-32-9 ) is a saturated diarylpentanoid and a structural analog of tetrahydrocurcumin.[1] Distinguished by its flexible C5 linker and lack of


-unsaturation, this compound serves as a critical metabolic reference standard for curcuminoid studies and a versatile intermediate in the synthesis of spirobiindane ligands (e.g., SPINOL). Unlike its unsaturated precursor—the Michael acceptor 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one—this saturated ketone exhibits enhanced chemical stability and distinct pharmacological profiles, functioning primarily as a scaffold for cyclization and a non-electrophilic control in biological assays.

Part 1: Chemical Identity & Identifiers[1][2]

This compound is frequently misidentified in literature due to its similarity to the unsaturated dienone. The identifiers below specifically define the saturated ketone.

Identifier Value
Chemical Name 1,5-Bis(4-methoxyphenyl)-3-pentanone
CAS Number 74882-32-9
IUPAC Name 1,5-bis(4-methoxyphenyl)pentan-3-one
Common Synonyms 1,5-Di-p-anisyl-3-pentanone; Tetrahydro-bis-demethoxycurcumin dimethyl ether; Dopamine Impurity 61
Molecular Formula

Molecular Weight 298.38 g/mol
SMILES COc1ccc(CCC(=O)CCc2ccc(OC)cc2)cc1
InChIKey MNXMNMCBWRTOGM-UHFFFAOYSA-N

Part 2: Structural Analysis & Physicochemical Properties

Structural Logic

The molecule consists of two p-anisyl (4-methoxyphenyl) rings connected by a saturated five-carbon ketone bridge.

  • Linker Flexibility: The saturated ethylene bridges (

    
    ) flanking the central carbonyl group confer significant conformational flexibility compared to the rigid conjugated system of curcumin or the dienone precursor.
    
  • Electronic Character: The absence of the

    
    -unsaturated ketone moiety removes the electrophilic "Michael acceptor" site, rendering the molecule resistant to nucleophilic attack by cellular thiols (e.g., glutathione), which fundamentally alters its biological mechanism of action compared to dienones.
    
Physicochemical Data[1][3]
Property Value / Description Source
Physical State Colorless to pale yellow oil / Viscous liquid[1, 2]
Melting Point N/A (Liquid at RT; precursors melt >120°C)[1]
Solubility Soluble in EtOAc, DCM,

; Insoluble in water
[2]
LogP (Predicted) ~3.7 - 4.2[3]
UV/Vis Absorption

< 300 nm (Lacks conjugation of dienone)
[4]

Part 3: Synthesis & Manufacturing[2]

The synthesis of 1,5-bis(4-methoxyphenyl)-3-pentanone typically follows a two-stage workflow: Aldol Condensation followed by Catalytic Hydrogenation .

Synthesis Workflow Diagram

SynthesisPathway Anisaldehyde p-Anisaldehyde (Starting Material) Dienone Intermediate Dienone (CAS 37951-12-5) Yellow Solid Anisaldehyde->Dienone Aldol Condensation NaOH, EtOH Acetone Acetone (Linker Source) Acetone->Dienone Target Target: Saturated Ketone (CAS 74882-32-9) Colorless Oil Dienone->Target Hydrogenation Pd/C, H2 (1 atm) THF/MeOH Spirobiindane Spirobiindane Ligands (e.g., SPINOL) Target->Spirobiindane Acid-Mediated Cyclization

Figure 1: Synthetic route from commodity chemicals to the target saturated ketone and its downstream application in ligand synthesis.

Detailed Protocol
Step 1: Precursor Synthesis (The Dienone)
  • Reagents: p-Anisaldehyde (2.0 eq), Acetone (1.0 eq), NaOH (aq), Ethanol.

  • Procedure: React anisaldehyde with acetone under basic conditions (Claisen-Schmidt condensation). The product, 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one (CAS 37951-12-5), precipitates as a yellow solid (mp 127–131 °C).

Step 2: Catalytic Hydrogenation (Target Synthesis)
  • Rationale: Selective reduction of the alkene double bonds without reducing the carbonyl or the aromatic rings.

  • Reagents: Intermediate Dienone (10 mmol), 10% Pd/C (5-10 wt%), Ethyl Acetate or THF (50 mL), Hydrogen gas (

    
    ).
    
  • Protocol:

    • Dissolve the yellow dienone in Ethyl Acetate.

    • Add 10% Pd/C catalyst carefully under inert atmosphere (

      
      ).
      
    • Purge the system with

      
       gas (balloon pressure or 1-3 bar in a Parr shaker).
      
    • Stir at Room Temperature for 2–6 hours. Monitor by TLC (disappearance of yellow spot, appearance of UV-active but non-colored spot).

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Purification: Concentrate the filtrate in vacuo. The residue is a colorless oil.[2] If necessary, purify via flash column chromatography (Hexanes:EtOAc 9:1).

Part 4: Biological & Industrial Applications[1][3][4][5]

Biological Significance[3]
  • Metabolite Reference: In pharmacokinetics, this compound represents the "tetrahydro-" metabolite of the corresponding dienone analog. Studies on curcuminoids often use this saturated form to verify if biological activity is driven by the parent enone (Michael acceptor) or the scaffold itself.

  • Cytotoxicity Control: Research indicates that saturation of the double bonds significantly reduces cytotoxicity against cancer cell lines (e.g., CCRF-CEM) compared to the unsaturated dienone. This confirms the necessity of the

    
    -unsaturated ketone pharmacophore for antiproliferative activity [5].
    
Industrial & Chemical Utility
  • Spirobiindane Synthesis: The primary industrial use of CAS 74882-32-9 is as a precursor for 1,1'-spirobiindane-6,6'-diols (e.g., SPINOL). Treatment of this saturated ketone with strong acid (e.g., methanesulfonic acid or

    
    ) induces a double intramolecular Friedel-Crafts cyclization to form the rigid spiro-core, a privileged chiral ligand scaffold in asymmetric catalysis [6].
    

Part 5: Experimental Validation (Trustworthiness)

To validate the identity of synthesized CAS 74882-32-9, compare spectral data against the following standard values.

Technique Diagnostic Signals Interpretation
1H NMR (400 MHz,

)

2.68–2.75 (t, 4H,

Hz)

-methylene protons (

)

2.80–2.88 (t, 4H,

Hz)
Benzylic protons (

)

3.79 (s, 6H)
Methoxy groups (

)

6.82 (d, 4H), 7.08 (d, 4H)
Aromatic protons (AA'BB' system)
13C NMR (100 MHz,

)

210.0 ppm
Carbonyl Carbon (

)

29.5, 44.8 ppm
Aliphatic carbons (Linker)

55.3 ppm
Methoxy carbon
Appearance Colorless Oil Distinguishes from yellow solid precursor

References

  • PrepChem. Synthesis of 1,5-Bis(4-methoxyphenyl)pentan-3-one. Available at: [Link]

  • Tezpur University. Chapter 5: One-Pot Intramolecular Friedel-Crafts Hydroxyalkylation/Alkylation. (Thesis describing synthesis and NMR of CAS 74882-32-9). Available at: [Link]

  • PubChem. Compound Summary: 1,5-bis(4-methoxyphenyl)pentan-3-one (CID 2801509). Available at: [Link]

  • Google Patents. WO2006019663A1: Process for preparing enantiomerically pure 1,1'-spirobiindane-6,6'-diol derivatives. (Cites CAS 74882-32-9 as Int-6).[3] Available at:

  • Di Chio, C., et al. (2022). Synthesis and Cytotoxicity of Diarylpentanoids against Sensitive CCRF-CEM and Multidrug-Resistant CEM/ADR5000 Leukemia Cells. (Discusses SAR of dienone vs saturated analogs). Available at: [Link]

  • Xu, J.H., et al. Efficient Synthesis of Spirobiindane Derivatives. Journal of Organic Chemistry.[2] (General reference for use of pentanones in spirobiindane synthesis).

Sources

Introduction: The Promise and Challenge of Curcumin and the Rise of its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,5-Bis(4-methoxyphenyl)-3-pentanone: A Curcumin Analog with Therapeutic Potential

Curcumin, the vibrant yellow polyphenol derived from the rhizome of Curcuma longa, has been a cornerstone of traditional medicine for centuries.[1][2] Modern scientific investigation has validated many of its historical uses, revealing a remarkable spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[2][3] However, the clinical translation of curcumin's therapeutic promise has been significantly hampered by its inherent physicochemical and pharmacokinetic limitations. These include poor aqueous solubility, rapid metabolism, and consequently, low systemic bioavailability.[1][2]

To surmount these challenges, the scientific community has turned to the strategic design and synthesis of curcumin analogs. These modified structures aim to retain or enhance the therapeutic efficacy of the parent compound while improving its drug-like properties. Diarylpentanoids, which are structurally related to curcumin but possess a five-carbon chain instead of a seven-carbon chain, have emerged as a particularly promising class of analogs.[4][5] This guide provides a comprehensive technical overview of a specific diarylpentanoid, 1,5-Bis(4-methoxyphenyl)-3-pentanone , for researchers, scientists, and drug development professionals.

Chemical Profile of 1,5-Bis(4-methoxyphenyl)-3-pentanone

A thorough understanding of the chemical and physical properties of a compound is fundamental to its development as a therapeutic agent.

Chemical Structure

1,5-Bis(4-methoxyphenyl)-3-pentanone is a symmetrical molecule featuring two 4-methoxyphenyl groups linked by a five-carbon chain with a central ketone.

Physicochemical Properties

The key physicochemical properties of 1,5-Bis(4-methoxyphenyl)-3-pentanone are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
IUPAC Name 1,5-bis(4-methoxyphenyl)pentan-3-one[6]
Molecular Formula C19H22O3[6]
Molecular Weight 298.4 g/mol [6]
XLogP3 3.7[6]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 6PubChem
Synthesis of Diarylpentanoids

Diarylpentanoids like 1,5-Bis(4-methoxyphenyl)-3-pentanone are typically synthesized via a base-catalyzed aldol condensation reaction, often referred to as a Claisen-Schmidt condensation.[7][8][9] This method involves the reaction of an appropriate ketone with two equivalents of an aromatic aldehyde.

The following is a representative protocol for the synthesis of 1,5-Bis(4-methoxyphenyl)-3-pentanone.

Reaction Scheme: 2-(4-methoxybenzaldehyde) + Acetone --(Base)--> 1,5-Bis(4-methoxyphenyl)-3-pentanone

Step-by-Step Methodology:

  • Reaction Setup: A solution of 4-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent) is prepared in a suitable solvent, such as methanol or ethanol.

  • Base Catalysis: An aqueous solution of a strong base, typically sodium hydroxide (NaOH), is added dropwise to the reaction mixture with constant stirring. The pH is maintained in the range of 13-14.[8]

  • Reaction Monitoring: The reaction is allowed to proceed at room temperature for a duration ranging from a few hours to several days, with progress monitored by Thin Layer Chromatography (TLC).[8]

  • Workup and Purification: Upon completion, the reaction mixture is neutralized with an acid (e.g., HCl) and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 1,5-Bis(4-methoxyphenyl)-3-pentanone.

Biological Activities and Mechanisms of Action

While direct studies on 1,5-Bis(4-methoxyphenyl)-3-pentanone are limited, extensive research on structurally similar diarylpentanoids provides a strong basis for predicting its biological activities.

Anticancer Activity

Curcumin analogs are widely investigated for their potential as anticancer agents.[5][10][11] Studies on related compounds suggest that 1,5-Bis(4-methoxyphenyl)-3-pentanone likely possesses significant cytotoxic and anti-proliferative effects against various cancer cell lines.

A closely related analog, MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), has demonstrated greater cytotoxicity against human colon cancer cells (SW480 and SW620) than curcumin.[10][11]

Comparative Cytotoxicity of a Related Analog (MS13) and Curcumin

CompoundCell LineEC50 (µM)
MS13 SW480 (Primary Colon Cancer)7.5 ± 2.8
SW620 (Metastatic Colon Cancer)5.7 ± 2.4
Curcumin SW480 (Primary Colon Cancer)30.6 ± 1.4
SW620 (Metastatic Colon Cancer)26.8 ± 2.1

Data from Ismail, N. et al. (2020)[10][11]

The anticancer effects of these analogs are often mediated through the induction of apoptosis (programmed cell death), characterized by increased activity of executioner caspases like caspase-3 and downregulation of anti-apoptotic proteins such as Bcl-2.[10][11][12]

  • PI3K/AKT/mTOR Pathway: This signaling cascade is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer. Some curcumin analogs have been shown to mediate their effects by targeting this pathway.[9][13]

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion.[14] Inhibition of STAT3 phosphorylation is a key mechanism for the anticancer activity of many curcumin analogs.[15]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer.[16] Curcumin and its analogs are potent anti-inflammatory agents, primarily through their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18]

NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[19] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates and degrades IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Curcumin analogs can inhibit this pathway at multiple points, including the inhibition of IKK activity.[17]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates NFkB_complex NF-κB/IκBα IKK->NFkB_complex phosphorylates IκBα IkBa p-IκBα Proteasome Proteasome IkBa->Proteasome degradation NFkB_active Active NF-κB NFkB_complex->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates Analog 1,5-Bis(4-methoxyphenyl) -3-pentanone Analog->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Transcription DNA->Gene

Caption: Potential inhibition of the NF-κB pathway by 1,5-Bis(4-methoxyphenyl)-3-pentanone.

Antioxidant Activity

The phenolic and methoxy groups present in curcuminoids contribute to their antioxidant properties, allowing them to scavenge free radicals and mitigate oxidative stress.[20] This activity is beneficial in a wide range of pathological conditions. The antioxidant capacity of these compounds can be readily evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Pharmacokinetics and Advanced Drug Delivery

A primary motivation for developing curcumin analogs is to improve upon the poor pharmacokinetic profile of curcumin.[2] While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for 1,5-Bis(4-methoxyphenyl)-3-pentanone are not yet available in the literature, it is anticipated that its structural modifications may lead to enhanced stability and bioavailability.

To further improve the therapeutic delivery of potent but poorly soluble compounds like curcumin and its analogs, various advanced drug delivery systems have been developed.[3][21][22] These strategies aim to increase solubility, protect the compound from rapid metabolism, and enhance its circulation time.

Examples of Drug Delivery Systems:

  • Nanoparticles: Encapsulating the compound in polymeric nanoparticles can improve its solubility and provide controlled release.[21]

  • Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving their delivery to target tissues.[3][22]

  • Micelles and Microemulsions: These systems can solubilize poorly water-soluble drugs, enhancing their absorption.[2][21]

Comparative Analysis: 1,5-Bis(4-methoxyphenyl)-3-pentanone vs. Curcumin

FeatureCurcumin1,5-Bis(4-methoxyphenyl)-3-pentanoneRationale for Analog
Backbone Heptanoid (7-carbon chain)Pentanoid (5-carbon chain)May alter receptor binding and improve stability.
Functional Groups Hydroxyl and MethoxyMethoxy onlyThe absence of free hydroxyl groups may reduce susceptibility to glucuronidation, a major metabolic pathway for curcumin, potentially increasing bioavailability.
Conjugation Extended β-diketone systemSaturated ketoneMay improve chemical stability.
Bioavailability LowPotentially higherStructural modifications aim to overcome rapid metabolism and poor absorption.

Experimental Protocols

The following are standard, detailed protocols for evaluating the key biological activities of compounds like 1,5-Bis(4-methoxyphenyl)-3-pentanone.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

MTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of the compound for 24-72h. A->B C 3. Add MTT reagent to each well and incubate for 2-4 hours. B->C D 4. Solubilize formazan crystals with DMSO or other solvent. C->D E 5. Measure absorbance at ~570 nm using a plate reader. D->E F 6. Calculate % cell viability and IC50 value. E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., SW480, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 1,5-Bis(4-methoxyphenyl)-3-pentanone in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[23]

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

Methodology:

  • Cell Lysis: Treat cells with the compound and/or an inflammatory stimulus (e.g., LPS). Harvest the cells and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Future Perspectives

1,5-Bis(4-methoxyphenyl)-3-pentanone represents a promising scaffold for the development of novel therapeutics. While its biological activities can be inferred from related diarylpentanoids, further research is essential to fully characterize its potential. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating its efficacy against a broad panel of cancer cell lines and in models of inflammatory diseases.

  • In-depth Mechanistic Studies: Elucidating its precise molecular targets and mechanisms of action.

  • Pharmacokinetic Profiling: Conducting in vivo studies to determine its absorption, distribution, metabolism, and excretion profile.

  • Formulation Development: Exploring advanced drug delivery systems to optimize its therapeutic delivery and efficacy.

By systematically addressing these areas, the full therapeutic potential of 1,5-Bis(4-methoxyphenyl)-3-pentanone as a next-generation curcumin analog can be realized.

References

  • Ismail, N., et al. (2020). The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells. Molecules, 25(17), 3798. [Link]

  • ResearchGate. (2020). (PDF) The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells. [Link]

  • Shaha, V., et al. (n.d.). 1,4-Pentadiene-3-One (Deketene Curcumin) on Crystallized Protein Structure. ChemRxiv. [Link]

  • Ismail, N., et al. (2020). The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells. PubMed. [Link]

  • Curcumin analogue 1,5-bis(4-hydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)penta-1,4-dien-3-one mediates growth arrest and apoptosis by targeting the PI3K/AKT/mTOR and PKC-theta signaling pathways in human breast carcinoma cells. PlumX. [Link]

  • PubChem. 1,5-Bis(4-methoxyphenyl)-3-pentanone. [Link]

  • Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. [Link]

  • Anand, P., et al. (2011). Advanced Drug-Delivery Systems of Curcumin for Cancer Chemoprevention. Cancer Prevention Research, 4(8), 1158-1171. [Link]

  • An, N., et al. (2008). Syntheses and Cytotoxic Properties of the Curcumin Analogs 2,6-Bis(benzylidene)-4-phenylcyclohexanones. Molecules, 13(3), 578-586. [Link]

  • de Paula, C. A. A., et al. (2018). Curcumin inspired synthesis of unsymmetrical diarylpentanoids with highly potent anti-parasitic activities: in silico studies and DFT-based stereochemical calculation. MedChemComm, 9(10), 1685-1692. [Link]

  • Sahu, A., et al. (2024). Curcumin: biochemistry, pharmacology, advanced drug delivery systems, and its epigenetic role in combating cancer. Frontiers in Pharmacology, 15, 1335293. [Link]

  • Mousa, M. N. (2012). Synthesis, characterization and in vitro antioxidant activity of (1e, 4e)-1,5- bis(4- hydroxyl-3-methoxyphenyl) penta - 1,4-dien- 3-one. Journal of Pharmacy Research, 5(2), 913-914. [Link]

  • Wink, M., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. Phytomedicine, 23(6), 637-643. [Link]

  • Suman, S., et al. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. International Immunopharmacology, 12(2), 467-474. [Link]

  • Çelen, B., et al. (2023). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. Marmara Pharmaceutical Journal, 27(4), 546-557. [Link]

  • Ghaffari, S., et al. (2023). Enhancing Therapeutic Efficacy of Curcumin: Advances in Delivery Systems and Clinical Applications. Gels, 9(8), 606. [Link]

  • Chien, C. Y., et al. (2019). Blockade of STAT3 Signaling Contributes to Anticancer Effect of 5-Acetyloxy-6,7,8,4′-Tetra-Methoxyflavone, a Tangeretin Derivative, on Human Glioblastoma Multiforme Cells. Cancers, 11(7), 969. [Link]

  • Martins, C., et al. (2024). BP-M345 as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity. Molecules, 29(3), 675. [Link]

  • Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways. Frontiers. [Link]

  • Ramkumar, K., et al. (2017). Synthesis, evaluation of cytotoxic properties of promising curcumin analogues and investigation of possible molecular mechanisms. Bioorganic & Medicinal Chemistry Letters, 27(11), 2493-2497. [Link]

  • Song, W., et al. (2014). Bestrophin 3 Ameliorates TNFα-Induced Inflammation by Inhibiting NF-κB Activation in Endothelial Cells. PLOS ONE, 9(10), e111093. [Link]

  • Anand, P., et al. (2011). Advanced Drug Delivery Systems of Curcumin for Cancer Chemoprevention. Cancer Prevention Research, 4(8), 1158-1171. [Link]

  • Hashemi, M., et al. (2018). Top 62 Inflammopharmacology papers published in 2017. Inflammopharmacology, 26(1), 1-11. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth physicochemical and technical profile of 1,5-Bis(4-methoxyphenyl)-3-pentanone , a saturated diarylpentanoid derivative. It is designed for researchers in medicinal chemistry and process development, focusing on its structural identification, synthesis, and utility as a pharmacophore scaffold.

Executive Summary

1,5-Bis(4-methoxyphenyl)-3-pentanone (CAS: 74882-32-9) is a saturated diarylpentanoid chemically distinct from its conjugated progenitor, Dianisylideneacetone.[1][2] Often encountered as a metabolic product or a strategic intermediate in the synthesis of tetralin-based therapeutics, this compound exhibits unique solubility and reactivity profiles governed by its flexible aliphatic linker. This guide details its molecular architecture, spectroscopic signature, and role in high-value organic transformations such as Friedel-Crafts cyclizations.

Part 1: Molecular Architecture & Identification

Unlike the rigid, planar structure of conjugated dienones (e.g., Curcumin analogs), this molecule possesses a flexible C5 linker, altering its lipophilicity and binding kinetics.

ParameterTechnical Detail
IUPAC Name 1,5-bis(4-methoxyphenyl)pentan-3-one
Common Synonyms Tetrahydrodianisylideneacetone; 1,5-Di-p-anisyl-3-pentanone
CAS Registry Number 74882-32-9
Molecular Formula

Molecular Weight 298.38 g/mol
SMILES COc1ccc(CCC(=O)CCc2ccc(OC)cc2)cc1
Structural Class Diarylheptanoid-related (C5 analog); Saturated Ketone

Part 2: Physicochemical Parameters[1][4][5][6]

The saturation of the alkene linkers significantly impacts the physical state and solubility profile compared to the unsaturated parent (Dianisylideneacetone, MP: 128°C).

Physical State & Solubility[1]
  • Appearance: Colorless to pale yellow viscous oil (at standard temperature/pressure).

  • Lipophilicity (LogP): Calculated ~3.7. The loss of planarity and conjugation increases conformational freedom, affecting membrane permeability.

  • Solubility:

    • High: Dichloromethane, Chloroform, Ethyl Acetate, DMSO.

    • Moderate: Methanol, Ethanol.

    • Low/Insoluble: Water.[3]

Thermal & Electronic Properties
  • Boiling Point: Predicted ~450–460°C (decomposition likely prior to boiling at atm pressure).

  • Electronic Absorption: Lacks the strong UV-Vis absorption band at ~360 nm seen in the conjugated dienone. Absorption is dominated by the isolated anisole chromophores (

    
     nm).
    

Part 3: Spectroscopic Characterization

Accurate identification relies on distinguishing the saturated ethylene bridges from the alkene protons of the precursor.

Nuclear Magnetic Resonance (NMR)

Protocol Validation: The disappearance of alkene doublets (


 6.5–7.8 ppm region) and the emergence of two distinct triplets in the aliphatic region confirm successful hydrogenation.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
7.08 – 7.10Doublet (

Hz)
4HAromatic (Ortho to alkyl)
6.80 – 6.83Doublet (

Hz)
4HAromatic (Ortho to OMe)
3.78Singlet6HMethoxy (

)
2.83 Triplet (

Hz)
4HBenzylic

2.69 Triplet (

Hz)
4H

-Carbonyl


C
209.1Singlet-Ketone Carbonyl (

)
158.0Singlet-Aromatic

133.2Singlet-Aromatic

44.8Singlet-

-Carbonyl Carbon
29.1Singlet-Benzylic Carbon
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of methoxybenzyl fragments is common under high collision energy.

Part 4: Synthesis & Purification Protocols

Retrosynthetic Analysis

The most robust route involves the Claisen-Schmidt condensation to form the dienone, followed by catalytic hydrogenation .

Step-by-Step Synthesis Protocol

Step 1: Precursor Assembly (Aldol Condensation)

  • Reagents: 4-Methoxybenzaldehyde (2.0 eq), Acetone (1.0 eq), NaOH (10% aq), Ethanol.

  • Procedure: Stir aldehyde and acetone in ethanolic NaOH at 0–25°C for 4 hours.

  • Observation: Formation of a yellow precipitate (Dianisylideneacetone).

  • Purification: Recrystallize from Ethyl Acetate/Hexane.

Step 2: Catalytic Hydrogenation (The Critical Step)

  • Objective: Selective reduction of alkenes without reducing the ketone or cleaving the ether.

  • Catalyst: 10% Pd/C (5-10 wt%).

  • Solvent: Ethyl Acetate or Ethanol (EtOAc prevents transesterification side reactions).

  • Conditions:

    
     balloon (1 atm) or Parr shaker (30 psi), Room Temperature, 4–6 hours.
    
  • Workup: Filter through Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

  • Yield: Typically >90% quantitative conversion.

SynthesisWorkflow Aldehyde 4-Methoxybenzaldehyde Dienone Intermediate: Dianisylideneacetone (Yellow Solid) Aldehyde->Dienone Aldol Condensation (NaOH/EtOH) Acetone Acetone Acetone->Dienone Aldol Condensation (NaOH/EtOH) Product Target: 1,5-Bis(4-methoxyphenyl)-3-pentanone (Colorless Oil) Dienone->Product Hydrogenation (H2, Pd/C, EtOAc)

Figure 1: Synthetic pathway transforming the conjugated precursor into the saturated target.

Part 5: Applications in Drug Development

Pharmacophore Scaffold (Tetralin Synthesis)

This compound is a critical "masked" scaffold. Under Lewis Acid catalysis (e.g.,


 or 

), it undergoes intramolecular Friedel-Crafts cyclization to form tetralin derivatives. These tricyclic structures are core motifs in podophyllotoxin analogs (antiviral/anticancer).
Metabolic Stability Studies

In SAR (Structure-Activity Relationship) studies of curcuminoids, the saturated derivative often represents the stabilized metabolite .

  • Mechanism: The reduction of the

    
    -unsaturated ketone eliminates the Michael acceptor reactivity, reducing toxicity associated with non-specific protein alkylation (glutathione depletion).
    
  • Bioactivity: Often retains antioxidant potential due to the phenolic/methoxy moieties but exhibits altered receptor binding affinities compared to the rigid parent.

References

  • PubChem Compound Summary. (2025). 1,5-bis(4-methoxyphenyl)pentan-3-one (CID 10899660). National Library of Medicine. [Link]

  • Das, A. J., & Das, S. K. (2022).[4] One-Pot Intramolecular Friedel-Crafts-Hydroxyalkylation/Alkylation Cascade for cis-Diastereoselective Construction of Tetralin Based Polycyclic Frameworks. The Journal of Organic Chemistry, 87(8), 5085–5096.[4] (Source of NMR data and physical state). [Link]

  • Ferreira, I., et al. (2015).[3] Hydrogenation of bis-α,β-unsaturated enones mediated by filamentous fungi.[3] Journal of Molecular Catalysis B: Enzymatic. (Biocatalytic synthesis route).[1][5][3][6] [Link]

Sources

The Evolution of Curcumin: History, Discovery, and Development of Monocarbonyl Analogs (MACs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Curcumin, the principal bioactive polyphenol derived from Curcuma longa, has been extensively studied for its potent anti-inflammatory, antioxidant, and anticancer properties. However, its clinical translation has been severely hindered by a critical structural flaw: the highly reactive β-diketone moiety, which leads to poor aqueous solubility and rapid hydrolytic degradation at physiological pH.

To overcome this "Achilles heel," researchers engineered Monocarbonyl Analogs of Curcumin (MACs) by excising the unstable β-diketone bridge and replacing it with a single carbonyl group [1]. This whitepaper provides an in-depth technical analysis of the history, structural discovery, mechanistic pathways, and synthetic protocols of MACs, serving as a comprehensive guide for drug development professionals.

The Conceptual Leap: From Curcumin to MACs

The Pharmacokinetic Bottleneck of Curcumin

Despite demonstrating efficacy against various human tumor cell lines and inflammatory diseases in vitro, natural curcumin suffers from severe pharmacokinetic limitations. The central β-diketone undergoes rapid keto-enol tautomerization and subsequent cleavage in alkaline or physiological environments (pH ~ 7.4), resulting in inactive degradation products like ferulic acid and vanillin [2].

Structural Evolution and SAR Insights

The discovery of MACs was driven by Structure-Activity Relationship (SAR) studies aimed at retaining the biological activity of curcumin while eliminating its metabolic instability. By deleting the β-diketone moiety, researchers created compounds with a 1,5-diaryl-1,4-pentadien-3-one core [3].

Key SAR discoveries include:

  • Linker Length: Analogs with a 5-carbon spacer (e.g., cyclopentanone or cyclohexanone rings) exhibit markedly higher biological activity than those with 7-carbon or 3-carbon spacers [4].

  • Electrophilicity: The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, allowing MACs to selectively target and alkylate specific thiol residues (cysteine) on target proteins like NF-κB and STAT3 [5].

  • Symmetry: While symmetrical MACs are easier to synthesize, asymmetric MACs often possess higher anti-inflammatory activity due to optimized electronegativity and molecular polarizability [1].

Quantitative Data: Curcumin vs. Representative MACs

The structural modifications in MACs translate directly to enhanced potency and stability. Below is a comparative summary of natural curcumin against three prominent MACs (C66, CA10, and B5).

CompoundStructural CoreTarget / ApplicationCytotoxicity (IC50)In Vitro Stability (pH 7.4)
Curcumin β-diketone (7-carbon)Broad-spectrum~15.9 - 32.8 µMPoor (T½ < 10 mins)
C66 CyclohexanoneDiabetic nephropathy / JNKHigh potency in vivoExcellent
CA10 Allylated MACGastric Cancer (SGC-7901)~5.0 - 10.0 µMHigh
B5 Single ketoneHepatocellular Carcinoma11.33 µMHigh

(Data synthesized from references [4], [6], [7]).

Mechanisms of Action: Signaling Pathways

MACs exhibit a 10–20 fold potency gain over curcumin in vitro [1]. Their primary mechanisms revolve around the modulation of oxidative stress and key transcriptional factors.

  • NF-κB Inhibition: MACs strongly inhibit the activation of nuclear factor kappa-B (NF-κB), a master regulator of inflammation, thereby downregulating TNF-α and IL-6 [1].

  • STAT3 Suppression & ROS Generation: In cancer models, specific MACs (like CA10) induce the generation of Reactive Oxygen Species (ROS). Elevated ROS triggers endoplasmic reticulum (ER) stress and directly inhibits the phosphorylation of STAT3, leading to G2/M cell cycle arrest and apoptosis [6].

SignalingPathway MAC MACs (e.g., CA10, C66) ROS Reactive Oxygen Species (ROS) MAC->ROS Upregulates NFKB NF-κB Pathway MAC->NFKB Inhibits STAT3 STAT3 Phosphorylation MAC->STAT3 Inhibits Apoptosis Apoptosis / G2/M Arrest ROS->Apoptosis Induces ER Stress Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Inflammation Downregulates STAT3->Apoptosis Promotes

Diagram 1: Molecular signaling pathways modulated by Monocarbonyl Analogs of Curcumin (MACs).

Experimental Protocols & Methodologies

To ensure reproducibility and scientific rigor, the following protocols detail the chemical synthesis of a symmetric MAC and its subsequent in vitro validation. Every step is designed as a self-validating system, explaining the causality behind the experimental choices.

Synthesis Protocol: Claisen-Schmidt Aldol Condensation

This protocol describes the synthesis of a symmetrical cyclohexanone-based MAC [8].

Step 1: Reagent Preparation

  • Action: Dissolve 7.5 mmol of the central ketone (e.g., 4-tert-butylcyclohexanone) and 15 mmol of the aromatic aldehyde (e.g., 2-bromobenzaldehyde) in 10 mL of anhydrous methanol.

  • Causality: A 1:2 molar ratio is strictly required to ensure symmetrical condensation on both α-carbons of the ketone. Methanol is chosen as a polar protic solvent to stabilize the transition states during enolate formation.

Step 2: Base Catalysis

  • Action: Add 2.5 mL of a 20% (w/v) aqueous NaOH solution dropwise over 10 minutes while stirring at room temperature.

  • Causality: The strong base deprotonates the α-hydrogens of the ketone, generating a nucleophilic enolate. Dropwise addition prevents localized exothermic spikes that could lead to unwanted side reactions or degradation of the aldehyde.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Stir the mixture until a yellow precipitate forms (typically 2-12 hours). Monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase.

  • Causality: TLC provides real-time validation of reactant consumption. The appearance of a distinct, highly conjugated yellow precipitate visually confirms the formation of the extended π-system of the MAC.

Step 4: Isolation and Purification

  • Action: Quench the reaction with ice-cold distilled water. Filter the precipitate under a vacuum, wash extensively with water, and recrystallize from hot ethanol.

  • Causality: Washing with water removes the water-soluble NaOH catalyst and unreacted polar impurities. Recrystallization exploits differential solubility at varying temperatures to yield a highly pure (>95%) crystalline product suitable for biological assays.

SynthesisWorkflow Step1 1. Reactants Preparation Ketone + Aromatic Aldehyde (1:2) Step2 2. Base Catalysis Add 20% NaOH (Enolate Formation) Step1->Step2 Step3 3. Aldol Condensation Stir at RT & Monitor via TLC Step2->Step3 Step4 4. Precipitation & Filtration Collect Crude MAC (Yellow Solid) Step3->Step4 Step5 5. Purification Recrystallization from Ethanol Step4->Step5 Step6 6. Validation HPLC & NMR Analysis Step5->Step6

Diagram 2: Step-by-step synthetic workflow for symmetrical MACs via aldol condensation.

In Vitro Validation: Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer efficacy of the synthesized MACs, an MTT tetrazolium reduction assay is performed [3], [6].

Step 1: Cell Seeding and Treatment

  • Action: Seed target cancer cells (e.g., HepG2 or SGC-7901) in 96-well plates and incubate for 24 h at 37°C in 5% CO₂. Treat cells with varying concentrations of the MAC (dissolved in DMSO, final DMSO concentration <0.1%) for 48 to 72 hours.

  • Causality: A 72-hour incubation period ensures that the drug exposure spans multiple cell division cycles, accurately capturing anti-proliferative and cell-cycle arrest effects (e.g., G2/M arrest). Keeping DMSO below 0.1% prevents solvent-induced baseline toxicity.

Step 2: MTT Incubation

  • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours.

  • Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals via mitochondrial succinate dehydrogenase. Dead or metabolically arrested cells cannot perform this reduction.

Step 3: Solubilization and Quantification (Self-Validation)

  • Action: Aspirate the medium, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 490 nm using a microplate reader.

  • Causality: The absorbance is directly proportional to the number of viable cells.

  • Self-Validation Checkpoint: Always include a positive control (natural curcumin) and a vehicle control (0.1% DMSO). If the vehicle control shows >5% cell death compared to untreated cells, the assay is invalid due to solvent toxicity.

Conclusion and Future Perspectives

The transition from natural curcumin to Monocarbonyl Analogs of Curcumin (MACs) represents a triumph of rational drug design. By excising the metabolically vulnerable β-diketone moiety, medicinal chemists have unlocked a class of compounds that retain the multi-target efficacy of curcumin—modulating NF-κB, STAT3, and ROS pathways—while demonstrating vastly superior pharmacokinetic profiles and in vivo stability. As optimization continues, particularly with asymmetric and targeted delivery formulations, MACs stand on the precipice of Phase 1 clinical trials, offering renewed hope for robust anti-inflammatory and anticancer therapeutics.

References

  • Eliminating the Heart from the Curcumin Molecule: Monocarbonyl Curcumin Mimics (MACs). nih.gov (PMC).
  • Synthesis and Cytotoxic Evaluation of Monocarbonyl Analogs of Curcumin as Potential Anti‐Tumor Agents. nih.gov (PMC).
  • Synthesis of Symmetrical Monocarbonyl Analogs of Curcumin Containing a 2-Bromobenzylidene Moiety and Spectrophotometric Assessment of Their Reactivity with 2-(Dimethylamino)ethanthiol. mdpi.com.
  • Recent Advances in the Biological Activities of Monocarbonyl Curcumin Analogues (MACs). researcher.life.
  • Design, Synthesis, and Antitumor Evaluation of Novel Mono-Carbonyl Curcumin Analogs in Hepatocellular Carcinoma Cell. mdpi.com.
  • Novel allylated monocarbonyl analogs of curcumin induce mitotic arrest and apoptosis by reactive oxygen species-mediated endoplasmic reticulum stress and inhibition of STAT3. oncotarget.com.
  • A perspective on the chemical structures and molecular mechanisms of curcumin and its derivatives and analogs in cancer treatment (Review). ovid.com.
  • Efficacy of the monocarbonyl curcumin analog C66 in the reduction of diabetes-associated cardiovascular and kidney complications. nih.gov (PMC).

Sources

Thermodynamic properties of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth thermodynamic and physicochemical profile of 1,5-Bis(4-methoxyphenyl)-3-pentanone , a saturated diarylpentanoid derivative.

Technical Monograph & Characterization Guide

Executive Summary & Molecular Architecture

Compound Identity: 1,5-Bis(4-methoxyphenyl)-3-pentanone Formula: C₁₉H₂₂O₃ Molecular Weight: 298.38 g/mol Physical State (STP): Colorless Liquid (Viscous) Key Role: Metabolic reduction product of curcumin analogs; pharmaceutical intermediate (Dopamine Impurity 61).

This compound represents the saturated homolog of the bioactive chalcone derivative 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one. Unlike its unsaturated parent—which is a rigid, yellow crystalline solid (MP: 127–131 °C) due to extensive


-electron conjugation and planar stacking—the removal of the alkene double bonds introduces significant conformational entropy. This thermodynamic penalty to crystal lattice formation results in a compound that exists as a liquid at room temperature, fundamentally altering its solubility profile, bioavailability, and processing requirements.
Structural Thermodynamics

The transition from the dienone (unsaturated) to the pentanone (saturated) involves the hydrogenation of two C=C bonds. This saturation breaks the conjugation between the central carbonyl and the aromatic rings, isolating the chromophores and disrupting the planar geometry required for strong intermolecular


-

stacking.
FeatureUnsaturated (Dienone)Saturated (Pentanone)Thermodynamic Consequence
Hybridization

(Rigid)

(Flexible)
Increased rotational degrees of freedom (

).
Geometry PlanarNon-planar / KinkedDisruption of crystal lattice energy (

).
State (25°C) SolidLiquidLower melting point (

).
Color Yellow (Conjugated)ColorlessLoss of HOMO-LUMO gap narrowing.

Predicted & Experimental Thermodynamic Properties

Note: As direct calorimetric data for the saturated derivative is limited in public registries, values below combine available experimental synthesis data with high-fidelity Group Contribution Method (Joback/Fedors) estimates.

Phase Transition Energetics

The compound is a liquid at standard temperature and pressure (STP). The lack of a rigid crystal structure suggests a low enthalpy of fusion compared to its unsaturated analog.

PropertyValue (Est./Exp.)Method/SourceSignificance
Melting Point (

)
< 25 °CExp. Synthesis [1]Confirmed liquid state post-hydrogenation.
Boiling Point (

)
465.5 ± 30.0 °CJoback PredictedHigh boiling point indicates low volatility; requires high-vac distillation.
Enthalpy of Vaporization (

)
78.5 kJ/molJoback PredictedEnergy required for gas-phase transition; relevant for GC-MS analysis.
Flash Point ~215 °CPredictedSafety threshold for thermal processing.
Solution Thermodynamics (Solubility & Partitioning)

The saturation of the alkyl chain increases the molecule's flexibility but maintains its lipophilic character. The methoxy groups provide weak hydrogen bond acceptance, but the molecule lacks donors, limiting water solubility.

  • LogP (Octanol-Water Partition Coeff.): 3.72 (Predicted)

  • Water Solubility: < 0.05 mg/mL (Insoluble)

  • Solubility Parameter (

    
    ):  19.5 MPa
    
    
    
    (Hansen)
    • Compatible Solvents: Dichloromethane, THF, Ethyl Acetate, Ethanol (warm).

    • Incompatible: Water, Hexane (partial).

SolubilityCycle cluster_0 Dissolution Mechanism in Organic Solvents Solid Solute (Liquid Phase) Cavity Cavity Formation (+ Energy) Solid->Cavity ΔH_cavity > 0 (Breaking solvent-solvent bonds) Solvated Solvated Molecule (- Energy) Cavity->Solvated ΔH_solvation < 0 (Van der Waals + Dipole-Dipole)

Figure 1: Thermodynamic cycle of dissolution. For 1,5-bis(4-methoxyphenyl)-3-pentanone, the energy gain from solvation in polar organic solvents (THF/DCM) overcomes the cavity formation penalty, unlike in water where the hydrophobic effect dominates.

Experimental Protocols for Characterization

To validate the thermodynamic profile of this compound, the following "Self-Validating" protocols are recommended.

Differential Scanning Calorimetry (DSC) - Glass Transition ( )

Since the compound is a liquid, it may exhibit a glass transition at low temperatures rather than a sharp melting point.

Protocol:

  • Sample Prep: Hermetically seal 5–10 mg of liquid sample in an aluminum pan.

  • Cycle:

    • Cool to -80 °C at 10 °C/min.

    • Hold for 5 min (Equilibration).

    • Heat to 50 °C at 10 °C/min.

  • Analysis: Identify the step change in heat capacity (

    
    ) indicating 
    
    
    
    . Absence of a crystallization exotherm confirms the stability of the amorphous liquid state.
High-Vacuum Distillation (Purification & Volatility)

Due to the high predicted boiling point, atmospheric distillation will cause decomposition.

Workflow:

  • Pressure: < 0.5 mmHg (High Vacuum).

  • Bath Temp: 180–200 °C.

  • Observation: Collect the colorless oil. Yellowing indicates oxidation or retro-aldol decomposition to the unsaturated precursor.

HPLC Purity Assay (Thermodynamic Stability Check)

Distinguishing the saturated product from the unsaturated impurity is critical for thermodynamic accuracy.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm)
Mobile Phase A: Water (0.1% Formic Acid) / B: Acetonitrile
Gradient 50% B to 90% B over 20 mins.
Detection UV at 280 nm (Saturated absorption) vs 340 nm (Unsaturated absorption).
Logic The saturated ketone has a local

near 275-280 nm (anisole ring) but lacks the 340 nm band characteristic of the conjugated dienone.

Synthesis & Transformation Logic

Understanding the synthesis is vital for interpreting the thermodynamic data, as incomplete hydrogenation is the primary source of error (impurity-induced freezing point depression).

Synthesis cluster_thermo Thermodynamic Shift Start 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (Solid, MP: 130°C, Yellow) Process Hydrogenation (Reduction of Alkenes) Start->Process Reagent H2 (gas) + Pd/C Catalyst Solvent: Ethyl Acetate/Acetic Acid Reagent->Process Product 1,5-Bis(4-methoxyphenyl)-3-pentanone (Liquid, Colorless) Process->Product Saturation of C=C bonds Loss of Conjugation Product->Start Oxidation (Retro-reaction) Requires Energy Input

Figure 2: Synthesis pathway via catalytic hydrogenation. The transformation converts a high-melting crystalline solid into a viscous liquid by increasing conformational entropy.

Applications in Drug Development

The thermodynamic properties of 1,5-Bis(4-methoxyphenyl)-3-pentanone dictate its utility in pharmaceutical formulations:

  • Lipophilic Linker: Its high LogP (3.7) and liquid state make it an excellent "molecular hinge" in drug design, providing flexibility between two pharmacophores (methoxy-phenyl rings) without the rigidity of the alkene linker.

  • Solubility Enhancer: Unlike the crystalline dienone, the liquid pentanone can act as a co-solvent or self-emulsifying agent in lipid-based formulations (LBFs).

  • Metabolic Standard: It serves as the reference standard for the in vivo reductase metabolites of curcumin-like drugs.

References

  • Synthesis & Physical State

    • Method: Catalytic hydrogenation of 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one over Pd/C.[1]

    • Result: "Concentrated to give 18.5 g of colorless liquid."
    • Source: PrepChem. "Synthesis of 1,5-Bis(4-methoxyphenyl)pentan-3-one". Available at: [Link]

  • Precursor Properties (Unsaturated Analog)

    • Compound: (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one.[2][3]

    • Data: Melting Point 127-131 °C; CAS 37951-12-5.

    • Source: PubChem Compound Summary for CID 5281820. Available at: [Link]

  • Saturated Compound Data Entry

    • Compound: 1,5-Bis(4-methoxyphenyl)-3-pentanone (C19H22O3).[4]

    • Identifier: Dopamine Impurity 61; CID 2801509.

    • Source: PubChem Compound Summary. Available at: [Link]

  • Estimation Methodology

    • Method: Joback, K.G. and Reid, R.C.[5][6] "Estimation of Pure-Component Properties from Group-Contributions." Chemical Engineering Communications, 1987.[6]

    • Context: Used for Boiling Point and Enthalpy of Vaporization estimates.[5][6]

Sources

Navigating the Safety Landscape of 1,5-Bis(4-methoxyphenyl)-3-pentanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Chemical and Physical Identity

1,5-Bis(4-methoxyphenyl)-3-pentanone is a symmetrical diaryl pentanone. Its core structure consists of a central three-pentanone unit flanked by two 4-methoxyphenyl groups.

PropertyValueSource
Molecular Formula C19H22O3[1]
Molecular Weight 298.4 g/mol [1]
IUPAC Name 1,5-bis(4-methoxyphenyl)pentan-3-one[1]
Synonyms 4-methoxyphenylethylketone, Dopamine Impurity 61[1]

While specific physical properties for the saturated ketone are not documented, data for the unsaturated analog, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, suggests it is a solid at room temperature.[2][3][4]

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for 1,5-Bis(4-methoxyphenyl)-3-pentanone is not established. However, based on the available data for the unsaturated analog, the following hazards should be anticipated[3][5][6]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3][5][6]

It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

GHS_Hazards cluster_GHS Anticipated GHS Hazard Classification cluster_Pictograms Associated Pictograms H302 H302: Harmful if swallowed Exclamation ! H302->Exclamation H315 H315: Causes skin irritation H315->Exclamation H319 H319: Causes serious eye irritation H319->Exclamation H335 H335: May cause respiratory irritation H335->Exclamation

Caption: Anticipated GHS Pictogram and Hazard Statements.

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the potential hazards[2][5][7]:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[7]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, consult a physician.[5][7]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, ensuring to flush under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5][7]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][7]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

    • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[7]

    • Body Protection: Wear appropriate protective clothing to prevent skin contact.[7]

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

  • Ignition Sources: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[2]

  • Storage Temperature: For long-term stability, storage at 2-8°C in a dry environment is recommended.[3]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[7]

  • Ventilate: Ensure adequate ventilation.[7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7]

  • Cleanup:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[2][7]

    • Use spark-proof tools and explosion-proof equipment.[7]

  • Disposal: Dispose of the collected material in accordance with all applicable local, state, and federal regulations.[7]

Spill_Response Start Spill Occurs Evacuate 1. Evacuate Personnel & Secure Area Start->Evacuate Ventilate 2. Ensure Adequate Ventilation Evacuate->Ventilate PPE 3. Don Appropriate PPE Ventilate->PPE Contain 4. Contain Spill (Prevent entry into drains) PPE->Contain Cleanup 5. Clean Up Spill (Use non-sparking tools, avoid dust) Contain->Cleanup Dispose 6. Dispose of Waste (Follow regulations) Cleanup->Dispose End Area is Safe Dispose->End

Caption: Workflow for Accidental Release Response.

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: The specific hazards arising from the chemical are not fully characterized, but combustion may produce carbon oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with environmental regulations. It is recommended to use a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.[7]

Toxicological Information

As previously stated, no specific toxicological studies for 1,5-Bis(4-methoxyphenyl)-3-pentanone are publicly available. The information provided is based on the GHS classifications of its unsaturated analog. The primary routes of exposure are expected to be inhalation, ingestion, and skin/eye contact.

Conclusion

While a dedicated Safety Data Sheet for 1,5-Bis(4-methoxyphenyl)-3-pentanone is not currently available, a conservative and responsible approach to its handling is essential. By treating this compound with the precautions outlined for its unsaturated analog, (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one, and adhering to general best practices for chemical laboratory safety, researchers can minimize their risk of exposure and ensure a safe working environment. It is strongly recommended that any institution planning to work with this chemical on a larger scale conduct its own internal risk assessment and, if possible, commission toxicological studies to establish a definitive safety profile.

References

  • PubChem. (n.d.). 1,5-Bis(4-methoxyphenyl)-3-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Claisen-Schmidt Synthesis of 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details the protocol for the synthesis of 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (commonly referred to as Dianisylideneacetone or DMAPP ).

Critical Nomenclature Clarification: While the topic request specifies "1,5-Bis(4-methoxyphenyl)-3-pentanone" (a saturated ketone), the Claisen-Schmidt condensation inherently produces the


-unsaturated analogue: 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one . The reaction conditions described below yield the unsaturated "dienone" directly.
  • Target Molecule: 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one[1][2][3][4][5]

  • CAS: 37951-12-5[3][4][6]

  • Therapeutic Relevance: This compound is a Monocarbonyl Analogue of Curcumin (MAC). It exhibits significant anti-inflammatory, cytotoxic, and anti-oxidant properties, often exceeding the stability and bioavailability of curcumin itself.

To support researchers requiring the saturated derivative (strictly 1,5-Bis(4-methoxyphenyl)-3-pentanone), a catalytic hydrogenation module is appended to the post-synthesis section.

Reaction Mechanism & Logic

The synthesis proceeds via a Claisen-Schmidt Condensation , a specific type of crossed-aldol condensation between an enolizable ketone (acetone) and a non-enolizable aromatic aldehyde (p-anisaldehyde).[7]

Mechanistic Pathway[1][9]
  • Enolate Formation: Base (NaOH) deprotonates the

    
    -carbon of acetone.[7]
    
  • Nucleophilic Attack: The acetone enolate attacks the carbonyl carbon of p-anisaldehyde.[8]

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes rapid E1cB elimination (dehydration) to form the conjugated enone.
    
  • Second Condensation: Because the intermediate mono-enone still possesses

    
    -protons, the cycle repeats on the opposite side to form the symmetric bis-enone.
    
Pathway Diagram

ClaisenSchmidtMechanism Reactants Acetone + p-Anisaldehyde Enolate Enolate Formation (OH- removes α-H) Reactants->Enolate NaOH Inter1 β-Hydroxy Ketone (Aldol Adduct) Enolate->Inter1 Nucleophilic Attack MonoEnone Mono-Enone (4-methoxybenzalacetone) Inter1->MonoEnone -H2O (Dehydration) FinalProd 1,5-Bis(4-methoxyphenyl)- 1,4-pentadien-3-one MonoEnone->FinalProd Repeat Cycle (2nd Eq. Aldehyde)

Figure 1: Stepwise mechanistic flow from reactants to the symmetric dienone.[1][2][4][6][7][9][10][11][12]

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[9]Quantity (Example)Role
p-Anisaldehyde 136.152.23.00 g (22 mmol)Electrophile
Acetone 58.081.00.58 g (10 mmol)Nucleophile
NaOH (10% aq) 40.00~2.510 mLCatalyst
Ethanol (95%) -Solvent15 mLSolvent
Ice/Water -Quench~100 mLPrecipitation

Equipment:

  • 50 mL Round-bottom flask (RBF) or Erlenmeyer flask.

  • Magnetic stirrer & stir bar.

  • Buchner funnel & vacuum pump.

  • Recrystallization setup (Hot plate, beaker).

Synthesis Workflow

Step 1: Catalyst Preparation Dissolve 1.0 g of NaOH in 10 mL of distilled water. Cool to room temperature. Note: Exothermic dissolution.

Step 2: Reactant Mixing In a 50 mL flask, combine p-anisaldehyde (3.00 g) and acetone (0.58 g) in 15 mL of Ethanol . Stir until a homogeneous solution is obtained.

Step 3: Reaction Initiation Slowly add the prepared NaOH solution to the aldehyde/acetone mixture dropwise over 5 minutes while stirring vigorously.

  • Observation: The solution will turn yellow immediately, darkening to orange as the conjugated system extends.

Step 4: Reaction Propagation Stir the mixture at room temperature (20-25°C) for 2-4 hours .

  • Expert Insight: Heating is generally unnecessary and may promote polymerization (Michael addition side products). If precipitation is slow, slight warming to 40°C for 30 mins is acceptable.

  • Self-Validation: The reaction is complete when a heavy yellow precipitate dominates the flask and TLC (20% EtOAc/Hexane) shows the disappearance of p-anisaldehyde (

    
    ).
    

Step 5: Quench & Isolation Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Optional: Neutralize with dilute HCl (0.1 M) to pH 7 to prevent base-catalyzed hydrolysis during drying, though the product is generally stable.

  • Filter the yellow solid using vacuum filtration. Wash the filter cake with:

    • Cold water (3 x 20 mL) to remove NaOH.

    • Cold Ethanol (1 x 5 mL) to remove unreacted aldehyde.

Purification (Recrystallization)

The crude product often contains traces of the mono-condensed product (4-methoxybenzalacetone).

  • Transfer crude solid to a beaker.

  • Add Ethyl Acetate (minimum amount to dissolve at boiling) or Hot Ethanol .

  • If using Ethyl Acetate, add warm Hexane dropwise until slight turbidity persists, then cool.

  • Allow to crystallize at room temperature, then at 4°C.

  • Filter pure crystals and dry in a desiccator.

Workflow Diagram

Workflow Setup Mix p-Anisaldehyde + Acetone in Ethanol Catalysis Add 10% NaOH (Dropwise, RT) Setup->Catalysis Reaction Stir 2-4 Hours (Monitor Precipitate) Catalysis->Reaction Quench Pour into Ice Water Reaction->Quench Isolate Vacuum Filtration Wash with Cold H2O Quench->Isolate Purify Recrystallize (EtOAc/Hexane or EtOH) Isolate->Purify

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Data

Physical Properties[7]
  • Appearance: Bright yellow to orange needles/powder.

  • Melting Point: 127 – 131 °C (Lit. Value: ~129 °C).

  • Yield: Typical isolated yield is 70-85%.

Spectroscopic Validation (H-NMR)

Solvent:


, 400 MHz
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
7.70 Doublet (

Hz)
2H

-vinylic H
Trans-alkene geometry
7.56 Doublet (

Hz)
4HAr-H (ortho)Aromatic ring
6.97 Doublet (

Hz)
2H

-vinylic H
Trans-alkene geometry
6.94 Doublet (

Hz)
4HAr-H (meta)Aromatic ring
3.86 Singlet6H

Methoxy groups

Self-Validating Check: The coupling constant (


) of ~16 Hz confirms the trans,trans-(E,E) configuration, which is thermodynamically favored.

Post-Synthetic Modification (Hydrogenation)

Use this module ONLY if the saturated ketone (1,5-Bis(4-methoxyphenyl)-3-pentanone) is required.

Protocol:

  • Dissolve 1.0 g of the purified dienone (from Section 3) in 20 mL Ethyl Acetate or Ethanol .

  • Add 10% Pd/C catalyst (50 mg, 5 wt%).

  • Stir under

    
     atmosphere (balloon pressure is sufficient) for 4-6 hours.
    
  • Filter through Celite to remove Pd/C.

  • Evaporate solvent.

    • Result: The yellow color will disappear, yielding a colorless/white solid or oil (the saturated ketone).

    • NMR Change: Disappearance of vinylic protons (6.9-7.7 ppm) and appearance of methylene multiplets (2.5-3.0 ppm).

Troubleshooting & Optimization

  • Problem: Oily Product.

    • Cause: Incomplete dehydration or presence of mono-condensed product.

    • Fix: Recrystallize again using Ethanol.[8] Ensure the reaction ran for full 4 hours.

  • Problem: Low Yield.

    • Cause: Enolization of the product (Michael addition of acetone).

    • Fix: Do not use large excess of acetone. Stick to 1:2 or 1:2.2 (Acetone:Aldehyde).

  • Problem: Deep Red Color.

    • Cause: Highly conjugated oligomers (polymerization).

    • Fix: Lower the reaction temperature or reduce NaOH concentration.

References

  • Claisen-Schmidt Mechanism: Vogel’s Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

  • Synthesis of Curcumin Analogues: Journal of Advanced Pharmaceutical Technology & Research, "Synthesis and anti-inflammatory activity of some new curcumin analogues," 2011.

  • Spectral Data (NMR): Spectrochimica Acta Part A, "Spectroscopic studies of 1,5-diphenyl-1,4-pentadien-3-one derivatives," 2005.

  • Green Chemistry Variations: Ultrasonics Sonochemistry, "Ultrasound-assisted synthesis of curcumin analogues," 2012.

Sources

Application Note: Solvent Selection & Preparation for 1,5-Bis(4-methoxyphenyl)-3-pentanone

[1]

Executive Summary

1,5-Bis(4-methoxyphenyl)-3-pentanone is a lipophilic diarylpentanoid.[1] Unlike its unsaturated counterpart (1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one), this molecule possesses a saturated ketone linker, imparting distinct conformational flexibility and slightly altered hydrophobicity.[1]

The primary challenge in biological assays is its high lipophilicity (LogP ~3.7) , which leads to rapid precipitation ("crashing out") in aqueous cell culture media. This guide details a solvent selection strategy to maintain compound stability, prevent experimental artifacts, and ensure accurate dose-response data.

Physicochemical Profiling & Solvent Compatibility[1]

Understanding the solubility profile is critical before initiating any biological workflow.

Solvent SystemSolubility RatingMax Stock Conc.Physiological CompatibilityNotes
DMSO (Dimethyl Sulfoxide) Excellent > 50 mMLow (< 0.5% v/v)Recommended. Best for stable frozen stocks.[1]
Ethanol (Absolute) Good~ 10-20 mMLow (< 1.0% v/v)Prone to evaporation; use for immediate acute assays only.[1]
Acetone Good> 20 mMVery LowToxic to most cell lines; avoid for bio-assays.
Water / PBS Insoluble < 1 µMHighDo NOT use for stock preparation.
Cell Culture Media PoorVariesHighRequires carrier (BSA/Serum) or rapid dispersion.
The "Cloud Point" Risk

Because BMP-Saturated is highly hydrophobic, adding a concentrated DMSO stock directly to aqueous media can cause immediate micro-precipitation.[1] This creates a "cloud point" where the compound forms non-bioavailable aggregates, leading to:

  • False Negatives: The effective concentration is lower than calculated.

  • False Positives: Aggregates sediment onto cells, causing physical stress or non-specific toxicity (the "peppering effect").

Protocol: Preparation of Stock & Working Solutions

Materials Required[1][2][3][4][5][6][7]
  • 1,5-Bis(4-methoxyphenyl)-3-pentanone (Solid powder, >98% purity).[1]

  • DMSO (anhydrous, cell culture grade, ≥99.9%).

  • Vortex mixer.[2]

  • Sonicator (bath type).[3]

  • Amber glass vials (to protect from potential photodegradation).

Step-by-Step Methodology
Phase A: Primary Stock Preparation (50 mM)
  • Calculation: Calculate the mass required for a 50 mM stock.

    • Example: To make 1 mL of 50 mM stock:

      
      
      
      
  • Weighing: Weigh ~15 mg of BMP-Saturated powder into a sterile amber glass vial. Record exact mass.

  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Homogenization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Checkpoint: Solution must be optically clear and colorless/pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Phase B: Intermediate Dilution (The "Step-Down" Method)

Do not spike 50 mM stock directly into 10 mL of media.[1] Use an intermediate step to ensure dispersion.

  • Goal: Prepare a 100 µM assay condition (0.2% DMSO final).

  • Intermediate Stock (100x): Dilute the 50 mM Primary Stock 1:5 in DMSO to create a 10 mM Intermediate Stock .

  • Final Spiking: Add 10 µL of the 10 mM Intermediate Stock into 5 mL of pre-warmed cell culture media while vortexing the media tube.

    • Result: 20 µM final concentration with 0.2% DMSO.

Workflow Visualization

The following diagram illustrates the critical "Step-Down" dilution pathway to avoid precipitation.

Gcluster_checkQuality Control CheckpointPowderSolid Compound(BMP-Saturated)DMSO_StockPrimary Stock(50 mM in DMSO)Powder->DMSO_StockDissolve(Vortex/Sonicate)Inter_StockIntermediate Stock(10 mM in DMSO)DMSO_Stock->Inter_Stock1:5 Dilution(in DMSO)Media_PrepAssay Media(Pre-warmed 37°C)Inter_Stock->Media_PrepSpike 1:500(High Shear Mixing)Assay_WellCell Culture Well(Final: 20 µM, 0.2% DMSO)Media_Prep->Assay_WellDispenseCheckCheck for Turbidity(DLS or Visual)Media_Prep->Check

Caption: Step-down dilution workflow to minimize precipitation risks during aqueous transfer.

Critical Troubleshooting: The "Precipitation Check"

Before running expensive cellular assays (e.g., MTT, Western Blot), validate solubility in your specific media (DMEM vs. RPMI vs. Serum-free).

Protocol:

  • Prepare your highest intended assay concentration (e.g., 50 µM) in a clear tube.

  • Incubate at 37°C for 1 hour (mimicking assay start).

  • Visual Inspection: Hold against a dark background. Any cloudiness indicates failure.

  • Microscopy (Gold Standard): Place 100 µL in a 96-well plate. Check under 20x objective.

    • Crystals visible? The compound has crashed out.

    • Solution: Reduce concentration or increase Serum (FBS) content (albumin binds and solubilizes lipophilic drugs).

Biological Context & Toxicology[1][6][7][9][10]

Vehicle Control

Because BMP-Saturated requires organic solvents, a Vehicle Control (VC) is mandatory.[1]

  • VC Well: Contains cells + Media + DMSO (at the same % as the treatment group, e.g., 0.2%).

  • Untreated Control: Cells + Media only.

  • Validity Rule: There should be no statistical difference in viability between VC and Untreated. If VC shows toxicity, reduce DMSO concentration to < 0.1%.

Distinction from Unsaturated Analogs

Researchers often confuse 1,5-Bis(4-methoxyphenyl)-3-pentanone with its unsaturated analog (1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one).[1]

  • Unsaturated (Dienone): Michael acceptor, highly reactive with thiols (cysteine residues).

  • Saturated (Pentanone - This Topic): Lacks the

    
    -unsaturated ketone motif.[1] It is generally less cytotoxic  and acts via different mechanisms (often used as a negative control for Michael acceptor activity). Ensure you are testing the correct hypothesis.
    

References

  • PubChem. (2023). 1,5-Bis(4-methoxyphenyl)pentan-3-one (Compound Summary). National Library of Medicine. [Link]

  • Li, W., et al. (2018). Curcumin analogs as potent anti-cancer agents: A review of the structure-activity relationship.European Journal of Medicinal Chemistry. (Contextual grounding for diarylpentanoid solubility). [Link]

Preparation of 1,5-Bis(4-methoxyphenyl)-3-pentanone stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 1,5-Bis(4-methoxyphenyl)-3-pentanone Stock Solutions in DMSO

Executive Summary

This technical guide provides a rigorous protocol for the preparation, storage, and handling of 1,5-Bis(4-methoxyphenyl)-3-pentanone stock solutions in Dimethyl Sulfoxide (DMSO). While often overshadowed by its unsaturated analog (the curcuminoid "MS13"), this saturated ketone requires specific handling to ensure experimental reproducibility. This document addresses critical solubility parameters, hygroscopic management of DMSO, and serial dilution strategies to minimize solvent-induced cytotoxicity in biological assays.

Chemical Identity & Critical Distinction

CRITICAL WARNING: There is a high risk of confusing this compound with its unsaturated analog. Verify your specific chemical requirement before proceeding.

FeatureTarget Compound (Saturated) Common Analog (Unsaturated)
Name 1,5-Bis(4-methoxyphenyl)-3-pentanone 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one
Structure Flexible alkyl chain (Pentanone)Rigid conjugated system (Pentadienone)
CAS No. 74882-32-9 (or 10201-73-7*)37951-12-5
MW 298.38 g/mol ~294.35 g/mol
Common ID Saturated Ketone / Metabolite"Dimethoxycurcumin" / MS13

*Note: CAS 74882-32-9 is frequently associated with the specific saturated ketone structure in chemical catalogs.

Physicochemical Properties & Solubility

  • Solubility in DMSO: High (>50 mM). The flexible alkyl chain and methoxy groups facilitate interaction with the polar aprotic solvent DMSO.

  • Solubility in Aqueous Buffers: Very Low (<10 µM). Rapid precipitation occurs upon direct addition to water; intermediate dilution steps are required.

  • Stability: Chemically stable in DMSO at -20°C. Lacks the reactive

    
    -unsaturated Michael acceptor sites found in the dienone analog, making it less prone to covalent protein binding or degradation.
    

Materials & Equipment

  • Compound: 1,5-Bis(4-methoxyphenyl)-3-pentanone (Purity >98%).[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).

    • Why Anhydrous? DMSO is hygroscopic. Absorbed water causes compound precipitation and alters freezing points (pure DMSO freezes at 18.5°C; wet DMSO freezes lower, leading to "slush" cycles that degrade compounds).

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching).

  • Gas: Nitrogen or Argon (optional, for headspace purging).

Protocol: Stock Solution Preparation (50 mM)

Objective: Prepare 1 mL of a 50 mM stock solution.

  • Calculate Mass:

    
    
    
    
    
    • Recommendation: Weigh ~15 mg exactly and adjust DMSO volume to achieve 50 mM.

    • Formula:

      
      
      
  • Weighing:

    • Weigh the solid compound into a sterile amber glass vial. Record exact mass (e.g., 15.2 mg).

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO (e.g., for 15.2 mg, add 1019 µL).

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting:

    • Divide into small aliquots (e.g., 50–100 µL) in cryovials to avoid multiple freeze-thaw cycles.

    • Expert Tip: Flush vial headspace with inert gas (Nitrogen/Argon) before capping to prevent moisture uptake.

  • Storage:

    • Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).

    • Note: DMSO freezes at -20°C. Ensure solution is fully thawed and vortexed before use.

Workflow Visualization

StockPrep cluster_0 Preparation Phase cluster_1 Storage Phase Calc Calculate Mass & Volume (Target: 50 mM) Weigh Weigh Compound (Amber Glass Vial) Calc->Weigh AddSolvent Add Anhydrous DMSO (Hygroscopy Control) Weigh->AddSolvent Mix Vortex / Sonicate (Ensure Clarity) AddSolvent->Mix Aliquot Aliquot (50-100 µL) (Avoid Freeze-Thaw) Mix->Aliquot Purge Inert Gas Purge (Optional) Aliquot->Purge Freeze Store at -20°C or -80°C Purge->Freeze

Figure 1: Step-by-step workflow for the preparation and storage of 1,5-Bis(4-methoxyphenyl)-3-pentanone stock solutions.

Protocol: Dilution for Biological Assays

Challenge: Direct addition of high-concentration DMSO stock to aqueous media causes "shock" precipitation. Solution: Use a serial dilution method to keep DMSO concentration constant or negligible.

Step-by-Step Dilution Scheme (Target: 10 µM Final Assay Conc.):

  • Thaw Stock: Warm the 50 mM DMSO stock to room temperature (RT) until fully liquid. Vortex.

  • Intermediate Dilution (100x Working Solution):

    • Dilute stock 1:50 in pure DMSO to create a 1 mM Working Solution.

    • Why DMSO? Diluting into water at this stage (e.g., to 1 mM) often precipitates the lipophilic compound. Keep it in DMSO until the final step.

  • Final Assay Addition:

    • Add 1 µL of the 1 mM Working Solution (in DMSO) to 100 µL of Cell Culture Media.

    • Final Concentration: 10 µM compound.

    • Final DMSO Concentration: 1% (v/v).

    • Note: If 1% DMSO is toxic to your specific cell line, perform an additional intermediate dilution step to reach 0.1% DMSO.

StepSource Conc.SolventDilution FactorResult Conc.[3]Note
Stock 50 mMDMSO-50 mMFrozen Storage
Working 50 mMDMSO1:501 mMFreshly Prepared
Assay 1 mMMedia1:10010 µM 1% DMSO Final

Troubleshooting & Quality Control

  • Precipitation: If the solution turns cloudy upon adding to media, the concentration exceeds the aqueous solubility limit.

    • Fix: Reduce the final concentration or warm the media to 37°C before addition.

  • Crystallization in Stock: If crystals appear in the thawed DMSO stock:

    • Fix: Warm to 37°C and sonicate. Do not use until fully redissolved.

  • Color Change: The saturated ketone should be colorless/pale yellow. Darkening (orange/brown) indicates degradation or oxidation. Discard.

References

  • Compound Identity & Properties

    • PubChem. 1,5-Bis(4-methoxyphenyl)-3-pentanone (CID 2801509).[4] National Library of Medicine. Link

  • DMSO Handling Best Practices

    • BenchChem. An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. Link

  • Analog Differentiation (MS13)

    • CymitQuimica.[2] trans,trans-1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (Unsaturated Analog). Link

  • Biological Context (Curcumin Analogs)

    • Yerdelen, K. O., et al. (2015). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Application Note: Microwave-Assisted Synthesis of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-stage microwave-assisted protocol for the synthesis of 1,5-bis(4-methoxyphenyl)-3-pentanone (CAS: 2801509). While often confused with its unsaturated precursor (the "dienone" or DMAPP), the saturated ketone represents a distinct pharmacophore with unique solubility and metabolic stability profiles.

Traditional methods for this scaffold involve long reflux times (24–48 hours) and high-pressure hydrogenation. This guide introduces a "Green Speed" protocol that utilizes microwave irradiation for both the carbon-carbon bond formation (Claisen-Schmidt condensation) and the subsequent reduction (Catalytic Transfer Hydrogenation), reducing total reaction time from days to under 60 minutes.

Key Benefits
  • Time Efficiency: Total process time reduced by >90%.

  • Safety: Eliminates the need for high-pressure H₂ gas cylinders by using ammonium formate as a hydrogen donor.

  • Selectivity: Microwave dielectric heating minimizes polymerization side-products common in thermal aldol condensations.

Scientific Principles & Mechanism[1][2]

The Synthetic Pathway

The synthesis proceeds in two distinct stages.[1] It is critical to isolate the intermediate to ensure high purity of the final saturated ketone.

  • Stage I (Condensation): Base-catalyzed Claisen-Schmidt condensation of 4-methoxybenzaldehyde (p-anisaldehyde) with acetone to form the

    
    -unsaturated dienone.
    
  • Stage II (Reduction): Microwave-assisted Catalytic Transfer Hydrogenation (CTH) using Pd/C and ammonium formate to saturate the alkene double bonds while preserving the carbonyl functionality.

Mechanism Visualization

The following diagram outlines the reaction logic and critical control points.

SynthesisWorkflow Start Reagents: p-Anisaldehyde + Acetone Step1 Stage I: MW Condensation (NaOH, EtOH, 100°C, 5 min) Start->Step1 Aldol Condensation Inter Intermediate: 1,5-Bis(4-methoxyphenyl)- 1,4-pentadien-3-one Step1->Inter Dehydration (-H2O) Step2 Stage II: MW Reduction (CTH) (Pd/C, HCOONH4, 60°C, 20 min) Inter->Step2 Transfer Hydrogenation Final Target: 1,5-Bis(4-methoxyphenyl)- 3-pentanone Step2->Final Saturation

Figure 1: Two-stage microwave synthesis workflow for 1,5-bis(4-methoxyphenyl)-3-pentanone.

Equipment & Reagents

Required Instrumentation[1][3][4][5]
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., Biotage Initiator+, CEM Discover, or Anton Paar Monowave).

    • Requirement: IR temperature sensor and active pressure monitoring (0–20 bar).

  • Vessels: 10 mL or 30 mL pressure-rated borosilicate glass vials with crimp/snap caps (PTFE/silicone septa).

  • Stirring: Magnetic stir bars (cross-shaped preferred for high-viscosity slurries).

Reagents
ComponentGradeRole
4-Methoxybenzaldehyde >98%Electrophile (Start Material)
Acetone ACS ReagentNucleophile / Linker
Ethanol (EtOH) AbsoluteSolvent (Green)
Sodium Hydroxide (NaOH) Pellets/SolnBase Catalyst (Stage I)
Ammonium Formate >97%Hydrogen Donor (Stage II)
Palladium on Carbon (Pd/C) 10% loadingHydrogenation Catalyst

Experimental Protocol

Stage I: Synthesis of the Dienone Intermediate

Target: 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one[2]

  • Preparation: In a 10 mL microwave vial, dissolve 4-methoxybenzaldehyde (2.0 mmol, 272 mg) and acetone (1.0 mmol, 58 mg) in Ethanol (3 mL).

  • Catalysis: Add NaOH (10 mol%, 0.2 mmol) dissolved in minimal water (0.5 mL) or added as a solid pellet.

  • Irradiation: Seal the vial and irradiate using the following parameters:

    • Temperature: 100 °C

    • Time: 5 minutes (Hold time)

    • Power: Dynamic (Max 150 W)

    • Stirring: High (600 rpm)

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • The yellow precipitate (dienone) will form immediately.

    • Pour into ice-water (20 mL). Filter the solid, wash with cold water/ethanol (1:1), and dry.

    • Yield Expectation: 85–95% (Yellow crystals).

Stage II: Reduction to the Saturated Pentanone

Target: 1,5-Bis(4-methoxyphenyl)-3-pentanone

Note: This step uses Catalytic Transfer Hydrogenation (CTH).[3][4][5] It is safer than H₂ gas but generates CO₂ as a byproduct. Ensure the vial is not overfilled (max 60% volume).

  • Loading: In a fresh 10 mL microwave vial, suspend the Dienone Intermediate (0.5 mmol, ~147 mg) from Stage I in Ethanol (4 mL).

  • Reagents: Add Ammonium Formate (4.0 mmol, 252 mg, 8 equiv) and 10% Pd/C (10 wt% of substrate, ~15 mg).

  • Irradiation: Seal and irradiate:

    • Temperature: 60 °C

    • Time: 20 minutes

    • Pre-stirring: 30 seconds (crucial to disperse Pd/C)

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.[3]

    • Purification: If necessary, recrystallize from hexane/ethyl acetate or perform flash chromatography (though CTH often yields >95% purity).

Characterization & Validation

Analytical Data
  • Intermediate (Dienone):

    • Appearance: Yellow needles.[6]

    • 1H NMR (CDCl3):

      
       7.7 (d, J=16Hz, 2H, =CH), 7.5 (d, 4H, Ar-H), 6.9 (d, 4H, Ar-H), 3.8 (s, 6H, OMe). The large coupling constant (16Hz) confirms the trans,trans-(E,E) geometry.
      
  • Final Target (Saturated Pentanone):

    • Appearance: White/Colorless solid or viscous oil.

    • 1H NMR (CDCl3):

      
       7.1 (d, 4H, Ar-H), 6.8 (d, 4H, Ar-H), 3.8 (s, 6H, OMe), 2.85 (t, 4H, 
      
      
      
      -CH2), 2.70 (t, 4H,
      
      
      -CH2).
    • Key Diagnostic: Disappearance of alkene protons at

      
       6.9–7.7 region and appearance of triplet methylene signals at 
      
      
      
      2.7–2.9.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Charring/Dark Tar Temperature too high (>120°C) or too much base.Reduce Temp to 80°C; ensure NaOH is <15 mol%.
Incomplete Reduction Catalyst poisoning or insufficient H-donor.Use fresh Ammonium Formate; increase Pd/C loading to 20 mg.
Vial Overpressure CO₂ generation from formate decomposition.Use a larger vial (30 mL) for the same scale or reduce scale.

References

  • Microwave-Assisted Claisen-Schmidt Condensation

    • Hull, E. et al. "Microwave-assisted synthesis of curcumin analogues." Journal of Chemical Education, 2014.

    • Note: Describes the efficient synthesis of the dienone intermedi
  • Microwave Catalytic Transfer Hydrogenation

    • Silva, W. A. et al. "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C." Organics, 2025.[4]

    • Note: Validates the use of ammonium formate/MW for reducing enones to satur
  • Compound Properties (PubChem)

    • "1,5-bis(4-methoxyphenyl)-3-pentanone (CID 2801509)." National Center for Biotechnology Information.

  • General Microwave Synthesis Reviews

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

Sources

Application Note: Cell Culture Protocols for 1,5-Bis(4-methoxyphenyl)-3-pentanone (BMPP)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Critical Chemical Context

Executive Summary

1,5-Bis(4-methoxyphenyl)-3-pentanone (hereafter referred to as BMPP ) is a synthetic monocarbonyl analog of curcumin (MAC). Unlike curcumin, which suffers from rapid hydrolytic instability and poor bioavailability, BMPP and its derivatives exhibit enhanced chemical stability while retaining significant biological activity.

This compound is primarily utilized in oncology and immunology research to modulate oxidative stress (Nrf2 pathway) and inflammation (NF-


B pathway).
Critical Structural Distinction (Saturated vs. Unsaturated)

STOP AND VERIFY: Before proceeding, researchers must verify the specific chemical structure of their lot. Literature often conflates the saturated and unsaturated forms.

FeatureBMPP (Saturated) BMPP-diene (Unsaturated)
IUPAC Name 1,5-bis(4-methoxyphenyl)pentan-3-one1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
Structure Flexible linker (C-C single bonds)Rigid linker (

-unsaturated ketone)
Mechanism Antioxidant (scavenger); weak/no Michael Acceptor activity.[1]Potent Michael Acceptor ; covalent modification of Keap1/IKK

.
Potency Generally higher IC

(Lower toxicity).
Lower IC

(High potency cytotoxin).

Note: This protocol is designed to accommodate both forms, but the Concentration Optimization steps (Section 3.1) are critical to determine the specific potency of your variant.

Part 2: Physicochemical Properties & Stock Preparation

Compound Properties[2][3][4][5][6][7]
  • Molecular Weight: 298.38 g/mol

  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL)

    • DMSO: Soluble (> 50 mg/mL)

    • Ethanol: Soluble (> 20 mg/mL)

  • Stability: High (Stable in phosphate buffer pH 7.4 for >24h, unlike curcumin which degrades in <30 min).

Stock Solution Protocol (Standard 50 mM)

Reagents:

  • BMPP Powder (Purity >98%)

  • Sterile Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent)

Procedure:

  • Weigh 14.92 mg of BMPP powder.

  • Add 1.0 mL of sterile DMSO.

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they may dissolve). If sterility is critical, use a 0.2

    
    m PTFE or Nylon syringe filter, though DMSO is inherently bacteriostatic.
    
  • Storage: Aliquot into amber microcentrifuge tubes (50

    
    L/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
    

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC


 (Half-maximal inhibitory concentration) of BMPP in cancer cell lines (e.g., HCT116, A549, MCF-7).

Workflow Visualization:

CytotoxicityWorkflow Start Seed Cells (5,000 cells/well) Incubate1 Adherence (24h, 37°C) Start->Incubate1 Treat Treatment (Serial Dilution) Incubate1->Treat Incubate2 Exposure (24h - 72h) Treat->Incubate2 AddReagent Add MTT/CCK-8 Incubate2->AddReagent Read Measure Absorbance (OD450/570) AddReagent->Read

Caption: Standard workflow for determining cell viability and IC50 values.

Step-by-Step Procedure:

  • Seeding: Seed cells into 96-well plates at a density of 3,000–5,000 cells/well in 100

    
    L complete media. Incubate for 24 hours.
    
  • Preparation of Working Solutions:

    • Thaw 50 mM BMPP stock.

    • Perform serial dilutions in serum-free media (or media with reduced serum, 0.5-1%) to avoid protein binding artifacts.

    • Recommended Range: 0, 1, 5, 10, 20, 50, 100

      
      M.
      
    • Vehicle Control: Media containing DMSO equivalent to the highest concentration used (Must be

      
       0.1%).
      
  • Treatment: Aspirate old media and add 100

    
    L of BMPP working solutions.
    
  • Incubation: Incubate for 24, 48, or 72 hours.

  • Readout: Add 10

    
    L CCK-8 reagent (or MTT equivalent). Incubate 1–4 hours. Measure absorbance at 450 nm.
    

Data Analysis: Calculate % Viability =


. Plot Log(concentration) vs. Viability to determine IC

.
Protocol B: Anti-Inflammatory Assay (NO Inhibition)

Objective: Evaluate the ability of BMPP to inhibit Nitric Oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

Mechanism of Action: BMPP (especially unsaturated forms) inhibits the IKK complex, preventing NF-


B translocation and subsequent iNOS transcription.

Mechanism BMPP BMPP Treatment IKK IKK Complex BMPP->IKK Inhibits NFkB_Cyto NF-κB (Cytosol) (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Nucleus) (Active) NFkB_Cyto->NFkB_Nuc Translocation iNOS iNOS Gene NFkB_Nuc->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Production

Caption: BMPP suppresses NO production by inhibiting the NF-kB signaling cascade.

Procedure:

  • Seeding: Seed RAW264.7 cells (1

    
     10
    
    
    
    cells/well) in 24-well plates. Adhere for 24h.
  • Pre-treatment: Treat cells with BMPP (1, 5, 10

    
    M) for 1 hour  prior to stimulation.
    
  • Stimulation: Add Lipopolysaccharide (LPS) (Final conc: 1

    
    g/mL). Incubate for 18–24 hours.
    
  • Griess Assay:

    • Transfer 50

      
      L of culture supernatant to a fresh 96-well plate.
      
    • Add 50

      
      L of Griess Reagent A (1% Sulfanilamide).
      
    • Add 50

      
      L of Griess Reagent B (0.1% NED).
      
    • Incubate 10 mins at RT (Protect from light).

    • Measure absorbance at 540 nm.

  • Quantification: Compare against a Sodium Nitrite (

    
    ) standard curve.
    

Part 4: Troubleshooting & Optimization

Solubility Issues
  • Symptom: Precipitation when adding stock to media.

  • Cause: BMPP is highly lipophilic ("brick-dust" property).

  • Solution:

    • Ensure DMSO stock is warm (37°C) before pipetting.

    • Add the stock to the media while vortexing the media tube.

    • Do not exceed 100

      
      M in serum-free media. If higher concentrations are needed, ensure BSA or FBS is present to act as a carrier.
      
Toxicity in Controls
  • Symptom: Vehicle control (DMSO only) shows <90% viability.

  • Cause: DMSO concentration > 0.1% or old DMSO.

  • Solution: Calculate volumes strictly. For a 10

    
    M treatment using a 50 mM stock, the dilution factor is 1:5000 (0.02% DMSO). This is safe. If using a 10 mM stock for 100 
    
    
    
    M treatment, DMSO is 1% (Toxic). Always use the highest concentration stock possible.

Part 5: References

  • Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of monocarbonyl analogues of curcumin." Bioorganic & Medicinal Chemistry Letters.

  • PubChem. "1,5-bis(4-methoxyphenyl)pentan-3-one (Compound Summary)." National Library of Medicine.

  • Wang, Y., et al. (2018). "Discovery and evaluation of asymmetrical monocarbonyl analogs of curcumin as anti-inflammatory agents." Journal of Cellular Physiology.

  • Gupta, S.C., et al. (2011). "Multitargeting by curcumin as revealed by molecular interaction studies." Natural Product Reports.

Sources

Topic: High-Purity Recrystallization of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This application note provides a detailed technical guide for the purification of 1,5-Bis(4-methoxyphenyl)-3-pentanone via recrystallization. The protocols herein are designed for researchers, chemists, and drug development professionals who require a high-purity solid compound. This guide moves beyond a simple list of steps to explain the underlying chemical principles, ensuring that practitioners can adapt and troubleshoot the procedures effectively. We cover solvent system selection, small-scale screening, and optimized protocols for both single-solvent and mixed-solvent recrystallization, alongside methods for purity validation.

The Foundational Principle: Purification by Crystallization

Recrystallization is a paramount technique in organic chemistry for the purification of solid compounds.[1][2][3] The fundamental principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[4] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point).[5]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent.[6][7] Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool slowly and without disturbance, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[8] The highly ordered nature of a crystal lattice tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[7] The final pure crystals are then isolated by vacuum filtration.[9][10]

Recrystallization_Workflow A Impure Solid B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (If Insoluble Impurities Present) B->C Optional D Allow to Cool Slowly and Undisturbed B->D C->D E Induce Further Crystallization (Ice Bath) D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Diagram 1: General workflow for the recrystallization of a solid organic compound.

Compound Profile: 1,5-Bis(4-methoxyphenyl)-3-pentanone

Understanding the physicochemical properties of the target compound is essential for developing a robust purification strategy.

PropertyDataSource
IUPAC Name 1,5-bis(4-methoxyphenyl)pentan-3-one[11]
Molecular Formula C₁₉H₂₂O₃[11]
Molecular Weight 298.38 g/mol [11]
Structure Chemical structure of 1,5-Bis(4-methoxyphenyl)-3-pentanonePubChem
Expected Appearance Off-white to yellow crystalline solidInferred
Key Functional Groups Ketone, Ether (Methoxy), PhenylN/A
Polarity Profile Primarily non-polar due to aromatic rings and alkyl chain, with moderate polarity from the ketone and ether oxygen atoms.Inferred

Note: Some properties are inferred from the closely related and more studied compound, (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one, which has a reported melting point of 127-131°C and has been recrystallized from acetone.[12][13][14]

The Causality of Solvent Selection

The success of any recrystallization hinges almost entirely on the choice of solvent.[3] The guiding principle is "like dissolves like," which suggests that solvents with similar polarity to the solute will be most effective.[15][7] For 1,5-Bis(4-methoxyphenyl)-3-pentanone, the presence of a central ketone group suggests that polar aprotic solvents like acetone or ethyl acetate could be effective.[16]

An ideal solvent must satisfy several criteria:

  • High-Temperature Solubility: It must completely dissolve the compound when hot.

  • Low-Temperature Insolubility: The compound should be poorly soluble or insoluble when the solvent is cold to ensure a good recovery yield.

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[15]

  • Inertness: The solvent must not react with the compound.[15]

  • Volatility: It should have a relatively low boiling point for easy removal during the drying phase.[5]

Solvent_Selection_Logic cluster_0 Small-Scale Solubility Test (~25 mg) A Add a few drops of cold solvent to sample B Does it dissolve? A->B C No B->C Good D Yes B->D Bad E Heat the mixture to boiling C->E Result1 Result: Unsuitable Solvent (Too Soluble) D->Result1 F Does it dissolve? E->F G Yes F->G Good H No F->H Bad I Cool slowly to room temp, then place in ice bath G->I Result2 Result: Unsuitable Solvent (Insoluble) H->Result2 J Do crystals form? I->J K Yes J->K Good L No J->L Bad Result3 Result: Potential Solvent for Single-Solvent Recrystallization K->Result3 Result4 Result: Consider for use as a 'Good' solvent in a Mixed-Solvent System L->Result4

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Division Ticket ID: #SYN-2024-BMPP Subject: Yield Optimization for 1,5-Bis(4-methoxyphenyl)-3-pentanone Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges in the synthesis of 1,5-Bis(4-methoxyphenyl)-3-pentanone . This molecule is a saturated derivative of the curcuminoid family, often synthesized via a two-step sequence:

  • Claisen-Schmidt Condensation: Reaction of acetone with 4-methoxybenzaldehyde (anisaldehyde) to form the unsaturated dienone.

  • Catalytic Hydrogenation: Selective reduction of the alkene moieties while preserving the central ketone and aryl ether groups.

Below is the optimized technical guide designed to maximize yield and purity, addressing specific failure points in both steps.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the critical reaction pathway and decision nodes for this synthesis.

ReactionScheme Reactants Acetone + 4-Methoxybenzaldehyde Step1 Step 1: Claisen-Schmidt (NaOH, EtOH, 0-25°C) Reactants->Step1 1:2.2 Ratio Intermediate Intermediate Dienone (Yellow Solid) Step1->Intermediate Dehydration Mono Impurity: Mono-condensed (Benzalacetone deriv.) Step1->Mono Excess Acetone Step2 Step 2: Selective Hydrogenation (H2, Pd/C, EtOAc) Intermediate->Step2 Dissolution Product Target: 1,5-Bis(4-methoxyphenyl) -3-pentanone Step2->Product C=C Reduction OverRed Impurity: Alcohol (Over-reduction) Step2->OverRed High Pressure/Temp

Figure 1: Optimized synthetic pathway highlighting critical control points to avoid common impurities.

Part 2: Step-by-Step Optimization Protocols

Phase 1: The Claisen-Schmidt Condensation

Objective: Maximize formation of the 1,5-bis(dienone) intermediate and suppress the mono-condensed product.

The Protocol:

  • Stoichiometry: Dissolve 4-methoxybenzaldehyde (2.2 equiv) in Ethanol.

  • Base Addition: Add Acetone (1.0 equiv) . Slowly add 10% NaOH (aq) dropwise at 0–5°C .

    • Why? Acetone is prone to self-condensation. Keeping the aldehyde in slight excess and the temperature low initially favors the cross-aldol reaction over the self-aldol.

  • Temperature Ramp: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Note: If precipitation is slow, mild heating (40°C) is acceptable, but high heat promotes polymerization (tar formation).

  • Work-up: The product usually precipitates as a yellow solid. Filter, wash copiously with water (to remove base), and cold ethanol.

Critical Data Table: Phase 1 Variables

VariableRecommended RangeImpact on Yield
Aldehyde:Acetone Ratio 2.2 : 1.0 < 2.0 leads to mono-substituted impurity; > 2.5 wastes reagent.
Temperature 0°C

25°C
High initial temp causes acetone self-polymerization (dark oils).
Base Concentration 10% NaOH Too strong (>20%) promotes Cannizzaro side-reaction of the aldehyde.
Phase 2: Selective Catalytic Hydrogenation

Objective: Reduce the C=C double bonds without touching the C=O ketone or the Ar-OCH3 ethers.

The Protocol:

  • Catalyst Selection: Use 5% or 10% Pd/C (Palladium on Carbon).

    • Why? Pd is excellent for alkene reduction.[1] PtO2 (Adams catalyst) is more aggressive and risks reducing the ketone.

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).

    • Tip: EtOAc is often superior for preventing over-reduction compared to alcohols.

  • Conditions: 1 atm

    
     (Balloon pressure)  at Room Temperature.
    
    • Warning: Do not use a pressurized Parr shaker (>10 psi) unless monitoring strictly. High pressure forces the reduction of the ketone to the alcohol.

  • Monitoring: Monitor reaction progress via TLC or H2 uptake volume. Stop immediately upon theoretical uptake (2 moles H2 per mole of dienone).

Part 3: Troubleshooting & FAQs (Support Ticket Format)

Ticket #001: "My product is a sticky dark oil instead of a solid."

Diagnosis: Polymerization or "Oiling Out." Root Cause:

  • Reaction Temperature too high: The Claisen-Schmidt reaction is exothermic. If the base was added too fast without cooling, the acetone polymerized.

  • Impure Aldehyde: 4-methoxybenzaldehyde oxidizes to anisic acid over time. Acidic impurities neutralize the base catalyst. Solution:

  • Purify Reactants: Wash the aldehyde with 5% NaHCO3 or distill it prior to use.

  • Control Exotherm: Perform the addition of NaOH on an ice bath.

  • Recrystallization: Triturate the oil with cold ethanol or ether to induce crystallization.

Ticket #002: "I have a mixture of mono- and bis-substituted products."

Diagnosis: Incomplete Condensation. Root Cause: Excess acetone or insufficient reaction time. Solution:

  • Stoichiometry Check: Ensure you are using at least 2.1 to 2.2 equivalents of aldehyde relative to acetone.

  • Order of Addition: Do not premix acetone and base. Add the base to the aldehyde/acetone mixture, or add acetone slowly to the aldehyde/base mixture.

Ticket #003: "I lost the ketone carbonyl (C=O) in the hydrogenation step."

Diagnosis: Over-reduction to the alcohol (1,5-bis(4-methoxyphenyl)-3-pentanol). Root Cause: Catalyst too active or pressure too high. Solution:

  • Poison the Catalyst: Add a trace amount of Quinoline or use unreduced Pd/C to lower activity.

  • Switch Solvent: Change from Ethanol (protic) to Ethyl Acetate or Toluene (aprotic). Protic solvents facilitate carbonyl reduction.

  • Limit Hydrogen: Use exactly 2.0 equivalents of hydrogen gas if using a quantitative gas burette.

Part 4: Troubleshooting Logic Tree

Use this flowchart to diagnose yield issues in real-time.

Troubleshooting Start Low Yield / Impurity Detected StepCheck Which Step? Start->StepCheck Step1 Step 1: Condensation StepCheck->Step1 Step2 Step 2: Hydrogenation StepCheck->Step2 TLC1 Check TLC: How many spots? Step1->TLC1 OneSpot 1 Spot (Low Mass) TLC1->OneSpot MultiSpot Multiple Spots TLC1->MultiSpot Sol1 Check Base Strength Check Aldehyde Purity OneSpot->Sol1 Sol2 Recrystallize (EtOH) Adjust Ratio to 1:2.2 MultiSpot->Sol2 SpecCheck Check IR/NMR: C=O Peak Present? Step2->SpecCheck NoCO No (Over-reduced) SpecCheck->NoCO YesCO Yes (Incomplete) SpecCheck->YesCO Sol3 Reduce Pressure (1 atm) Change Solvent to EtOAc NoCO->Sol3 Sol4 Refresh Catalyst Check for poisons (S, Cl) YesCO->Sol4

Figure 2: Diagnostic logic tree for isolating synthetic failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hull, A. V., et al. (2014). "An Introduction to Aldol Condensation: Preparation of 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one." AZoM. Link

  • Appleton, T. P., et al. (2001). "Selective Hydrogenation of -Unsaturated Ketones using Pd/C." Journal of Catalysis, 198(2), 167-178. (Mechanisms of selectivity in enone reduction).
  • Sigma-Aldrich. (n.d.). "Product Specification: 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one." Link (Physical properties and handling of the intermediate).

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 1,5-Bis(4-methoxyphenyl)-3-pentanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent low aqueous solubility of this compound. This guide provides in-depth troubleshooting, frequently asked questions, and validated experimental protocols to ensure the successful integration of 1,5-Bis(4-methoxyphenyl)-3-pentanone into your research.

Understanding the Challenge: Physicochemical Profile

1,5-Bis(4-methoxyphenyl)-3-pentanone is a hydrophobic molecule, a characteristic suggested by its chemical structure and calculated properties. While specific experimental data on its water solubility is not extensively documented, its molecular formula (C19H22O3) and a high calculated LogP value of 3.7 indicate poor aqueous solubility[1]. This presents a significant hurdle for in vitro and in vivo studies that require the compound to be in a dissolved state in aqueous media.

Troubleshooting Guide: Addressing Solubility Issues

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Q1: I've added 1,5-Bis(4-methoxyphenyl)-3-pentanone to my aqueous buffer, but it won't dissolve. What are my immediate options?

Answer:

Directly adding a highly hydrophobic compound like 1,5-Bis(4-methoxyphenyl)-3-pentanone to an aqueous solution will likely result in poor dissolution. Here are some initial strategies to try, ranging from the simplest to the more complex.

Strategy 1: Co-solvency

The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of a hydrophobic compound[2][3][4]. The co-solvent works by reducing the polarity of the aqueous medium, thereby making it more favorable for the nonpolar solute.

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO)[3]

    • Ethanol[4]

    • Propylene glycol[4]

    • Polyethylene glycols (PEGs)[4]

  • Experimental Protocol: Co-solvent Method

    • Prepare a concentrated stock solution of 1,5-Bis(4-methoxyphenyl)-3-pentanone in a suitable co-solvent (e.g., 10-100 mM in DMSO).

    • Ensure the compound is fully dissolved in the co-solvent before proceeding. Gentle warming or vortexing may be necessary.

    • Spike the stock solution into your aqueous buffer with vigorous stirring.

    • Crucially, ensure the final concentration of the co-solvent in your aqueous medium is low (typically <1% v/v, and ideally <0.1%) to avoid off-target effects in biological assays.

Table 1: Common Co-solvents and Considerations

Co-solventAdvantagesDisadvantagesRecommended Final Concentration
DMSO High solubilizing capacity for many organic compounds.[3]Can be toxic to cells at higher concentrations. May interfere with some assays.< 0.5% (cell-based assays), < 1% (biochemical assays)
Ethanol Biocompatible at low concentrations. Readily available.Lower solubilizing power than DMSO for some compounds. Can cause protein precipitation at higher concentrations.< 1%
Propylene Glycol Low toxicity. Often used in pharmaceutical formulations.Can increase the viscosity of the solution.< 2%
Q2: The co-solvent approach is causing toxicity or interfering with my assay. What's a more biocompatible alternative?

Answer:

When co-solvents are not a viable option, complexation with cyclodextrins offers an excellent, highly biocompatible alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic guest molecules, like 1,5-Bis(4-methoxyphenyl)-3-pentanone, forming an "inclusion complex" that has enhanced aqueous solubility[5][6][7][8].

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[5]

Experimental Protocol: Cyclodextrin Complexation

  • Determine the appropriate molar ratio of cyclodextrin to your compound (start with a 1:1 ratio and optimize as needed).

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Slowly add the 1,5-Bis(4-methoxyphenyl)-3-pentanone to the cyclodextrin solution while stirring.

  • Allow the mixture to equilibrate. This can take several hours to a day. Gentle heating can sometimes expedite the process.

  • The resulting clear solution contains the water-soluble inclusion complex.

G cluster_workflow Cyclodextrin Complexation Workflow A 1. Prepare aqueous cyclodextrin solution B 2. Add 1,5-Bis(4-methoxyphenyl)-3-pentanone A->B Slowly add compound C 3. Stir to allow for equilibration B->C Continuous stirring D 4. Obtain clear solution of water-soluble complex C->D Formation of inclusion complex

Caption: Workflow for enhancing solubility using cyclodextrins.

Q3: I need to prepare a higher concentration of the compound in water without using organic solvents. What advanced methods can I consider?

Answer:

For applications requiring higher concentrations or for in vivo studies where solvent toxicity is a major concern, more advanced formulation strategies such as solid dispersions and nanosuspensions are recommended.

Strategy 1: Solid Dispersion

A solid dispersion involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state.[9][10][11] This can be achieved by methods like solvent evaporation or melt extrusion. When this solid dispersion is introduced to an aqueous environment, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine particles with a large surface area, which enhances the dissolution rate.[11][12]

  • Common Carriers:

    • Polyvinylpyrrolidone (PVP)[11]

    • Polyethylene glycols (PEGs)[11]

    • Hydroxypropyl methylcellulose (HPMC)[13]

Strategy 2: Nanosuspension

Nanosuspension technology involves reducing the particle size of the drug to the nanometer range (typically 100-500 nm).[14] This drastic increase in surface area significantly enhances the dissolution rate and saturation solubility.[15][16][17] Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[15]

  • Preparation Methods:

    • Media milling[16]

    • High-pressure homogenization[15]

G cluster_strategies Advanced Solubility Enhancement Strategies A Poorly Soluble Compound B Solid Dispersion (with hydrophilic carrier) A->B e.g., Solvent Evaporation C Nanosuspension (particle size reduction) A->C e.g., High-Pressure Homogenization D Enhanced Dissolution in Aqueous Media B->D C->D

Caption: Advanced strategies for improving aqueous dissolution.

Frequently Asked Questions (FAQs)

Q: How can I determine the concentration of my solubilized 1,5-Bis(4-methoxyphenyl)-3-pentanone in the aqueous solution?

A: For low concentrations of non-volatile organic compounds in water, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) are recommended. Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially with a pre-concentration step like solid-phase microextraction (SPME) for very low concentrations.[18]

Q: What is the expected shelf-life of my solubilized compound?

A: The stability of your solubilized compound will depend on the method used.

  • Co-solvent stocks: When stored at -20°C or -80°C, these are typically stable for several months. However, it's good practice to prepare fresh dilutions in your aqueous buffer for each experiment.

  • Cyclodextrin complexes: These are generally quite stable in solution. Store refrigerated and protected from light.

  • Nanosuspensions: Physical stability can be a concern, with a risk of particle aggregation over time. These should ideally be used shortly after preparation or stored under validated conditions.

Q: Can I use pH adjustment to improve the solubility of 1,5-Bis(4-methoxyphenyl)-3-pentanone?

A: The structure of 1,5-Bis(4-methoxyphenyl)-3-pentanone does not contain readily ionizable functional groups (like carboxylic acids or amines). Therefore, altering the pH of the aqueous solution is unlikely to significantly impact its solubility. This method is primarily effective for acidic or basic compounds.[19]

Q: Are there any other simple methods I can try?

A: Hydrotropy is another technique where the addition of a high concentration of certain compounds (hydrotropes) can increase the solubility of poorly soluble substances.[20] However, the high concentrations of hydrotropes required may interfere with biological assays, similar to co-solvents. For initial screening, sticking to co-solvents or cyclodextrins is generally more straightforward.

References

  • World Pharma Today. (2025, October 17).
  • Journal of Advanced Pharmacy Education and Research.
  • Molecules. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • MDPI. (2025, July 23).
  • Journal of Pharmaceutical and Scientific Innovation. (2018).
  • Molecules. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Wikipedia. Cosolvent.
  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Taylor & Francis Online. (2011, August 3).
  • Universal Journal of Pharmaceutical Research.
  • International Journal of Pharmaceutical and Life Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (2025, July 20).
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • International Journal of Pharmaceutical Research and Applications. (2024, December 24). Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine.
  • CD Bioparticles. Cyclodextrin Inclusion Compounds.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • PubMed. (2024, January 14).
  • Journal of Young Pharmacists. (2013).
  • Journal of Advanced Pharmaceutical Technology & Research. (2012). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (2016, April 30). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Slideshare. solubility enhancement and cosolvency by madhavi | PPTX.
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research.
  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry.
  • Pharmaceutical and Biosciences Journal. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • PubChem. 1,5-Bis(4-methoxyphenyl)-3-pentanone | C19H22O3 | CID 2801509.
  • ResearchGate. (2015, July 10).
  • International Journal of Health Sciences and Research. (2023, July 15). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review.
  • Asian Journal of Pharmacy and Technology. (2021, April 20). Nanosuspension a Promising Tool for Solubility Enhancement: A Review.

Sources

Troubleshooting side reactions in acetone and anisaldehyde condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aldol Condensation of Acetone & Anisaldehyde Topic: Troubleshooting Selectivity, Side Reactions, and Isolation Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The Claisen-Schmidt condensation between acetone and p-anisaldehyde is a deceptive "textbook" reaction.[1] While theoretically simple, the practical execution often fails due to three competing pathways: Self-Condensation (acetone attacking itself), Bis-Condensation (product reacting again), and Cannizzaro Disproportionation (aldehyde destruction).[1]

This guide provides a root-cause analysis and recovery protocols for these specific failure modes.

Part 1: The Selectivity Crisis (Mono- vs. Bis-Condensation)

User Issue: "I am trying to synthesize 4-(4-methoxyphenyl)-3-buten-2-one (Mono), but I keep getting the 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one (Bis) precipitate."

Root Cause Analysis

The mono-product (an enone) is more reactive toward enolates than the starting acetone due to the extended conjugation, which stabilizes the intermediate anion. If the concentration of p-anisaldehyde is high relative to acetone, the system thermodynamically favors the bis-product (dibenzalacetone analog).[1]

Troubleshooting Protocol
VariableFor Mono-Product (Target)For Bis-Product (Target)
Stoichiometry Acetone in vast excess (10:1 to 20:1) . Acetone acts as both reactant and solvent.[2]Aldehyde in slight excess (2.2:1) .
Addition Mode Inverse Addition: Add aldehyde dropwise to a stirring solution of Acetone + Base.Direct Addition: Mix reagents, then add base.[1]
Base Conc. Mild (10% NaOH). High base promotes rapid equilibrium to the Bis form.Stronger/Higher concentration.

Corrective Action (If Bis-product contaminates Mono synthesis):

  • Solubility Differentiation: The Bis-product is significantly less soluble in cold ethanol/water mixtures than the Mono-product.[1]

  • Purification: Recrystallize the crude solid from boiling Ethanol (95%). The Bis-product will often remain insoluble or crystallize out first upon slight cooling; filter this "impurity" off while hot.[1] The filtrate will yield the Mono-product upon deep cooling.

Part 2: The "Sticky Solid" & Impurity Profile

User Issue: "My reaction mixture turned into a dark red oil or sticky resin that won't crystallize."

The "Gunk" Diagnostics

This is usually a mixture of three specific side-products.[1] Use this table to identify the culprit:

SymptomSuspectMechanismSolution
Cat Urine Odor / Volatile OilMesityl Oxide Self-condensation of acetone followed by dehydration.[1][2][3]Vacuum Distillation. Mesityl oxide is volatile. Keep reaction temp <15°C to prevent formation.
White Precipitate (Acidic workup)p-Anisic Acid Cannizzaro Reaction. High base conc.[1] attacks the aldehyde directly.Reduce Base Strength. Use phase-transfer catalyst (TEBA) to lower base requirement.[1]
Red/Brown Resin Michael Oligomers Enolate attacks the product (Michael addition) forming polymers.Quench Early. Do not let reaction run >24h. Use Sodium Tungstate catalyst for high specificity.
Rescue Protocol for Oily Crudes

If your product is an oil, do not attempt immediate recrystallization.[1]

  • Dissolution: Dissolve the oil in minimal Ethyl Acetate.

  • Wash: Wash 2x with 10% HCl (removes base/catalyst), 2x with saturated Sodium Bisulfite (removes unreacted aldehyde), and 1x Brine.

  • Drying: Dry over MgSO₄ and evaporate.

  • Trituration: Add cold Hexane or Pentane to the residue and scratch the flask walls with a glass rod. This induces nucleation of the Mono-product.[1]

Part 3: Visualizing the Reaction Network

The following diagram maps the kinetic vs. thermodynamic pathways. Note how the "Danger Zone" leads to irreversible byproducts.

ReactionPathways cluster_main Main Reaction Pathway Acetone Acetone (Excess) Enolate Enolate Ion Acetone->Enolate NaOH Anisaldehyde p-Anisaldehyde Cannizzaro Anisic Acid + Anisyl Alcohol Anisaldehyde->Cannizzaro Conc. NaOH (No Acetone present) Mono MONO-Product (Target Enone) Enolate->Mono + Anisaldehyde (Kinetic Control) Mesityl Mesityl Oxide (Impurity) Enolate->Mesityl + Acetone (Self-Condensation) Bis BIS-Product (Thermodynamic Sink) Mono->Bis + Enolate + Anisaldehyde (Excess Aldehyde) Polymer Michael Oligomers (Sticky Gunk) Mono->Polymer + Enolate (Michael Addition)

Caption: Figure 1. Reaction network showing the competition between the target Mono-product (Green) and the three major failure modes (Red/Grey).

Part 4: Validated Experimental Protocol (Mono-Selective)

This protocol is designed to minimize Mesityl Oxide formation and prevent Bis-condensation.[1]

Reagents:

  • p-Anisaldehyde (10 mmol, 1.2 mL)[1][4]

  • Acetone (Reagent Grade, 15 mL) [Excess Solvent Role]

  • NaOH (10% aq solution, 5 mL)

  • Ethanol (for recrystallization)[1][4][5]

Workflow:

  • Setup: Place 15 mL Acetone in a round-bottom flask with a magnetic stir bar. Clamp in a water bath at 20–25°C . (Do not heat; heat favors Mesityl oxide).

  • Base Addition: Add the 10% NaOH solution to the acetone. The mixture may turn slightly hazy.

  • Controlled Addition (CRITICAL): Mix the p-anisaldehyde with 2 mL of acetone in a separate vial. Add this solution dropwise to the reaction flask over 10 minutes.

    • Why? This keeps the aldehyde concentration low relative to the acetone enolate, forcing the reaction to stop at the Mono stage.

  • Monitoring: Stir for 2 hours.

    • TLC Check: Silica Gel, 20% Ethyl Acetate in Hexane.[1]

    • Rf Values: Anisaldehyde (~0.6), Mono-Product (~0.4), Bis-Product (~0.3).[1]

  • Quench: Pour mixture into 50 mL ice water. The product should precipitate as a pale yellow solid.

    • Troubleshoot: If oil forms, follow the "Rescue Protocol" in Part 2.

  • Isolation: Vacuum filter. Wash with cold water until filtrate is neutral pH.

  • Purification: Recrystallize from Ethanol:Water (9:1).

    • Yield Expectation: 70-85%.[1]

    • Melting Point: 45–47°C (Mono-product).[1]

Part 5: Workflow Visualization

Workflow Start Start: Acetone (Excess) + 10% NaOH Add Slow Addition of Anisaldehyde (Dropwise over 10 min) Start->Add React Stir 2 Hours @ 25°C Add->React Quench Pour into Ice Water React->Quench Decision State of Product? Quench->Decision Solid Precipitate Forms Decision->Solid Solid Oil Oily/Sticky Resin Decision->Oil Oil Filter Vacuum Filtration Wash with H2O Solid->Filter Extract Extract w/ EtOAc Wash w/ NaHSO3 (remove aldehyde) Triturate w/ Hexane Oil->Extract Recrys Recrystallize (EtOH/H2O) Filter->Recrys Extract->Recrys Final Pure Mono-Product (mp 46°C) Recrys->Final

Caption: Figure 2. Decision tree for isolation and purification, including the "Oil Rescue" pathway.

References

  • Preparation of 4-(4-Methoxyphenyl)-3-buten-2-one. Organic Syntheses, Coll.[1] Vol. 1, p. 77. (Classic reference for the base-catalyzed Claisen-Schmidt condensation).[1] Link

  • Solvent-Free Claisen-Schmidt Reactions. Journal of the Korean Chemical Society, 2011.[1] (Discusses solid NaOH grinding methods and regioselectivity). Link

  • Aldol Condensation of p-Anisaldehyde. AZoM, 2014.[1] (Detailed experimental procedure and NMR characterization data). Link

  • Use of Sodium Tungstate for Mono-Selectivity. E-Journal of Chemistry, 2009.[1] (Discusses catalyst selection to avoid polymerization and bis-products). Link

  • Troubleshooting the Cannizzaro Reaction. Chemistry LibreTexts. (Mechanistic insight into aldehyde disproportionation in strong base). Link

Sources

Technical Support: Purification of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: Why is my product impure?

Before attempting purification, you must correctly identify the state of your material. This compound is typically synthesized via the hydrogenation of its unsaturated precursor (the "aldol" product). Most purity issues stem from incomplete reduction or over-reduction.

Quick Diagnostic Table
ObservationLikely CauseTechnical Insight
Yellow/Orange Color Unsaturated Impurity (Alkene presence)The target saturated ketone is colorless/white. Any yellow hue indicates the presence of the conjugated dienone (starting material) or the partially reduced enone.
Oily/Sticky Solid Solvent Entrapment or Mixture Pure 1,5-bis(4-methoxyphenyl)-3-pentanone is a low-melting solid. Mixtures of saturated/unsaturated species often form eutectic oils that refuse to crystallize.
New Spot (High Rf) Over-reduction (Alcohol)If the carbonyl group is reduced to a hydroxyl group (1,5-bis(4-methoxyphenyl)-3-pentanol), it will appear as a more polar spot (lower Rf) or less polar depending on the eluent, but typically distinct from the ketone.

Tier 1: Recrystallization Protocols (For Solids)

If your crude material is a solid or a crystallizable oil, recrystallization is the most efficient purification method. The challenge is separating the saturated product (likely lower melting point) from the unsaturated impurity (higher melting point, ~130°C).

Protocol A: Selective Precipitation (The "Cold Soak")

Best for: Removing small amounts of yellow unsaturated impurity.

Principle: The planar, conjugated unsaturated impurity packs better and is less soluble in cold polar/non-polar mixes than the flexible saturated ketone.

  • Dissolution: Dissolve crude solid in a minimum amount of warm Ethyl Acetate (EtOAc) .

  • Counter-solvent: Slowly add Hexane or Petroleum Ether until the solution becomes slightly turbid.

  • Reflux: Briefly heat to redissolve everything.

  • Cooling: Allow to cool to Room Temperature (RT), then move to -20°C (freezer) for 12 hours.

  • Filtration:

    • Scenario 1 (Product Crystallizes): If white crystals form, filter and wash with cold Hexane.

    • Scenario 2 (Impurity Crystallizes): If a yellow solid precipitates but the bulk stays in solution, filter off the yellow solid (impurity). The filtrate contains your enriched product. Evaporate and check purity.

Protocol B: Ethanol/Water Recrystallization

Best for: Large scale purification of crude that is already >80% pure.

  • Dissolve crude in boiling Ethanol (95%) .

  • Add warm water dropwise until turbidity persists.

  • Add a few drops of ethanol to clear the solution.

  • Let cool slowly. The saturated ketone typically crystallizes as white needles/plates.

Tier 2: Chromatography & Chemical Cleanup (For Oils/Stubborn Impurities)

If your material is an oil or the yellow color persists after crystallization, you need orthogonal separation methods.

Protocol C: Flash Column Chromatography

Stationary Phase: Silica Gel (230-400 mesh)

Eluent Strategy: The separation of the saturated ketone from the unsaturated dienone can be difficult due to similar polarity. The unsaturated compound (conjugated) is slightly more polar on silica than the saturated ketone.

  • Gradient: Start with 100% Hexane .

  • Ramp: Slowly increase polarity to 10% EtOAc/Hexane .

  • Order of Elution (Typical):

    • Non-polar impurities (if any).

    • Target: 1,5-Bis(4-methoxyphenyl)-3-pentanone (Colorless).

    • Impurity: Partially reduced enone (Pale Yellow).

    • Impurity: Fully unsaturated dienone (Yellow/Orange).

Protocol D: The "Permanganate Wash" (Chemical Purification)

Best for: Removing trace yellow color (alkenes) when chromatography is difficult.

Mechanism: Potassium Permanganate (


) selectively oxidizes electron-rich alkenes (impurities) into diols or carboxylic acids, which are highly polar and easily removed, while leaving the saturated ketone intact.
  • Dissolve the crude oil/solid in Acetone .

  • Prepare a solution of

    
     in water.
    
  • Add the

    
     solution dropwise to the stirring acetone mixture at 0°C.
    
  • Stop Point: Stop adding when the purple color persists for more than 1 minute (indicating all alkenes have reacted).

  • Quench: Add a pinch of Sodium Bisulfite (

    
    ) to destroy excess permanganate (solution turns clear/brown).
    
  • Workup: Filter off the brown

    
     precipitate. Extract the filtrate with EtOAc/Water. The organic layer will contain your pure, colorless saturated ketone.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 1,5-Bis(4-methoxyphenyl)-3-pentanone based on the physical state and impurity profile.

PurificationWorkflow Start Crude Material (1,5-Bis(4-methoxyphenyl)-3-pentanone) CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Sticky Gum CheckState->Oil CheckColor Color? Solid->CheckColor Column Flash Chromatography (Hexane -> 10% EtOAc) Oil->Column Standard Path Yellow Yellow/Orange (Unsaturated Impurity) CheckColor->Yellow White White/Colorless CheckColor->White Recryst Recrystallization (EtOAc/Hexane or EtOH) Yellow->Recryst If >80% pure KMnO4 KMnO4 Wash (Oxidative Cleavage of Alkene) Yellow->KMnO4 Trace Impurity White->Recryst Polishing Final Pure Product (Colorless Solid/Oil) Recryst->Final KMnO4->Column Column->Final

Caption: Decision tree for selecting the optimal purification strategy based on crude material properties.

Frequently Asked Questions (Technical)

Q: My product is an oil, but the literature says it should be a solid. What is wrong? A: This is common. Small amounts of the unsaturated impurity (or solvent residues) can depress the melting point significantly, causing the product to "oil out."

  • Fix: Dissolve the oil in a small amount of diethyl ether and cool to -78°C (dry ice/acetone). Scratch the side of the flask with a glass rod to induce nucleation. Once seeds form, you can recrystallize at -20°C.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: If you used


 for hydrogenation, this could be colloidal palladium or polymer byproducts. Filter your solution through a small pad of Celite  before attempting crystallization or chromatography.

Q: Can I distill this compound? A: Distillation is risky due to the high boiling point and potential for thermal decomposition (or retro-aldol if acidic traces are present). Kugelrohr distillation under high vacuum (<0.1 mmHg) is possible but Recrystallization or Chromatography is preferred for purity.

References

  • Synthesis and Properties of Curcumin Analogs

    • Title: Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives.
    • Source: PubMed (NIH)
    • URL:[Link]

  • Physical Properties of the Unsaturated Precursor

    • Title: 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (PubChem CID 101220).
    • Source: PubChem
    • URL:[Link]

  • General Purification Strategies for Diarylpentanoids

    • Title: Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution (Contains protocols for handling methoxy-substituted aryl ketones).
    • Source: Organic Syntheses
    • URL:[Link]

Technical Support Center: 1,5-Bis(4-methoxyphenyl)-3-pentanone Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing stability of 1,5-Bis(4-methoxyphenyl)-3-pentanone in solution Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2]

Senior Application Scientist Note: Welcome. This guide addresses the stability and handling of 1,5-bis(4-methoxyphenyl)-3-pentanone (CAS: 29976-64-7 / PubChem CID: 2801509).[1][2]

CRITICAL DISTINCTION: Before proceeding, verify your compound's identity.

  • Target Molecule: 1,5-bis(4-methoxyphenyl)-3-pentanone (Saturated linker).[1][2][3] Appearance: Colorless liquid or low-melting white solid (mp ~30°C).[1][2]

  • Common Analog: 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one (Unsaturated Curcumin Analog).[1][2] Appearance: Yellow/Orange powder . If your sample is bright yellow, you likely possess the diene analog. This guide focuses on the saturated ketone, but the principles of solubility apply to both.

Part 1: Solubility & Solvent Selection (The Foundation)

Q: My stock solution in PBS precipitated immediately. What went wrong? A: This molecule is highly lipophilic (LogP ~3.7) and virtually insoluble in pure aqueous buffers.

  • The Mechanism: The hydrophobic benzyl and ethyl chains drive aggregation in water, leading to rapid precipitation.

  • The Fix: Always prepare a high-concentration stock solution in an organic solvent first (DMSO or Ethanol).[2]

  • Protocol:

    • Dissolve neat compound in 100% DMSO to create a 10–50 mM stock.

    • Dilute this stock into your aqueous buffer (e.g., cell culture media) immediately before use.

    • Limit: Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure the compound concentration remains below its solubility limit (likely < 50 µM in aqueous media).

Q: Which organic solvent provides the best long-term stability? A: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard for storage.

  • Why: DMSO has low volatility and excellent solubilizing power. Ethanol is acceptable but evaporates easily, changing the concentration over time.

  • Warning: DMSO is hygroscopic. Absorbed water can catalyze hydrolysis or precipitation. Store DMSO stocks in aliquots to minimize freeze-thaw cycles and moisture entry.[1][2]

Q: Can I use polyethylene glycol (PEG) to improve aqueous solubility? A: Yes. Co-solvents like PEG-400 or Tween-80 can create micellar environments that stabilize the hydrophobic ketone in aqueous solution.[1][2]

  • Recommendation: A mixture of 5% DMSO + 5% Tween-80 + 90% Saline is a common vehicle for in vivo administration of similar diarylpentanoids.[2]

Part 2: Chemical Stability & Degradation (The Enemy)

Q: I noticed my colorless oil turning slightly yellow after weeks on the bench. Is it degrading? A: Yes, yellowing indicates oxidation .

  • The Cause: The "benzylic" carbons (the CH₂ groups directly attached to the aromatic rings) are chemically reactive.[4] Over time, atmospheric oxygen can oxidize these positions to form alcohols or conjugated ketones (which are yellow).

  • The Fix: Store under an inert atmosphere (Argon or Nitrogen) and protect from light.

Q: Is this molecule light-sensitive? A: Moderately. While it lacks the extended conjugation of curcumin (which is highly photolabile), the methoxy-benzene moieties still absorb UV light.[1]

  • Risk: UV exposure can trigger Norrish Type I or II photocleavage reactions at the carbonyl center or benzylic oxidation.

  • Protocol: Always use amber glass vials or wrap containers in aluminum foil.

Q: What are the primary degradation products I should look for in HPLC? A:

  • Oxidation Products: Benzylic alcohols or diketones (elute earlier than parent on Reverse Phase).

  • Reduction Products: 1,5-bis(4-methoxyphenyl)-3-pentanol (if reducing agents are present in the media).[1][2]

  • Hydrolysis: Rare, but strong acids could cleave the methoxy ether groups to form phenols.

Part 3: Visualizing Stability & Workflows[2]

Figure 1: Stability & Storage Decision Tree

This workflow ensures you select the correct vehicle and storage method based on your experimental needs.

StabilityWorkflow Start Start: 1,5-Bis(4-methoxyphenyl)-3-pentanone StateCheck Check Physical State (Colorless Liquid/Solid vs Yellow Powder) Start->StateCheck SolventSelect Select Stock Solvent StateCheck->SolventSelect Confirmed Identity DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO Standard Ethanol Ethanol (High volatility risk) SolventSelect->Ethanol Alternative Storage Storage Conditions DMSO->Storage Ethanol->Storage LongTerm Long Term (>1 week): -20°C, Amber Vial, Argon Headspace Storage->LongTerm ShortTerm Short Term (<24h): 4°C, Dark, Sealed Storage->ShortTerm Aqueous Aqueous Dilution LongTerm->Aqueous Before Exp ShortTerm->Aqueous Precipitation Risk: Precipitation Keep DMSO < 0.5% Aqueous->Precipitation High Conc.

Caption: Decision tree for optimal solvent selection and storage conditions to prevent degradation and precipitation.

Figure 2: Potential Degradation Pathways

Understanding where the molecule breaks down helps in troubleshooting purity issues.

DegradationPath Parent Parent Molecule (Saturated Ketone) Oxidation Benzylic Oxidation (Air/Light) Parent->Oxidation Reduction Bioreduction (Metabolic/Enzymatic) Parent->Reduction Product_Ox Benzylic Alcohols/Ketones (Yellowing) Oxidation->Product_Ox Product_Red Secondary Alcohol (Pentan-3-ol) Reduction->Product_Red

Caption: Primary degradation pathways including benzylic oxidation (chemical) and carbonyl reduction (biological/enzymatic).[1][2]

Part 4: Experimental Protocols

Protocol A: Quantitative Stability Assay (HPLC)

Objective: Determine the degradation rate of your compound in solution.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 90% B over 10 minutes (Lipophilic compound requires high organic content to elute).

  • Detection: UV at 280 nm (characteristic of the methoxy-benzene ring).

  • Procedure:

    • Incubate 100 µM compound in PBS/DMSO (0.5%) at 37°C.

    • Aliquot at 0, 1, 4, 12, and 24 hours.

    • Inject 10 µL onto HPLC.

    • Pass Criteria: >95% peak area retention relative to T=0.

Protocol B: Turbidimetric Solubility Check

Objective: Rapidly identify if your experimental concentration is causing precipitation.

  • Prepare a 96-well plate with 100 µL of your assay buffer (e.g., DMEM media).

  • Titrate your compound stock (dissolved in DMSO) from 1 µM to 200 µM.

  • Measure Absorbance at 600 nm (OD600) immediately.

  • Interpretation: An increase in OD600 > 0.05 above background indicates aggregation/precipitation.

  • Result: Your "Working Solubility Limit" is the highest concentration before the OD spike.

References

  • Synthesis and Characterization

    • Synthesis of 1,5-Bis(4-methoxyphenyl)pentan-3-one.[1][2][3][5][6][7] PrepChem. (Hydrogenation of the diene precursor).

  • Chemical Properties & Identifiers

    • 1,5-Bis(4-methoxyphenyl)-3-pentanone (CID 2801509).[1][2][8] PubChem.[8] National Library of Medicine.

    • [1]

  • Biological Activity & Analog Comparison (Diene vs. Saturated)

    • Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Benzylic Oxidation Mechanisms

    • Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate.[1][2][9] Asian Journal of Chemistry.[9][10][11] (Illustrates reactivity of benzylic positions).

    • [1]

Sources

Optimizing reaction temperature for bis(4-methoxyphenyl)-3-pentanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

User Query: "How do I optimize the reaction temperature for the synthesis of bis(4-methoxyphenyl)-3-pentanone?"

Scientist's Analysis: The synthesis described typically refers to the Claisen-Schmidt condensation of 3-pentanone (diethyl ketone) with 4-methoxybenzaldehyde (p-anisaldehyde).

  • Target Molecule: Likely 2,4-bis(4-methoxybenzylidene)-3-pentanone (an

    
    -substituted curcumin analog).
    
  • Key Challenge: Unlike acetone, 3-pentanone possesses methyl groups at the

    
    -positions. This introduces steric hindrance , making the formation of the bis-product significantly more difficult than in standard curcumin analog syntheses.
    
  • Temperature Criticality: Temperature controls the kinetic vs. thermodynamic balance. Too low, and you isolate the mono-condensed intermediate. Too high, and you risk polymerization, retro-aldol cleavage, or Michael addition side products.

Core Protocol: The "Gold Standard" Baseline

Before optimizing, establish this baseline protocol. This method uses base catalysis, which is generally superior to acid catalysis for this specific sterically hindered ketone.

  • Reagents: 3-Pentanone (1.0 eq), 4-Methoxybenzaldehyde (2.2 eq).

  • Catalyst: NaOH or KOH (10-20 mol% relative to ketone).

  • Solvent: Ethanol (Abs.) or Methanol.

  • Baseline Temp: Room Temperature (20–25°C) to start, often requiring reflux for completion.

Standard Workflow
  • Dissolve 4-methoxybenzaldehyde in Ethanol.

  • Add 3-pentanone.

  • Add ethanolic NaOH dropwise at 0–5°C (ice bath) to prevent immediate exotherm-induced side reactions.

  • Allow to warm to Target Temperature (Optimization Variable).

  • Stir for 12–24 hours.

  • Precipitate with cold water/HCl neutralization.

Optimization Guide: Temperature vs. Reaction Outcome

The following table summarizes the impact of temperature specifically for the 3-pentanone backbone.

Temperature ZoneReaction StateOutcome & RisksRecommendation
0°C – 10°C Kinetic Control High Risk of Mono-Product. The steric bulk of the ethyl group on 3-pentanone slows the second condensation. You will likely isolate the mono-benzylidene intermediate.Use only for initial reagent mixing.
20°C – 25°C (RT)Mixed Control Slow Conversion. Reaction may take 48+ hours. Yields are cleaner but lower. Product often oils out rather than crystallizing.Good for purity, bad for throughput.
60°C – 80°C (Reflux)Thermodynamic Control Optimal for Bis-Product. The energy is needed to overcome the steric barrier for the second arylation. Risk: Retro-aldol (reversibility) and resinification (tar).Recommended Target. Monitor strictly by TLC to stop before degradation.

Troubleshooting & FAQs

Q1: I am only getting the mono-substituted product (one side reacted). Why?

Diagnosis: Incomplete reaction due to steric hindrance. Technical Insight: The methyl group on the


-carbon of 3-pentanone creates significant steric resistance to the second attack. Once the first benzylidene group is attached, the molecule becomes conjugated and less flexible, making the second 

-proton harder to abstract and the site harder to access. Solution:
  • Increase Temperature: Move from RT to Reflux (65–78°C).

  • Increase Base Concentration: Bump base load to 0.5–1.0 equivalents.

  • Two-Step Addition: React 1 eq aldehyde at RT, then add the second eq of aldehyde and heat to reflux.

Q2: My reaction mixture turned dark brown/black and I got a sticky tar. What happened?

Diagnosis: Thermal degradation or polymerization (Cannizzaro/Michael addition).[1] Technical Insight: 4-methoxybenzaldehyde is electron-rich. At high temperatures (reflux) with strong base, it can undergo Cannizzaro disproportionation (forming acid + alcohol) or the product can polymerize via Michael addition. Solution:

  • Lower Temperature: Reduce from reflux to 40–50°C.

  • Inert Atmosphere: Run under Nitrogen (

    
    ). Oxidative coupling causes darkening.
    
  • Dilution: Increase solvent volume. High concentration favors polymerization.

Q3: The product is oiling out instead of precipitating. How do I fix this?

Diagnosis: "Oiling out" is common when the reaction temperature is close to the product's melting point or when impurities (mono-product) depress the melting point. Solution:

  • Seed Crystals: If you have pure product, add a seed crystal at room temp.

  • Solvent Swap: If using Ethanol, switch to Methanol (product is less soluble) or add water dropwise until turbidity persists, then cool slowly.

  • Scratching: Use a glass rod to scratch the flask wall to induce nucleation.

Visualizing the Optimization Logic

Figure 1: Reaction Mechanism & Steric Barrier

This diagram illustrates why temperature is critical: overcoming the energy barrier of the second condensation step.

ReactionPathway Start 3-Pentanone + Anisaldehyde Enolate1 Enolate Formation (Fast) Start->Enolate1 Base, RT Mono Mono-Benzylidene Intermediate Enolate1->Mono -H2O StericBarrier STERIC BARRIER (Methyl Group Hindrance) Mono->StericBarrier Requires Energy StericBarrier->Mono Low Temp (<20°C) Stalls Here BisProduct Bis-Benzylidene Product (Target) StericBarrier->BisProduct Reflux (60-80°C) Successful Activation SideProducts Tars / Polymers (Overheating) BisProduct->SideProducts Prolonged Reflux (>24h)

Caption: The reaction pathway highlights the steric barrier at the second condensation step, necessitating elevated temperatures (Reflux) to achieve the bis-substituted target.

Figure 2: Troubleshooting Workflow

Follow this logic to adjust your experimental parameters.

OptimizationFlow Check Check TLC/HPLC after 4 hours Result What do you see? Check->Result Mono Mostly Mono-Product Result->Mono Low Rf spot Tar Dark Tar / Many Spots Result->Tar Streak/Dark Clean Clean Bis-Product Result->Clean High Rf spot Action1 Increase Temp to Reflux OR Add more Base Mono->Action1 Action2 Lower Temp Reduce Base Conc Tar->Action2 Action3 Isolate & Recrystallize Clean->Action3

Caption: Decision matrix for real-time reaction monitoring and parameter adjustment.

References & Authority

  • Claisen-Schmidt Condensation Mechanism : BenchChem. Troubleshooting side reactions in Claisen-Schmidt condensation. Retrieved from .

  • Synthesis of Curcumin Analogs : ResearchGate. Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones. Retrieved from .

  • Aldol Condensation Protocols : AZoM. An Introduction to Aldol Condensation. Retrieved from .

  • Reaction Monitoring : Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR. Retrieved from .

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 3-pentanone and 4-methoxybenzaldehyde before handling. Synthesis of novel compounds may require specific optimization beyond general protocols.

Sources

Technical Support Center: Purification of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. When synthesizing 1,5-bis(4-methoxyphenyl)-3-pentanone—typically via the hydrogenation of its cross-aldol condensation precursor—unreacted p-anisaldehyde (4-methoxybenzaldehyde) is a persistent and problematic contaminant. This guide provides field-proven, mechanistically grounded troubleshooting strategies to selectively scavenge and remove this aldehyde impurity without compromising the yield of your target ketone.

Workflow Visualization

Workflow Crude Crude Mixture Ketone + p-Anisaldehyde Decision Moisture Sensitive or Microscale (<100 mg)? Crude->Decision Bisulfite Saturated NaHSO3 Biphasic Wash Decision->Bisulfite No (>100 mg) Polymer Polymer-Supported Amine/Hydrazine Resin Decision->Polymer Yes PhaseSep Phase Separation (Discard Aqueous Layer) Bisulfite->PhaseSep Filter Vacuum Filtration (Discard Resin) Polymer->Filter Pure Pure 1,5-Bis(4-methoxyphenyl) -3-pentanone PhaseSep->Pure Evaporate Organic Filter->Pure Evaporate Filtrate

Decision tree for selecting the optimal p-anisaldehyde removal strategy.

Frequently Asked Questions & Troubleshooting

Q1: Why does standard silica gel chromatography fail to separate p-anisaldehyde from the target pentanone? A: The separation failure is rooted in the structural similarities of the two molecules. Both contain highly polar carbonyl groups and electron-rich methoxy-phenyl moieties, which interact similarly with the silanol groups on the stationary phase. This results in nearly identical retention factors (


) in standard normal-phase systems (e.g., hexanes/ethyl acetate). Furthermore, aldehydes are highly prone to hydrogen bonding and tailing on unmodified silica, causing their elution bands to bleed directly into the ketone fractions.

Q2: What is the most reliable, scalable methodology to selectively remove p-anisaldehyde? A: The classical sodium bisulfite (


) extraction remains the gold standard for scalable purification[1]. Mechanistically, the bisulfite anion (

) acts as a potent nucleophile that attacks the unhindered carbonyl carbon of p-anisaldehyde, forming a highly polar, water-soluble

-hydroxy sulfonate salt (the bisulfite adduct)[2]. Crucially, this reaction is governed by steric causality. The target molecule, 1,5-bis(4-methoxyphenyl)-3-pentanone, is a sterically hindered ketone. The bulky aliphatic chains flanking the carbonyl group create a steric shield that prevents the bulky bisulfite nucleophile from adopting the necessary trajectory for attack[1]. This differential reactivity allows the aldehyde to be pulled into the aqueous phase while the unreacted ketone remains safely in the organic phase[1].

Q3: During the bisulfite wash, a thick white emulsion or precipitate formed in my separatory funnel. What is the cause, and how do I resolve it? A: The white precipitate is the solid sodium bisulfite adduct of p-anisaldehyde[1]. This occurs when the local concentration of the adduct exceeds its solubility limit in the aqueous phase, or when a highly non-polar organic solvent (like pure hexanes) forces the amphiphilic adduct to precipitate at the biphasic interface, causing an intractable emulsion[1]. Resolution: Do not attempt to filter the emulsion. Instead, add a miscible co-solvent such as methanol or dimethylformamide (DMF) (approx. 10-20% by volume relative to the aqueous layer) along with additional deionized water[1]. The co-solvent disrupts the interfacial tension and solubilizes the adduct, allowing for a rapid and clean phase separation[1].

Q4: My downstream application is highly moisture-sensitive. Are there anhydrous alternatives to the bisulfite method? A: Yes. For moisture-sensitive workflows or microscale reactions where liquid-liquid extraction would lead to unacceptable transfer losses, polymer-supported (PS) scavengers are the optimal choice. Reagents like PS-Tosylhydrazine or PS-Benzylamine feature functional groups tethered to a cross-linked polystyrene backbone[3]. When added to the crude mixture in an anhydrous solvent (e.g., dichloromethane), the resin covalently binds the p-anisaldehyde via hydrazone or imine formation[4]. Because the target ketone is sterically hindered, it does not react. The resin-bound aldehyde is then physically removed via simple vacuum filtration, leaving the pure ketone in the filtrate[3].

Quantitative Method Comparison

Table 1: Comparative Analysis of Aldehyde Scavenging Strategies [5]

Purification MethodAldehyde Removal EfficiencyKetone RecoveryScalabilityOperational TimeCost per 10g Crude
Sodium Bisulfite Wash > 99%> 95%Excellent (>1 kg)1–2 HoursLow (< $5)
Polymer-Supported Scavenger > 98%> 90%Poor (< 5 g)4–12 HoursHigh (> $50)
Silica Gel Chromatography 70–85% (Co-elution)60–80%Moderate (~50 g)3–6 HoursModerate (~$20)
Self-Validating Experimental Protocols
Protocol A: Biphasic Sodium Bisulfite Scavenging (Scale: >100 mg)

This protocol utilizes a co-solvent system to prevent emulsion formation and ensure complete adduct solubility.

  • Solubilization: Dissolve the crude mixture in a 4:1 mixture of Ethyl Acetate and Methanol (10 mL per gram of crude). Causality: Methanol acts as a phase-transfer bridge, accelerating the nucleophilic attack between the aqueous bisulfite and the organic aldehyde[1].

  • Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous

    
     solution.
    
  • Agitation: Stir vigorously at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Spot the organic layer on a TLC plate (Eluent: 80:20 Hexanes:EtOAc). The UV-active spot corresponding to p-anisaldehyde (

      
      ) should be completely absent.
      
  • Phase Separation: Transfer the mixture to a separatory funnel. Add deionized water until any minor interfacial precipitate dissolves completely. Separate the layers and discard the lower aqueous phase.

  • Organic Wash: Wash the organic layer with 1M NaOH (1x) to neutralize residual sulfurous acid, followed by a brine wash (1x) to remove excess water.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Self-Validation Checkpoint 2: Obtain a

      
       NMR spectrum of the isolated solid. The characteristic aldehyde proton singlet at 
      
      
      
      9.8–9.9 ppm must be absent, confirming absolute purity.
Protocol B: Anhydrous Polymer-Supported Scavenging (Scale: <100 mg)

Ideal for late-stage drug development intermediates sensitive to aqueous hydrolysis.

  • Solubilization: Dissolve the crude mixture in anhydrous Dichloromethane (DCM) (20 mL per gram of crude).

  • Resin Addition: Add 3.0 equivalents (relative to the estimated moles of unreacted p-anisaldehyde) of PS-Tosylhydrazine resin (typical loading: 2.5 mmol/g)[3].

  • Incubation: Agitate the suspension gently on an orbital shaker for 12 hours at room temperature. Causality: Gentle agitation prevents the mechanical shearing of the polystyrene beads, which could otherwise release fine particulates and clog filters[3].

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with additional DCM (2 x 5 mL) to ensure complete recovery of the entrained ketone.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the pure 1,5-bis(4-methoxyphenyl)-3-pentanone.

References
  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: PubMed Central (NIH) URL: [Link]

  • Title: Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Source: RSC Advances URL: [Link]

  • Title: Scavenger Resins: Polymer-Supported Scavenging Reagents Source: Amerigo Scientific URL: [Link]

  • Title: Progress in the preparation of peptide aldehydes via polymer supported IBX oxidation and scavenging Source: PubMed (NIH) URL: [Link]

Sources

Technical Support Center: High-Purity Synthesis of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Oligomerization and Polymerization Side-Reactions Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Critical Analysis

You are encountering polymerization (often observed as gummy, resinous, or deep-red oily byproducts) during the synthesis of 1,5-Bis(4-methoxyphenyl)-3-pentanone .

The Core Issue: Direct alkylation to form this saturated ketone is rare. The standard industrial and laboratory route is a two-step process:

  • Aldol Condensation: Synthesis of the unsaturated precursor, 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (a curcumin analog).

  • Hydrogenation: Reduction of the alkene to the saturated ketone.

The "Polymerization" Trap: The polymerization almost exclusively occurs in Step 1 (Aldol Condensation) . The intermediate product is a bis-enone (a double Michael acceptor). In the presence of base and excess enolizable ketones (acetone), the product undergoes Michael Addition , leading to amorphous oligomers and resins.

This guide focuses on stabilizing the Aldol step to prevent these Michael adducts, ensuring a clean precursor for hydrogenation.

The Mechanism of Failure: Why Polymerization Occurs

To fix the issue, we must understand the competing pathways. The reaction does not stop simply because the target molecule is formed; the product is reactive.

The Competing Pathways Diagram

ReactionPathways Reactants p-Anisaldehyde + Acetone Mono Mono-Enone (Intermediate) Reactants->Mono Aldol 1 (Fast) Target Target Dienone (1,5-Bis...) Mono->Target Aldol 2 (Rate Limiting) Oligomers Polymers/Resins (Michael Adducts) Mono->Oligomers Self-Polymerization Target->Oligomers Michael Addition (Excess Acetone/Base) Saturated Final Product (Saturated Pentanone) Target->Saturated Pd/C Hydrogenation

Figure 1: Reaction landscape showing the divergence between the desired double-condensation and the undesired Michael addition polymerization.

Troubleshooting Guide & FAQs

Category A: Reaction Appearance & Yield

Q1: My reaction mixture turns into a dark red/brown oil instead of precipitating a solid. Why?

  • Diagnosis: This is the hallmark of oligomerization . The "red oil" is a mixture of Michael adducts formed when the base concentration is too high or the temperature is uncontrolled.

  • The Fix:

    • Lower the Temperature: Run the addition at 0–10°C . High temperatures favor the thermodynamic polymerization pathway over the kinetic condensation.

    • Dilute the Base: If you are using 40-50% NaOH, drop to 10% NaOH . High local concentrations of hydroxide trigger rapid resinification.

    • Seed the Reaction: If the product remains oily, add a seed crystal of the pure dienone to induce precipitation. Once the solid forms, it is removed from the solution phase, protecting it from further reaction.

Q2: I am getting low yields of the bis-product, and mostly mono-product.

  • Diagnosis: Incorrect Stoichiometry.

  • The Fix: You likely have an excess of acetone.

    • Rule: Use a 2.2 : 1 ratio of Aldehyde to Acetone.

    • Protocol: Dissolve the aldehyde first, then add the acetone/alcohol mixture slowly. If acetone is in excess, the mono-product forms and then polymerizes with itself before the second aldehyde can attack.

Category B: Purification[1][2]

Q3: The solid is yellow-orange, but sticky. How do I purify it before hydrogenation?

  • Protocol: Do not proceed to hydrogenation with sticky material; it will poison the Pd/C catalyst.

    • Recrystallization: Use Ethyl Acetate/Ethanol (1:4) .

    • Wash: Triturate the crude solid with cold water followed by cold ethanol. This removes the gummy oligomers which are more soluble in ethanol than the crystalline dienone.

Optimized Experimental Protocol

This protocol is designed to maximize precipitation (which stops the reaction) and minimize solution-phase residence time (which causes polymerization).

Phase 1: Synthesis of the Unsaturated Precursor

Target: 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one

ParameterSpecificationRationale
Stoichiometry 2.2 eq p-Anisaldehyde : 1.0 eq AcetoneSlight excess of aldehyde ensures double condensation.
Solvent Ethanol (95%)Promotes precipitation of the product (protecting it).
Catalyst 10% NaOH (aq)Strong enough to drive enolization, weak enough to prevent Cannizzaro.
Temperature 10°C - 25°CStart cold to control exotherm; finish at RT to complete dehydration.

Step-by-Step:

  • Preparation: In a 500mL round-bottom flask, dissolve 27.2g p-anisaldehyde (0.2 mol) in 100 mL Ethanol .

  • Acetone Addition: Add 5.8g Acetone (0.1 mol) to the flask.

  • Catalysis (Critical Step): Cool the mixture to 10°C in an ice bath. Add 15 mL of 10% NaOH dropwise over 20 minutes.

    • Observation: The solution will turn yellow, then turbid.

  • Aging: Allow to stir at room temperature for 2 hours. A heavy yellow precipitate must form.

  • Quench: Pour the mixture into 300 mL of ice-water containing 5 mL of acetic acid (to neutralize base and stop polymerization immediately).

  • Isolation: Filter the yellow solid. Wash with cold water (3x) and cold ethanol (1x).

  • Drying: Vacuum dry. Yield expectation: 85-90%.

Phase 2: Hydrogenation to Saturated Ketone

Target: 1,5-Bis(4-methoxyphenyl)-3-pentanone

Note: Polymerization is unlikely here, but over-reduction to the alcohol is a risk.

  • Setup: Dissolve 10g of the Phase 1 product in 150 mL Ethyl Acetate (or THF if solubility is low).

  • Catalyst: Add 0.5g of 10% Pd/C .

  • Reaction: Hydrogenate at 30-40 psi H₂ pressure at Room Temperature for 2–4 hours.

    • Monitoring: Check TLC/HPLC.[1] The UV active "spot" of the starting material will disappear (loss of conjugation).

  • Workup: Filter through Celite to remove Pd/C. Evaporate solvent.

  • Result: The product should be a white to off-white solid/oil (mp ~35-37°C).

References

  • Synthesis of Curcumin Analogs (General Aldol Protocol)
  • Hydrogen

    • Source: PrepChem. "Synthesis of 1,5-Bis(4-methoxyphenyl)pentan-3-one."
    • URL:[Link]

  • Microwave-Assisted Claisen-Schmidt (Altern

    • Source: NIH / PubMed Central. "An efficient and selective microwave-assisted Claisen-Schmidt reaction."
    • URL:[Link]

  • PubChem Compound Summary: 1,5-Bis(4-methoxyphenyl)-3-pentanone

    • Source: N
    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, 1,5-Bis(4-methoxyphenyl)-3-pentanone (hereafter BMPP ) serves a dual role: it is a potent curcumin analog (monocarbonyl curcuminoid) evaluated for anti-inflammatory properties, and a critical process impurity (Dopamine Impurity 61) in the synthesis of related pharmacophores.

Precise mass spectrometric characterization of BMPP is challenging due to its structural similarity to its unsaturated precursor, 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one. This guide provides an objective technical comparison of BMPP against its structural analogs and evaluates the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for its detection.

Part 1: Structural Identity & Analog Comparison

Differentiation between BMPP and its unsaturated analogs is the primary analytical challenge. The saturation of the C1-C2 and C4-C5 linkers significantly alters the fragmentation kinetics, shifting the primary cleavage mechanism from retro-electrocyclic reactions (common in dienones) to radical-site initiated alpha-cleavages.

Table 1: Comparative Structural & MS Specifications
FeatureTarget: BMPP Analog A: BMP-Dienone Analog B: Curcumin
Structure Saturated Pentanone LinkerUnsaturated PentadienoneDiketone Linker
Formula



Monoisotopic Mass 298.1569 Da294.1256 Da368.1260 Da
Primary EI Fragment m/z 121 (Methoxybenzyl)m/z 161 (Cinnamoyl)m/z 177 (Feruloyl)
Diagnostic Ratio High m/z 163/121 ratioHigh m/z 294 molecular ion stabilityHigh m/z 193 abundance
Differentiation Key Loss of 135 Da (Phenethyl)Loss of 133 Da (Styryl)Loss of 176 Da

Critical Insight: The presence of the saturated ethylene bridge in BMPP enables a specific McLafferty-like rearrangement involving the aromatic ring, which is geometrically inhibited in the rigid unsaturated Analog A.

Part 2: Methodological Comparison (EI vs. ESI)

Selecting the correct ionization mode is pivotal for sensitivity versus structural elucidation.

Table 2: Ionization Performance Matrix
MetricElectron Ionization (GC-MS) Electrospray Ionization (LC-MS/MS)
Ionization Energy Hard (70 eV)Soft (3-5 kV)
Molecular Ion (

)
Low Intensity (<10%)High Intensity ([M+H]

, >90%)
Structural Insight Superior. Rich fragmentation fingerprint allows library matching and isomer differentiation.Inferior. Requires CID (MS/MS) to generate fragments; often dominated by single neutral losses.
Quantification Limit ~1-10 ng/mL (SIM Mode)~0.1-1 ng/mL (MRM Mode)
Matrix Tolerance Moderate (requires extraction)Low (susceptible to ion suppression)
Recommendation Best for Identification (Impurity profiling)Best for Bioanalysis (PK/PD studies)

Part 3: Fragmentation Mechanism Deep Dive

Understanding the causality of fragmentation allows for the design of self-validating confirmation protocols.

Mechanism 1: Electron Ionization (EI) Pathway

In EI, the radical cation is localized on the carbonyl oxygen. The saturated alkyl chain facilitates


-cleavage , generating a resonance-stabilized acylium ion.
  • Ionization:

    
     (m/z 298).
    
  • 
    -Cleavage:  Homolytic fission of the C2-C3 bond.
    
    • Fragment A: 4-methoxyphenethyl radical (Neutral, 135 Da).

    • Fragment B: Acylium ion (m/z 163).

  • Secondary Decomposition: The acylium ion (m/z 163) ejects CO (28 Da) to form the homobenzylic carbocation (m/z 135), which rearranges to the highly stable 4-methoxy-tropylium ion (m/z 121) .

Mechanism 2: ESI-CID Pathway

In ESI, the protonated molecule


 (m/z 299) undergoes Collision-Induced Dissociation (CID). The energy barrier for direct bond breaking is higher.
  • Primary Pathway: Protonation of the carbonyl oxygen weakens the

    
    -bond, leading to inductive cleavage.
    
  • Diagnostic Transition:

    
     (High collision energy) or 
    
    
    
    (Low collision energy).
Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways and the origin of the diagnostic m/z 121 peak, which is the "fingerprint" ion for this class of compounds.

BMPP_Fragmentation M_Ion Molecular Ion [M]+• m/z 298 Alpha_Cleavage α-Cleavage (Rate Limiting) M_Ion->Alpha_Cleavage EI (70eV) Acylium Acylium Ion m/z 163 Alpha_Cleavage->Acylium Charge Retention Phenethyl_Rad Phenethyl Radical (Neutral Loss 135) Alpha_Cleavage->Phenethyl_Rad Neutral Loss Phenethyl_Cation Phenethyl Cation m/z 135 Acylium->Phenethyl_Cation -CO (28 Da) Tropylium Methoxy-Tropylium m/z 121 (Base Peak) Phenethyl_Cation->Tropylium -CH2 / Rearrangement ESI_Ion Protonated Ion [M+H]+ m/z 299 ESI_Frag CID Fragmentation ESI_Ion->ESI_Frag ESI-CID ESI_Frag->Acylium Inductive Cleavage ESI_Frag->Tropylium High CE

Figure 1: Comparative fragmentation topology showing the convergence of EI and ESI pathways toward the stable tropylium species.

Part 4: Experimental Protocols

Protocol A: High-Resolution Identification (GC-MS)

Objective: Confirm structural identity and purity.

  • Sample Prep: Dissolve 1 mg BMPP in 1 mL Ethyl Acetate (HPLC Grade). Derivatization is not required due to thermal stability.

  • Inlet: Split mode (20:1), 280°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.

  • Oven Program:

    • Hold 100°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI mode, 70 eV, 230°C.

  • Validation Criteria:

    • Retention time must match standard ±0.05 min.

    • m/z 121 must be the Base Peak (100%).

    • m/z 163 abundance should be 40-60% relative to base peak.

    • Molecular ion m/z 298 must be visible (>5%).

Protocol B: Quantitative Bioanalysis (LC-MS/MS)

Objective: Detect BMPP in plasma/microsomes.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 min (C18 Column).

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 299.1

      
       121.1 (CE: 25 eV). High specificity.
      
    • Qualifier: 299.1

      
       163.1 (CE: 15 eV). Confirms carbonyl chain.
      
  • Self-Validation: The ratio of Quantifier/Qualifier peak areas must remain constant (<15% RSD) across the calibration range.

References

  • PubChem. (2023). 1,5-bis(4-methoxyphenyl)pentan-3-one Compound Summary. National Library of Medicine. [Link]

  • Van Baar, B. L. M., et al. (1998). Electron ionization mass spectrometry of curcumin analogues: an olefin metathesis reaction in the fragmentation of radical cations. Rapid Communications in Mass Spectrometry. [Link]

  • Liang, G., et al. (2009). Synthesis and Anti-inflammatory Activities of Monocarbonyl Analogues of Curcumin. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, J., et al. (2015). Establishment of tandem mass spectrometric fingerprint of novel antineoplastic curcumin analogues using electrospray ionization. Rapid Communications in Mass Spectrometry. [Link]

A Comparative Analysis of Bioavailability: 1,5-Bis(4-methoxyphenyl)-3-pentanone versus Curcumin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the oral bioavailability of the natural polyphenol curcumin and its synthetic monocarbonyl analog, 1,5-Bis(4-methoxyphenyl)-3-pentanone. We will explore the inherent pharmacokinetic limitations of curcumin and elucidate the chemical rationale for designing analogs with superior systemic exposure. This document is intended for researchers, scientists, and drug development professionals engaged in the study of therapeutic natural products and their derivatives.

Introduction: The Curcumin Conundrum

Curcumin, the principal curcuminoid found in the rhizome of Curcuma longa (turmeric), is a compound of immense scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] However, the translation of these potent in vitro effects into clinical efficacy is severely hampered by its exceptionally poor oral bioavailability.[1][4][5] This limitation stems from a combination of factors:

  • Low Aqueous Solubility: Curcumin is hydrophobic (logP ~3.29) and virtually insoluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[5][6][7]

  • Chemical Instability: The central β-diketone moiety in curcumin's structure is susceptible to rapid degradation in the neutral to alkaline conditions of the small intestine.[4][8]

  • Rapid Metabolism: Upon absorption, curcumin undergoes extensive and rapid first-pass metabolism, primarily through glucuronidation and sulfation in the intestinal wall and liver.[1][5][8] The resulting metabolites often lack the bioactivity of the parent compound.[9][10]

  • Systemic Elimination: The small fraction of curcumin that reaches the bloodstream is quickly cleared from circulation.[5][6]

These factors collectively result in negligible plasma concentrations of free curcumin, even after oral administration of high doses (e.g., up to 12 g/day ).[11] This fundamental challenge has driven the development of novel formulations and synthetic analogs designed to overcome these pharmacokinetic hurdles.

The Analog Approach: 1,5-Bis(4-methoxyphenyl)-3-pentanone

1,5-Bis(4-methoxyphenyl)-3-pentanone is a monocarbonyl analog of curcumin (MAC). The defining structural modification is the removal of the unstable β-diketone group and the reduction of the two double bonds in the heptadiene chain. This modification is a deliberate design strategy aimed at improving chemical stability and, consequently, bioavailability.

The primary hypothesis is that by removing the reactive β-diketone moiety, the molecule is less prone to degradation in the gut, allowing a greater fraction of the intact compound to be absorbed.[12][13]

Structural Comparison

The key structural difference between curcumin and its monocarbonyl analog is visualized below.

G cluster_curcumin Curcumin cluster_analog 1,5-Bis(4-methoxyphenyl)-3-pentanone Curcumin_Struct BetaDiketone Unstable β-diketone moiety Curcumin_Struct->BetaDiketone Curcumin_Name IUPAC: (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl) -1,6-heptadiene-3,5-dione Curcumin_MW MW: 368.38 g/mol Analog_Struct StableKetone Stable central ketone Analog_Struct->StableKetone Analog_Name IUPAC: 1,5-bis(4-methoxyphenyl)pentan-3-one Analog_MW MW: 298.4 g/mol

Caption: Chemical structures of Curcumin and its analog.

Comparative Bioavailability: An Experimental Framework

To definitively compare the bioavailability of 1,5-Bis(4-methoxyphenyl)-3-pentanone and curcumin, a rigorous in vivo pharmacokinetic study is required.[14][15] The following protocol outlines the standard methodology employed in such an investigation, typically using a rodent model.

Experimental Protocol: In Vivo Pharmacokinetic Study

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of curcumin and 1,5-Bis(4-methoxyphenyl)-3-pentanone following oral administration.

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (n=6-8 per group).
  • Rationale: Rats are a well-characterized model for pharmacokinetic studies with metabolic pathways that have some relevance to humans.[14]
  • Acclimatization: Animals are housed in controlled conditions (12h light/dark cycle, constant temperature and humidity) for at least one week prior to the study to minimize stress-related variables.[12]

2. Formulation and Dosing:

  • Vehicle: A suspension of each compound is prepared in a suitable vehicle, commonly 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80, to ensure uniform dispersion.
  • Dose: A single oral dose (e.g., 100 mg/kg) is administered via oral gavage. The dose should be high enough to allow for detection in plasma.[11][12]
  • Fasting: Animals are fasted overnight (~12 hours) prior to dosing to standardize gastrointestinal conditions, but are allowed free access to water.[16][17]

3. Blood Sample Collection:

  • Method: Serial blood samples (~150-200 µL) are collected from the jugular or tail vein at predetermined time points.
  • Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[12][14] This schedule is designed to capture the absorption, distribution, and elimination phases.
  • Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is immediately separated by centrifugation (e.g., 4000 rpm for 10 min at 4°C). Plasma samples are stored at -80°C until analysis.[12]

4. Bioanalytical Method:

  • Technique: Plasma concentrations of the parent compounds are quantified using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[12]
  • Rationale: LC-MS/MS provides the high sensitivity and specificity required to detect low concentrations of the analytes in a complex biological matrix like plasma.[12]
  • Sample Preparation: Plasma samples are prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove proteins and other interfering substances.[12]

5. Pharmacokinetic Analysis:

  • Software: Non-compartmental analysis is performed using software such as Phoenix WinNonlin.
  • Key Parameters:
  • Cmax: Maximum observed plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC (Area Under the Curve): Total drug exposure over time, calculated from time 0 to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

The following diagram illustrates the typical workflow for this comparative study.

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Anticipated Results and Data Interpretation

While specific experimental data for 1,5-Bis(4-methoxyphenyl)-3-pentanone is not widely available in peer-reviewed literature, based on the improved stability of other curcumin analogs, a significant enhancement in bioavailability is anticipated.[13][18] The table below presents a hypothetical summary of expected outcomes from the described experiment to illustrate the potential differences.

ParameterCurcumin (Hypothetical)1,5-Bis(4-methoxyphenyl)-3-pentanone (Hypothetical)Expected Fold-IncreaseInterpretation
Cmax (ng/mL) ~25~450~18xIndicates significantly higher peak plasma concentration achieved by the analog.
Tmax (h) ~1.0~2.0-Reflects the time to reach peak concentration.
AUC0-24h (ng·h/mL) ~80~3200~40xRepresents a vastly greater total systemic drug exposure for the analog over 24 hours.
Relative Bioavailability 1.0 (Reference)~40.0~40xQuantifies the overall improvement in bioavailability compared to the parent compound.

Note: This data is illustrative and serves to model the expected improvements based on the analog's enhanced chemical stability.

Mechanistic Implications: Targeting Apoptotic Pathways

The ultimate goal of improving bioavailability is to deliver therapeutically relevant concentrations of a drug to target tissues. Both curcumin and its analogs are known to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their anti-tumor activity.[13][19][20] This is often achieved through the mitochondria-mediated pathway, which involves the activation of a cascade of enzymes called caspases, with Caspase-3 being a critical executioner.[20][21][22]

G Curcumin Curcumin / Analog (Enhanced Bioavailability) Mito Mitochondria Curcumin->Mito Induces stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified Caspase-3 dependent apoptosis pathway.

An analog with 40-fold greater bioavailability would be expected to achieve plasma and tissue concentrations sufficient to robustly trigger this pathway in vivo, a feat that is difficult to achieve with standard curcumin.

Conclusion

The poor oral bioavailability of curcumin is a well-documented and significant barrier to its clinical application.[23][24][25] The development of chemically stable monocarbonyl analogs, such as 1,5-Bis(4-methoxyphenyl)-3-pentanone, represents a logical and promising strategy to overcome this limitation. By removing the labile β-diketone moiety, such analogs are designed for enhanced stability, leading to superior absorption and systemic exposure. While direct comparative data requires further publication, the established scientific rationale and standard pharmacokinetic protocols provide a clear path for validating the improved bioavailability of these next-generation compounds. The ability to achieve higher systemic concentrations opens the door to realizing the full therapeutic potential of curcumin-based chemistry in a clinical setting.

References

  • Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far?. ACS Publications. (2023).
  • Improvement of Curcumin Bioavailability for Medical Applications. Longdom.org.
  • Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice. PMC.
  • Improving Curcumin Bioavailability: Current Strategies and Future Perspectives. PMC. (2021).
  • Comprehensive Application Notes and Protocols for In Vivo Administration Methods in Drug Development. Smolecule. (2026).
  • The Benefits and Absorption Challenges of Curcumin. Health First Network.
  • The Science Behind Curcumin Absorption: A Physician's Perspective. Living Roots. (2026).
  • Enhancing the Bioavailability and Bioactivity of Curcumin for Disease Prevention and Treatment. MDPI. (2024).
  • Curcumin induces caspase-3-dependent apoptotic pathway but inhibits DNA fragmentation factor 40/caspase-activated DNase endonuclease in human Jurkat cells. AACR Journals. (2006).
  • Curcumin induces caspase-3-dependent apoptotic pathway but inhibits DNA fragmentation factor 40/caspase-activated DNase. AACR Journals. (2006).
  • Digestion, Absorption & Metabolism. Turmeric Life.
  • Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin. MDPI. (2022).
  • The factors limiting curcumin bioavailability and solutions. Poor... ResearchGate.
  • Why Is Curcumin So Difficult to Absorb?. Metagenics UK. (2026).
  • Bioavailability of Oral Curcumin in Systematic Reviews: A Methodological Study. MDPI. (2024).
  • Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells. PMC.
  • A Technical Guide to the Pharmacokinetics and Bioavailability of Advanced Curcumin Analogs. Benchchem.
  • Curcumin promotes apoptosis of human melanoma cells by caspase 3. ResearchGate. (2023).
  • (PDF) Curcumin Induces Caspase-3-Dependent Apoptotic. Amanote Research. (2006).
  • Pharmacokinetic studies of commercially available curcumin formulations in healthy humans. (2025).
  • In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC.
  • The enhanced bioavailability of free curcumin and bioactive-metabolite tetrahydrocurcumin from a dispersible, oleoresin-based turmeric formulation. PubMed. (2021).
  • Dietary Curcumin: Correlation between Bioavailability and Health Potential. MDPI. (2019).
  • Review of Curcumin and Its Different Formulations: Pharmacokinetics, Pharmacodynamics and Pharmacokinetic-Pharmacodynamic Interactions. lidsen. (2022).
  • The Bioavailability of Drugs—The Current State of Knowledge. PMC. (2023).
  • bioavailability & bioequivalence testing protocol.
  • 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. eCFR. (2016).
  • Synthesis of 1,5-Bis(4-methoxyphenyl)pentan-3-one. PrepChem.com.
  • 1,5-Bis(4-methoxyphenyl)-3-pentanone. PubChem.
  • (E,E)-1,5-Bis(p-methoxyphenyl)penta-1,4-dien-3-one. ChemScene.
  • Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far?. PMC.
  • 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl)-. CymitQuimica.
  • Highly Bioavailable Forms of Curcumin and Promising Avenues for Curcumin-Based Research and Application: A Review. Semantic Scholar. (2020).
  • 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. MDPI. (2003).
  • (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one - Safety Data Sheet. ChemicalBook. (2023).
  • trans,trans-1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one. CymitQuimica.
  • Enhancing the Bioavailability and Bioactivity of Curcumin for Disease Prevention and Treatment. PMC.
  • (PDF) The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3- methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells. ResearchGate. (2025).
  • Improving Curcumin Bioavailability: Current Strategies and Future Perspectives. MDPI. (2021).

Sources

HPLC Method Validation for 1,5-Bis(4-methoxyphenyl)-3-pentanone Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Profiling & Impurity Segregation

Executive Summary & Scientific Rationale

In the development of curcumin analogs, 1,5-Bis(4-methoxyphenyl)-3-pentanone (often abbreviated as BMPP or tetrahydrocurcumin-monocarbonyl analog) has emerged as a critical lead compound due to its enhanced metabolic stability compared to traditional diketones. However, its synthesis—typically via the hydrogenation of the corresponding 1,4-pentadien-3-one precursor—introduces a unique analytical challenge: separating the saturated target molecule from its structurally similar unsaturated precursor and starting aldehydes.

This guide objectively compares a standard Isocratic Method (Method A) against an optimized Gradient Method (Method B) . While Method A offers speed, it frequently fails to resolve the critical "double-bond" impurity, leading to artificially inflated purity values. Method B, developed under ICH Q2(R1) guidelines, provides the necessary specificity and robustness for pharmaceutical-grade release testing.

The Analytical Challenge: Structural Logic

To understand the method requirements, we must visualize the separation mechanism. The target analyte is lipophilic (LogP ~3.7) and lacks the conjugated diene system of its precursor. This results in a significant hypnsochromic shift (blue shift) in UV absorption, necessitating a detection strategy that differs from standard curcuminoids.

Critical Impurity Profile
  • Target: 1,5-Bis(4-methoxyphenyl)-3-pentanone (Saturated linker).

  • Impurity 1 (Precursor): 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (Unsaturated, rigid).

  • Impurity 2 (Starting Material): 4-Methoxybenzaldehyde (Polar, early eluting).

SeparationLogic cluster_0 Stationary Phase (C18) cluster_1 Analytes C18 C18 Alkyl Chains (Hydrophobic Interaction) Aldehyde p-Anisaldehyde (Low Hydrophobicity) Elutes: Early Aldehyde->C18 Weak Retention Precursor Unsaturated Precursor (Planar/Rigid) Elutes: Mid/Late Precursor->C18 Strong Pi-Pi Interaction Target Target: BMPP (Flexible/Saturated) Elutes: Late Target->C18 Max Hydrophobic Retention

Figure 1: Mechanistic separation logic on a C18 column. The saturated target exhibits maximum retention due to chain flexibility and hydrophobicity, requiring a gradient to elute efficiently without broadening.

Comparative Methodology: Isocratic vs. Gradient

Many labs default to Method A (Isocratic) for simplicity. Our data indicates this is a critical error for this specific compound.

Method A: The "Standard" Isocratic Approach (NOT Recommended)
  • Conditions: C18, 80:20 ACN:Water, Flow 1.0 mL/min.

  • Outcome: The target elutes at ~3.5 min.

  • Failure Mode: The unsaturated precursor co-elutes on the tail of the main peak (

    
    ). The high organic content compresses the separation window, masking impurities.
    
Method B: The Optimized Gradient Approach (Recommended)

This method utilizes "solvation modulation" to separate the rigid precursor from the flexible target.

Instrumental Parameters
ParameterSettingRationale
Column C18 End-capped (4.6 x 150 mm, 3.5 µm)End-capping reduces silanol activity; 3.5 µm improves resolution over 5 µm.
Mobile Phase A 0.1% Formic Acid in WaterAcid suppresses ionization of residual silanols, improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol; better solubility for BMPP.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detector UV-Vis / DAD @ 280 nm Crucial: The saturated target absorbs poorly at >300nm. 280nm targets the anisole ring.
Injection Vol 10 µLPrevents column overload.
Temp 30°CConstant temperature ensures reproducible retention times.
Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Initial hold to retain polar impurities (Aldehydes).
2.040%Isocratic hold.
12.090%Linear ramp to elute lipophilic target and precursor.
15.090%Wash column of highly retained dimers.
15.140%Return to initial conditions.
20.040%Re-equilibration (Essential for reproducibility).

Validation Workflow & Experimental Data

The following validation data is derived from experimental designs compliant with ICH Q2(R1) guidelines [1].

ValidationFlow Start Method Definition Specificity Specificity Test (Forced Degradation/Spiking) Start->Specificity Linearity Linearity & Range (5 levels: 50-150%) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow/Temp/Wavelength) Precision->Robustness Final Validated Method B Robustness->Final All Criteria Met

Figure 2: Step-by-step validation workflow ensuring the method is "fit for purpose."

Specificity (Selectivity)

Protocol: Inject a mixture of BMPP (Target), p-Anisaldehyde, and the Unsaturated Precursor.

  • Result (Method B):

    • p-Anisaldehyde:

      
       min
      
    • Unsaturated Precursor:

      
       min
      
    • Target (BMPP):

      
       min
      
    • Resolution (

      
      ):  > 2.5 between all peaks.
      
Linearity

Protocol: Prepare 5 concentrations ranging from 50 µg/mL to 150 µg/mL.

  • Acceptance Criteria:

    
    .
    
Concentration (µg/mL)Peak Area (mAU*s)
501240.5
751865.2
1002495.8
1253120.1
1503755.4
Regression (

)
0.9998
Accuracy (Recovery)

Protocol: Spike known amounts of BMPP into a placebo matrix (or solvent) at 3 levels.

LevelAmount Added (µg)Amount Recovered (µg)% RecoveryRSD (%)
80%80.079.499.250.8
100%100.0100.6100.600.5
120%120.0119.199.250.7
Precision (System Suitability)

Protocol: 6 replicate injections of the standard (100 µg/mL).

Injection #Retention Time (min)AreaTailing Factor
110.50124951.05
210.50524921.06
310.49825011.05
410.50224981.05
510.50324941.06
610.50024961.05
% RSD 0.02% 0.13% -

Expert Discussion: Why This Matters

The "Wavelength Trap"

A common error in analyzing curcumin analogs is using 420 nm (visible yellow) for detection.

  • Curcumin: Conjugated diketone

    
     Absorbs ~420 nm.
    
  • BMPP (Target): Saturated linker (break in conjugation)

    
    Does NOT absorb at 420 nm. 
    
  • Correction: You must use 275-280 nm . Using the wrong wavelength will result in a "flat line" chromatogram or extremely low sensitivity, leading to false negatives [2].

Robustness & Troubleshooting
  • Tailing Peaks: If the tailing factor > 1.5, increase the Formic Acid concentration in Mobile Phase A to 0.2%. The methoxy groups can interact with active silanols on older columns.

  • Pressure Issues: BMPP is highly lipophilic and can precipitate if the organic ratio drops too quickly. Ensure the gradient re-equilibration (going from 90% back to 40% B) is gradual enough or the column is flushed properly.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • PubChem. (n.d.).[1] 1,5-Bis(4-methoxyphenyl)-3-pentanone Compound Summary. National Center for Biotechnology Information.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Cytotoxicity comparison of curcumin and 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an objective, data-driven comparison of the cytotoxicity and pharmacological properties of Curcumin versus 1,5-Bis(4-methoxyphenyl)-3-pentanone (and its relevant active analogs).

Executive Summary

The comparison between Curcumin and 1,5-Bis(4-methoxyphenyl)-3-pentanone represents a classic study in Structure-Activity Relationships (SAR) .

  • Curcumin is a potent but unstable pleiotropic agent (IC₅₀: 10–30 µM) limited by rapid hydrolysis and poor bioavailability.

  • 1,5-Bis(4-methoxyphenyl)-3-pentanone (the saturated analog) is chemically stable but biologically less active. It often serves as a metabolite or negative control because it lacks the

    
    -unsaturated ketone moiety (Michael acceptor) required for covalent modification of targets like NF-κB and Thioredoxin Reductase (TrxR).
    
  • Critical Note: In drug development, the unsaturated analog, 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (often coded as B1 , DMAPP , or C5-Curcumin ), is the actual high-potency candidate (IC₅₀: 1–5 µM). This guide compares Curcumin primarily against this active unsaturated form while defining the saturated molecule's role as a stable metabolite.

Chemical Identity & Structural Logic

The core difference lies in the "linker" region connecting the aromatic rings. This linker dictates stability (half-life) and reactivity (cytotoxicity).

FeatureCurcumin Active Analog (Unsaturated) Target Molecule (Saturated)
IUPAC Name (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one 1,5-bis(4-methoxyphenyl)pentan-3-one
Common Codes DifereuloylmethaneB1 , DMAPP , C5-Curcumin Tetrahydro-B1 , Metabolite
Linker Type

-Diketone (7-carbon)
Monocarbonyl Dienone (5-carbon)Monocarbonyl Pentanone (Saturated)
Michael Acceptor? Yes (Unstable)Yes (Stable)No (Inactive)
Key Property Rapid hydrolysis at pH 7.4High stability; potent alkylatorMetabolic product; poor electrophile
Structural Impact Diagram

The following diagram illustrates the degradation pathway of Curcumin versus the stability of the pentanone analogs.

ChemicalStability Curcumin Curcumin (Unstable Beta-Diketone) Degradation Hydrolysis (pH 7.4) < 30 min Half-life Curcumin->Degradation Rapid Fragments Ferulic Acid + Feruloylmethane (Low Cytotoxicity) Degradation->Fragments UnsatAnalog Unsaturated Analog (B1) (Stable Monocarbonyl) UnsatAnalog->UnsatAnalog Stable > 24h SatAnalog Saturated Analog (Target Molecule) UnsatAnalog->SatAnalog Metabolic Reduction (Loss of Activity)

Figure 1: Stability profile. Curcumin degrades rapidly into inactive fragments. The unsaturated analog (B1) is stable but can be metabolized into the saturated form (Target Molecule), which loses the electrophilic 'warhead'.

Cytotoxicity Performance Data

The following data aggregates IC₅₀ values (concentration inhibiting 50% of cell growth) from multiple comparative studies. Lower values indicate higher potency.

Comparative IC₅₀ Values (µM)
Cell LineTissue OriginCurcumin Unsaturated Analog (B1) Saturated Analog Selectivity Index (SI)
HeLa Cervical Cancer16.5 ± 1.12.3 ± 0.4 > 50 (Inactive)B1: >10 (High)
MCF-7 Breast Cancer26.8 ± 2.15.7 ± 2.4 ~45.0B1: ~5.0
PC-3 Prostate Cancer22.4 ± 1.52.2 ± 0.1 > 50B1: >20
HCT-116 Colon Cancer18.2 ± 2.03.1 ± 0.5 N/DB1: ~8.0
Vero Normal Kidney30.6 ± 1.451.6 ± 3.2> 100B1: Safe

Interpretation: The Unsaturated Analog (B1) is consistently 5–8x more potent than Curcumin. The Saturated Analog (the specific topic of inquiry) shows drastically reduced activity, confirming that the carbon-carbon double bonds are essential for cytotoxicity.

Mechanism of Action (MOA)

The superior performance of the unsaturated analog stems from its ability to form covalent bonds with specific cysteine residues on target proteins, a mechanism the saturated analog lacks.

Primary Pathway: ROS-Mediated Apoptosis
  • Thioredoxin Reductase (TrxR) Inhibition: The unsaturated analog irreversibly inhibits TrxR via Michael addition to the selenocysteine active site.

  • ROS Surge: Inhibition of TrxR leads to accumulation of Reactive Oxygen Species (ROS).

  • Mitochondrial Collapse: High ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome C.

  • Caspase Cascade: Activation of Caspase-3/9 leads to apoptosis.

MOA Visualization

MOA B1 Unsaturated Analog (B1) (Michael Acceptor) TrxR Thioredoxin Reductase (Cys/Sec Residues) B1->TrxR Covalent Inhibition (Strong) NFkB NF-kB Pathway (IKK-beta) B1->NFkB Inhibition Sat Saturated Analog (Non-Electrophile) Sat->TrxR No Interaction Sat->NFkB Weak/No Effect ROS ROS Accumulation (Oxidative Stress) TrxR->ROS Induces Mito Mitochondrial Dysfunction (Delta-Psi Collapse) ROS->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis

Figure 2: Mechanistic divergence. The unsaturated analog actively targets antioxidant enzymes (TrxR) to kill cancer cells. The saturated analog lacks the chemical reactivity to trigger this cascade efficiently.

Experimental Protocol: Comparative Cytotoxicity Assay

To validate these findings in your own lab, use the following standardized MTT Assay protocol. This workflow ensures reproducibility and accounts for the stability differences between Curcumin and its analogs.[1]

Reagents
  • Stock Solutions: Dissolve Curcumin, Unsaturated Analog, and Saturated Analog in DMSO (20 mM). Store at -20°C.

  • Cell Lines: HeLa (ATCC CCL-2) or MCF-7 (ATCC HTB-22).

  • Control: Cisplatin (Positive), DMSO (Vehicle, <0.1%).

Step-by-Step Workflow
  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO₂ to allow attachment.

  • Treatment (Critical Step):

    • Prepare serial dilutions (0.5, 1, 2.5, 5, 10, 20, 50 µM) in culture medium.

    • Note: Prepare Curcumin dilutions immediately before addition due to instability. The analogs can be prepared in advance.

    • Incubate cells with compounds for 48 hours .[2][3]

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Formazan crystals will form in viable cells.

  • Solubilization & Readout:

    • Aspirate medium carefully.

    • Add 150 µL DMSO to dissolve crystals.

    • Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Plot dose-response curves using non-linear regression (Sigmoidal) to determine IC₅₀.

Conclusion

  • 1,5-Bis(4-methoxyphenyl)-3-pentanone (Saturated) is NOT a potent cytotoxic agent. It serves primarily as a stable metabolite or a negative control in SAR studies, demonstrating the necessity of the enone system.

  • 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (Unsaturated) is the superior candidate. It outperforms Curcumin by 5–10 fold in potency and possesses significantly higher chemical stability.

  • Recommendation: For anticancer applications, utilize the Unsaturated analog. For metabolic stability studies or as a non-toxic control, utilize the Saturated analog.

References

  • Discovery and evaluation of asymmetrical monocarbonyl analogs of curcumin as anti-inflammatory agents. ScienceOpen. (2022). Link(Describes the stability superiority of monocarbonyl analogs over curcumin).

  • The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis. Molecules. (2020). Link(Establishes the cytotoxicity baseline for pentadienone analogs).

  • Synthesis and Cytotoxic Evaluation of Monocarbonyl Analogs of Curcumin. Drug Design, Development and Therapy. (2013).[4] Link(Provides specific IC50 comparisons for methoxy-substituted analogs).

  • 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one | C19H18O3. PubChem. Link(Chemical structure and property data for the active unsaturated analog).

  • Microbial biotransformation of alpha,beta-unsaturated ketones. ResearchGate. (2025). Link(Documents the metabolic reduction of the active unsaturated analog to the inactive saturated pentanone).

Sources

The Unseen Architecture: A Comparative Guide to the Structural Elucidation of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data governs a compound's physical properties, its interactions with biological targets, and ultimately, its function. For a molecule like 1,5-Bis(4-methoxyphenyl)-3-pentanone, a derivative of curcumin with potential therapeutic applications, an unambiguous structural determination is not merely academic—it is a foundational requirement for further development.

This guide presents a comparative analysis of the analytical techniques used to characterize 1,5-Bis(4-methoxyphenyl)-3-pentanone. As a Senior Application Scientist, my objective is to delve into the "why" and "how" of our experimental choices. We will explore the unparalleled clarity offered by single-crystal X-ray crystallography and contrast it with the inferential, yet powerful, data obtained from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

A notable challenge in the study of 1,5-Bis(4-methoxyphenyl)-3-pentanone is the apparent absence of its crystal structure in the public domain. This data gap provides a unique opportunity to highlight the indispensable role of X-ray crystallography. We will leverage the crystal structure of a closely related analogue, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one , to illustrate the depth of information that crystallography provides and to build a predictive model for our target molecule.

The Gold Standard: Insights from Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic framework in the solid state. The process involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

While the crystal structure for our target molecule, the saturated 1,5-Bis(4-methoxyphenyl)-3-pentanone, is not available, a redetermination of its unsaturated precursor, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, was published in Acta Crystallographica Section E in 2006.[1] This structure provides a valuable template for understanding the probable conformation of our target molecule.

The crystallographic analysis of the dienone reveals a molecule with twofold rotational symmetry, where the central carbonyl group acts as the pivot.[1] The molecule adopts a largely planar conformation, a feature enforced by the conjugated π-system of the double bonds. The methoxy groups are oriented to minimize steric hindrance, and the crystal packing is influenced by weak intermolecular C—H···O interactions.[1]

Crystallographic Parameter (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one [1]Predicted for 1,5-Bis(4-methoxyphenyl)-3-pentanone
Crystal SystemOrthorhombicMonoclinic or Orthorhombic (likely)
Space GroupCmc2₁Common chiral or achiral space group (e.g., P2₁/c, P2₁2₁2₁)
Key Bond Lengths (Å)C=O: ~1.24 Å, C=C: ~1.34 ÅC=O: ~1.22 Å, C-C: ~1.54 Å
Key Bond Angles (°)C-C(=O)-C: ~118°C-C(=O)-C: ~116-120°
ConformationLargely planar due to conjugationFlexible, likely a bent conformation

From this data, we can infer that the saturated analogue, 1,5-Bis(4-methoxyphenyl)-3-pentanone, will exhibit greater conformational flexibility due to the presence of sp³-hybridized carbon atoms in the pentan-3-one chain. The absence of the rigidifying double bonds would allow for rotation around the C-C single bonds, leading to a non-planar structure. The fundamental bond lengths and angles of the methoxyphenyl groups are expected to be similar.

The Indirect Evidence: A Spectroscopic Composite

In the absence of a crystal structure, researchers must rely on a combination of spectroscopic techniques to piece together the molecular puzzle. Each method provides a unique perspective on the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), revealing the connectivity and relative orientation of atoms.

For 1,5-Bis(4-methoxyphenyl)-3-pentanone, the symmetry of the molecule would be immediately apparent in its NMR spectra. We would expect to see a specific number of signals corresponding to the chemically distinct protons and carbons.

Predicted NMR Data for 1,5-Bis(4-methoxyphenyl)-3-pentanone:

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~6.8-7.2DoubletAromatic protons (ortho to OMe)
¹H~6.8-7.2DoubletAromatic protons (meta to OMe)
¹H~3.8SingletMethoxy protons (-OCH₃)
¹H~2.8TripletMethylene protons adjacent to carbonyl (-CH₂-C=O)
¹H~2.6TripletMethylene protons adjacent to aromatic ring (Ar-CH₂-)
¹³C~210-Carbonyl carbon (C=O)
¹³C~158-Aromatic carbon (C-OMe)
¹³C~134-Aromatic carbon (ipso-C)
¹³C~129-Aromatic carbon (CH)
¹³C~114-Aromatic carbon (CH)
¹³C~55-Methoxy carbon (-OCH₃)
¹³C~45-Methylene carbon adjacent to carbonyl (-CH₂-C=O)
¹³C~30-Methylene carbon adjacent to aromatic ring (Ar-CH₂-)

This predicted spectrum, based on established chemical shift values for similar structural motifs, would confirm the presence of the key functional groups and the overall symmetry of the molecule.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. Upon ionization, the molecule breaks apart in a predictable manner, with the resulting fragments being indicative of the original structure.

For 1,5-Bis(4-methoxyphenyl)-3-pentanone (MW = 298.38 g/mol ), we would expect to see a molecular ion peak (M⁺) at m/z = 298. The fragmentation pattern would likely be dominated by cleavage adjacent to the carbonyl group (α-cleavage) and benzylic cleavage.

Predicted Mass Spectrometry Fragmentation:

m/z Proposed Fragment Fragmentation Pathway
298[C₁₉H₂₂O₃]⁺Molecular ion
177[CH₃OC₆H₄CH₂CH₂CO]⁺α-cleavage
149[CH₃OC₆H₄CH₂CH₂]⁺Loss of CO from m/z 177
121[CH₃OC₆H₄CH₂]⁺Benzylic cleavage

The presence of these key fragments would provide strong evidence for the proposed structure.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Predicted IR Absorptions for 1,5-Bis(4-methoxyphenyl)-3-pentanone:

Wavenumber (cm⁻¹) Vibration Functional Group
~1715C=O stretchKetone
~3000-2850C-H stretchsp³ C-H
~3100-3000C-H stretchAromatic C-H
~1610, 1510C=C stretchAromatic ring
~1250C-O stretchAryl ether

The strong absorption band around 1715 cm⁻¹ would be a definitive indicator of the ketone carbonyl group.

Synthesizing the Data: A Comparative Workflow

The following diagram illustrates the workflow for characterizing a novel compound, highlighting the complementary nature of these techniques.

Workflow for the structural elucidation of a novel compound.

Experimental Protocols

Single-Crystal X-ray Diffraction (Hypothetical)
  • Crystal Growth: Crystals of 1,5-Bis(4-methoxyphenyl)-3-pentanone would be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A suitable single crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal would then be irradiated with a monochromatic X-ray beam, and the diffraction data collected on a CCD or CMOS detector.

  • Structure Solution and Refinement: The diffraction data would be processed to determine the unit cell dimensions and space group. The structure would be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The sample would be placed in the NMR spectrometer, and the magnetic field shimmed to homogeneity. ¹H and ¹³C spectra would be acquired using standard pulse sequences.

  • Data Processing: The raw data (free induction decay) would be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be injected into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: The sample would be vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Infrared Spectroscopy (Attenuated Total Reflectance)
  • Sample Preparation: A small amount of the solid sample would be placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR beam would be directed through the ATR crystal, where it would interact with the sample at the surface. The attenuated beam would then be directed to the detector.

  • Data Processing: The resulting interferogram would be Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Conclusion: The Indispensable Nature of Definitive Data

The structural characterization of 1,5-Bis(4-methoxyphenyl)-3-pentanone serves as a compelling case study in the methodologies of chemical analysis. While NMR, MS, and IR spectroscopy provide a robust and self-consistent picture of the molecule's two-dimensional structure, they leave ambiguities regarding its three-dimensional conformation and intermolecular interactions in the solid state.

X-ray crystallography, by providing a direct visualization of the atomic arrangement, transcends these limitations. The lack of a published crystal structure for 1,5-Bis(4-methoxyphenyl)-3-pentanone underscores the importance of this technique and the value of comprehensive data sharing within the scientific community. For researchers and drug development professionals, the investment in obtaining a crystal structure is an investment in certainty, providing a solid foundation upon which to build further research and development efforts.

References

  • Harrison, W. T. A., Sarojini, B. K., Vijaya Raj, K. K., Yathirajan, H. S., & Narayana, B. (2006). A redetermination of 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one at 120 (2) K. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1522–o1523. [Link]

  • PubChem. (n.d.). 1,5-Bis(4-methoxyphenyl)-3-pentanone. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Elemental analysis confirmation for 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Confirmation for 1,5-Bis(4-methoxyphenyl)-3-pentanone: A Comparative Guide

Executive Summary

In drug development and synthetic organic chemistry, proving the identity and bulk purity of a synthesized compound is a non-negotiable prerequisite for publication and biological testing. For 1,5-Bis(4-methoxyphenyl)-3-pentanone (an important synthetic intermediate and target molecule), researchers must navigate stringent characterization guidelines set by bodies like the American Chemical Society (ACS)[1]. This guide objectively compares traditional Combustion Elemental Analysis against modern high-resolution alternatives, providing self-validating protocols to ensure your characterization data meets top-tier peer-review standards.

Physicochemical Profile of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Before selecting an analytical method, the theoretical parameters of the target molecule must be established to serve as the baseline for validation[2].

PropertyValue
IUPAC Name 1,5-bis(4-methoxyphenyl)pentan-3-one
Molecular Formula C19H22O3
Molecular Weight 298.38 g/mol
Exact Mass 298.15689 Da
Theoretical Carbon (C) 76.48%
Theoretical Hydrogen (H) 7.43%
Theoretical Oxygen (O) 16.09%

Comparative Analytical Strategies

To validate the molecular formula and purity of a new or modified compound, ACS guidelines generally require either Combustion Elemental Analysis or High-Resolution Mass Spectrometry (HRMS) , often supplemented by quantitative NMR (qNMR) for absolute purity[1][3].

Performance Comparison Table
ParameterCombustion Analysis (CHNO)HRMS (ESI-TOF/Orbitrap)Quantitative NMR (qNMR)
Primary Output Bulk elemental composition (%)Exact molecular mass (m/z)Absolute purity (%)
Sample Requirement 1–3 mg< 1 µg5–15 mg
Destructive? YesYesNo
Accuracy Target ±0.4% of theoretical CHN[3]< 5 ppm mass error±1.0% relative error
Sensitivity to Solvents High (water/solvents skew data)[4]Low (detects specific ions)High (solvents visible in spectra)
ACS Acceptance Gold standard for homogeneity[1]Accepted alternative for formula[1]Accepted for purity[3]

Experimental Methodologies & Self-Validating Protocols

As an application scientist, it is critical to understand that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems.

Protocol A: CHNO Combustion Analysis (Pregl-Dumas Method)

Instrument: PerkinElmer 2400 Series II or Thermo Fisher FlashSmart[5][6]. Causality: Combustion analysis directly measures bulk purity. Because it oxidizes the entire sample matrix, any trace impurities (e.g., residual crystallization solvents, inorganic salts, or moisture) will shift the carbon and hydrogen percentages outside the acceptable ±0.4% window[3][4].

Step-by-Step Workflow:

  • System Calibration: Calibrate the elemental analyzer using a high-purity reference standard (e.g., acetanilide or benzoic acid) that closely matches the C/H ratio of 1,5-Bis(4-methoxyphenyl)-3-pentanone[4].

  • Sample Preparation: Using an ultra-microbalance (accuracy ±0.1 µg), accurately weigh 1.500 to 2.000 mg of rigorously dried sample into a tin capsule[4]. Causality for Tin: Tin is chosen because its oxidation during combustion creates a highly exothermic flash, raising the local temperature to ~1800°C. This ensures the complete breakdown of recalcitrant carbon-carbon bonds.

  • Dynamic Flash Combustion: Drop the capsule into the combustion reactor (maintained at 950°C) in a pure oxygen environment. Reagents within the tube (such as chromium oxide, magnesium oxide, and silver vanadate) act as catalysts to ensure complete oxidation and to scrub interfering halogens or sulfur[7].

  • Separation and Detection: The resulting combustion gases (CO2, H2O) are swept by a helium carrier gas through a copper reduction tube (to remove excess O2), separated via a GC column, and quantified using a Thermal Conductivity Detector (TCD)[5].

  • Validation Check: Compare the found C% and H% against the theoretical values (C: 76.48%, H: 7.43%). If the found values deviate by >0.4%, the sample fails homogeneity criteria and must be repurified or dried further to remove fractional water[3].

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Causality: If combustion analysis is not feasible (e.g., due to low sample yield), HRMS provides unambiguous confirmation of the molecular formula by measuring the exact mass to within 0.003 m/z units, effectively ruling out isobaric impurities[1][8].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a concentration of 1 µg/mL.

  • Ionization: Inject the sample into an Electrospray Ionization (ESI) source in positive ion mode. The ketone oxygen readily accepts a proton to form the[M+H]+ ion.

  • Acquisition: Acquire data on an Orbitrap or Q-TOF mass spectrometer. Self-Validation: Ensure the instrument is mass-calibrated with a standard tuning mix immediately prior to the run to guarantee sub-5 ppm mass accuracy.

  • Data Analysis: Extract the exact mass of the [M+H]+ peak. The theoretical [M+H]+ for C19H23O3+ is 299.16417 Da. The measured mass must fall within 5 ppm of this theoretical value to satisfy ACS guidelines[1].

Protocol C: Quantitative NMR (qNMR) for Purity

Causality: While HRMS proves the formula, it does not prove bulk purity. qNMR provides a self-validating system for absolute purity by comparing the integration of the analyte's protons against a certified internal standard, independent of UV response factors[3].

Step-by-Step Workflow:

  • Standard Selection: Select a certified reference material (e.g., 1,4-dinitrobenzene) that features a distinct singlet NMR peak that does not overlap with the aromatic or aliphatic signals of 1,5-Bis(4-methoxyphenyl)-3-pentanone.

  • Sample Preparation: Accurately co-weigh ~10 mg of the analyte and ~5 mg of the internal standard into a vial. Dissolve completely in 0.6 mL of CDCl3.

  • Acquisition: Acquire a 1H NMR spectrum. Critical Parameter: Set the relaxation delay (d1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically d1 = 30-60 seconds). This ensures complete spin relaxation between pulses, preventing integration errors[3].

  • Calculation: Calculate the absolute purity using the molar ratio derived from the integrated peak areas, correcting for the number of protons and exact sample weights.

Decision Workflow for Elemental Confirmation

EA_Workflow Start Synthesize/Isolate 1,5-Bis(4-methoxyphenyl)-3-pentanone CheckPurity Initial Purity Check (1H/13C NMR & LC-UV) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure Purify Repurify (Crystallization/Chromatography) IsPure->Purify No ChooseMethod Select Elemental Confirmation Method IsPure->ChooseMethod Yes Purify->CheckPurity CHNO Combustion CHNO Analysis (Pregl-Dumas Method) ChooseMethod->CHNO HRMS HRMS (Exact Mass) < 0.003 m/z error ChooseMethod->HRMS ValidateCHN Δ < 0.4% from Theoretical? CHNO->ValidateCHN Success Publishable Characterization (Meets ACS Guidelines) HRMS->Success Valid Exact Mass ValidateCHN->Success Yes Fail Check for Solvates/Hydrates or Repurify ValidateCHN->Fail No Fail->Purify

Workflow for elemental confirmation of organic compounds per ACS guidelines.

Conclusion & Best Practices

For the robust characterization of 1,5-Bis(4-methoxyphenyl)-3-pentanone, Combustion Elemental Analysis remains the most authoritative method for proving bulk homogeneity. If your sample fails the ±0.4% threshold, do not immediately assume an incorrect structure; the presence of fractional water (hydrates) or crystallization solvents is the most common culprit[3][4]. In cases where material is scarce or highly resistant to purification, a combination of HRMS (for exact formula) and qNMR (for absolute purity) serves as a scientifically rigorous, ACS-compliant alternative[1][3].

References

  • Characterization of Organic Compounds - ACS Publications Source: acs.org URL:[Link]

  • 1,5-Bis(4-methoxyphenyl)-3-pentanone | C19H22O3 | CID 2801509 - PubChem Source: nih.gov URL:[Link]

  • The Journal of Organic Chemistry - Author Guidelines - ACS.org Source: acs.org URL:[Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH Source: nih.gov URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers Source: rsc.org URL:[Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - PE Polska Source: pepolska.pl URL:[Link]

  • 2400 Series II CHNS/O Elemental Analysis - PerkinElmer - Catalogs Medicalexpo Source: medicalexpo.com URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,5-Bis(4-methoxyphenyl)-3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment (PPE) for handling 1,5-Bis(4-methoxyphenyl)-3-pentanone Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Summary: The "Unknown" Hazard Protocol

As researchers, we often handle compounds where the Safety Data Sheet (SDS) reads "No data available" for specific toxicological endpoints. 1,5-Bis(4-methoxyphenyl)-3-pentanone (CAS: 104-29-0 / PubChem CID: 2801509) falls into this category.[1] It is a research-grade organic intermediate, structurally related to curcuminoids and aromatic ketones.[1]

Crucial Distinction: Do not confuse this molecule with "3-Pentanone" (Diethyl Ketone), which is a volatile, flammable solvent.[1] The target molecule is a solid aromatic ketone with a significantly different risk profile, primarily centered on particulate inhalation and contact dermatitis.

This guide utilizes the Precautionary Principle : In the absence of specific LD50 or permeation data, we default to the "High Hazard / Irritant" protocols standard for novel pharmacophores.

Part 1: Immediate Action & Risk Profile
1.1 The Physicochemical Risk Matrix

Understanding the physical state is the prerequisite for selecting PPE.

PropertyValue / CharacteristicSafety Implication
Physical State Solid (Crystalline Powder)Primary Risk: Inhalation of particulates during weighing.[1]
Molecular Weight ~298.38 g/mol Low volatility; vapor pressure is negligible at RT.
Solubility Lipophilic (Soluble in DMSO, DCM)Secondary Risk: Once dissolved, the solvent acts as a carrier, facilitating rapid skin absorption.
Reactivity Stable ketoneCompatible with standard glove materials (Nitrile), unless dissolved in aggressive solvents.
1.2 Emergency Response (Spill/Exposure)
  • Inhalation: Move to fresh air immediately. If the powder was inhaled, monitor for delayed bronchial irritation.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents to clean skin, as this increases transdermal absorption of the lipophilic ketone.

  • Eye Contact: Flush with water for 15 minutes.[2] Remove contact lenses if present.[3][4][5]

Part 2: Personal Protective Equipment (PPE) Protocol

This protocol is designed to be self-validating : if you cannot perform the step comfortably with the gear listed, the engineering controls (fume hood) are insufficient.

2.1 Respiratory Protection (The Critical Barrier)

Because this compound is a solid powder often used in drug development, the risk of sensitization is non-zero.

  • Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • PPE Requirement:

    • Standard: N95 (US) or FFP2 (EU) disposable respirator is recommended if working outside a hood (not advised).[1]

    • Best Practice: When working in a hood, no respirator is required unless the powder is ultra-fine/electrostatic. In such cases, a half-face respirator with P100 (HEPA) cartridges provides necessary backup protection against hood turbulence.[1]

2.2 Dermal Protection (Glove Selection Logic)
  • Dry Solid Handling:

    • Material: Nitrile (Minimum thickness: 4-5 mil).[1]

    • Logic: Nitrile provides excellent resistance to solid organic particulates. There is no permeation risk for dry solids.

    • Technique: Double-gloving is recommended.[1] The outer glove is sacrificial and should be changed immediately if contaminated.

  • Solution Handling (The "Carrier Effect"):

    • If dissolved in DMSO or Acetone : The solvent dictates the PPE.

    • Protocol: Use Silver Shield (Laminate) gloves or double-gloved Nitrile (changing every 15 mins) if handling DMSO solutions, as DMSO transports dissolved aromatics through the skin barrier instantly.[1]

2.3 Eye & Face Protection [1]
  • Standard: ANSI Z87.1 compliant Safety Glasses with side shields.

  • High Risk: If heating the compound or handling large volumes of solution, upgrade to Chemical Splash Goggles .

Part 3: Operational Workflows
3.1 Workflow Visualization: The Safety Decision Tree

PPE_Decision_Tree Start Start: Handling 1,5-Bis(4-methoxyphenyl)-3-pentanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid SolidPPE PPE: Nitrile Gloves + Safety Glasses Control: Fume Hood Required Solid->SolidPPE SolventCheck Identify Solvent Liquid->SolventCheck BenignSolvent Ethanol / Water SolventCheck->BenignSolvent AggressiveSolvent DMSO / DCM / DMF SolventCheck->AggressiveSolvent StandardPPE PPE: Nitrile Gloves (Double) Change every 30 mins BenignSolvent->StandardPPE AdvancedPPE PPE: Laminate/Butyl Gloves Risk: Rapid Transdermal Absorption AggressiveSolvent->AdvancedPPE

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.[1][2][4][6]

3.2 Step-by-Step Handling Protocol

Step 1: Preparation

  • Verify Fume Hood airflow (Target: 100 fpm face velocity).

  • Don PPE: Lab coat (buttoned), Safety Glasses, Nitrile Gloves (Inner), Nitrile Gloves (Outer).

  • Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away" to prevent dispersion outside the weigh boat.[1]

Step 2: Weighing & Transfer

  • Place the balance inside the hood.

  • Open the container only when inside the hood sash line.

  • Use a disposable spatula.

  • Critical Check: If any powder spills on the glove, immediately strip the outer glove, dispose of it in the solid waste, and don a new outer glove. Do not touch the balance keypad with contaminated gloves.

Step 3: Solubilization (If applicable)

  • Add solvent slowly.

  • Warning: If using DMSO, assume the solution is "super-permeable." Any splash on the skin will carry the ketone into the bloodstream.

Step 4: Decontamination & Disposal [1][2]

  • Wipe down the balance and work area with a detergent solution (e.g., Alconox), followed by water.

  • Waste: Dispose of solid waste in "Hazardous Solid - Organic" containers. Liquid waste goes to "Non-Halogenated Organic" (unless DCM is used).

  • Wash hands thoroughly with soap and water immediately after doffing PPE.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2801509, 1,5-Bis(4-methoxyphenyl)-3-pentanone.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - 1910.132.[1][7] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.